2-(4-methoxy-1H-indol-3-yl)acetic Acid
Description
Properties
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-11(9)7(6-12-8)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASOXKFMZMXTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17897-49-3 | |
| Record name | 2-(4-methoxy-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 2-(4-methoxy-1H-indol-3-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a methoxy-substituted derivative of the well-known phytohormone indole-3-acetic acid (IAA). The indole scaffold is a privileged structure in medicinal chemistry, and strategic functionalization, such as the addition of a methoxy group, can significantly modulate biological activity.[1][2][3] This document details the compound's physicochemical properties, outlines robust synthetic protocols, presents predicted spectroscopic data for structural verification, and explores its potential biological activities and applications based on extensive research of related indole derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule as a key building block or a candidate for biological screening.
Introduction and Significance
This compound belongs to the vast family of indole derivatives, compounds of immense interest due to their diverse biological functions. The parent compound, indole-3-acetic acid (IAA), is the most abundant natural plant hormone of the auxin class, playing a pivotal role in cell elongation, division, and overall plant development.[4] The introduction of a methoxy group onto the indole ring, in this case at the 4-position, is anticipated to alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.[1][2]
While its isomers, 5-methoxyindole-3-acetic acid and 6-methoxyindole-3-acetic acid, are more extensively studied—the former being a known metabolite of melatonin and serotonin—the 4-methoxy isomer represents a comparatively underexplored chemical entity with significant potential.[2][5][6][7][8] Its structural similarity to neuroactive compounds and other biologically active indoles makes it a compelling candidate for investigation in neuroscience, oncology, and anti-inflammatory research.[3][6][9]
Physicochemical and Structural Properties
A precise understanding of the compound's fundamental properties is critical for its synthesis, handling, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| Molecular Formula | C₁₁H₁₁NO₃ | [10] |
| Molecular Weight | 205.21 g/mol | [7][10] |
| Monoisotopic Mass | 205.0739 Da | [10] |
| Appearance | Off-white to light-colored solid (Predicted) | [6] |
| SMILES | COC1=CC=CC2=C1C(=CN2)CC(=O)O | [10] |
| InChIKey | LASOXKFMZMXTOD-UHFFFAOYSA-N | [10] |
Synthesis Protocols and Methodologies
The construction of the indole nucleus is most classically achieved via the Fischer indole synthesis , a reliable and versatile method discovered in 1883.[11][12][13] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The required hydrazone intermediate can be efficiently prepared using the Japp-Klingemann reaction , which couples an aryl diazonium salt with a β-keto-ester.[14][15][16] This two-stage approach provides a robust pathway to this compound.
Synthetic Workflow: Japp-Klingemann / Fischer Indole Synthesis
The rationale for this multi-step pathway is its efficiency and control. The Japp-Klingemann reaction avoids the need to handle potentially unstable hydrazine reagents directly by forming the hydrazone in situ from a more stable aniline precursor.[17] The subsequent Fischer synthesis is a powerful cyclization strategy that directly yields the desired indole core.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Diazotization of 3-Methoxyaniline
-
Dissolve 3-methoxyaniline in 3M hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes in the cold bath. This solution is used immediately in the next step.
Step 2: Japp-Klingemann Reaction to form Hydrazone
-
In a separate flask, dissolve diethyl 2-oxoglutarate in ethanol.
-
Add a solution of sodium acetate in water and cool the mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the keto-ester solution with vigorous stirring.
-
Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
The resulting hydrazone often precipitates and can be collected by filtration, washed with cold water, and dried.
Step 3: Fischer Indole Synthesis for Cyclization
-
Add the dried hydrazone intermediate from Step 2 to a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.[18][19]
-
Heat the mixture to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice. The crude indole ester product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water to neutralize excess acid, and dry. Purify via recrystallization or column chromatography.
Step 4: Hydrolysis and Decarboxylation
-
Reflux the purified indole diester from Step 3 in an aqueous solution of sodium hydroxide and ethanol to facilitate the hydrolysis of the ester groups.[20]
-
After hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid.
-
Gently heat the acidified mixture to induce decarboxylation, yielding the final product, this compound.
-
Cool the solution to allow the product to precipitate fully. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Data and Structural Elucidation
Structural confirmation of the synthesized compound is paramount. While experimentally determined spectra for this specific isomer are not widely published, the following data are predicted based on its structure and analysis of closely related analogs.[5]
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | br s | 1H | N-H | Indole N-H protons are typically deshielded and broad. |
| ~7.20 | t | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |
| ~7.15 | s | 1H | H-2 | Indole H-2 proton, often a singlet or narrow triplet. |
| ~6.85 | d | 1H | H-7 | Aromatic proton coupled to H-6. |
| ~6.55 | d | 1H | H-5 | Aromatic proton coupled to H-6, shielded by the adjacent methoxy group. |
| ~3.90 | s | 3H | -OCH₃ | Methoxy protons are characteristically a sharp singlet. |
| ~3.75 | s | 2H | -CH₂- | Methylene protons adjacent to the indole ring and carboxyl group, appear as a singlet. |
| ~11.0 | br s | 1H | -COOH | Carboxylic acid proton, very broad and downfield; may not be observed. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C=O (Carboxylic acid) |
| ~155 | C-4 (Aromatic C-O) |
| ~137 | C-7a (Aromatic) |
| ~124 | C-2 (Aromatic) |
| ~122 | C-6 (Aromatic) |
| ~115 | C-3a (Aromatic) |
| ~108 | C-3 (Aromatic) |
| ~104 | C-7 (Aromatic) |
| ~100 | C-5 (Aromatic) |
| ~55 | -OCH₃ |
| ~31 | -CH₂- |
Table 4: Predicted Mass Spectrometry (MS) and Infrared (IR) Data
| Spectrometry | Value | Interpretation |
| MS (EI) | m/z 205 | [M]⁺ (Molecular Ion Peak)[5][10] |
| m/z 160 | [M - COOH]⁺ Fragment[5] | |
| m/z 145 | [M - CH₂COOH]⁺ Fragment[5] | |
| IR (KBr) | 3400-3300 cm⁻¹ | N-H Stretch (indole)[5] |
| 3300-2500 cm⁻¹ | O-H Stretch (carboxylic acid, very broad)[5] | |
| 1710-1680 cm⁻¹ | C=O Stretch (carboxylic acid)[5] | |
| 1260-1210 cm⁻¹ | C-O Stretch (aryl ether)[5] |
Potential Biological Activity and Applications
The biological profile of this compound is largely unexplored. However, its structural features suggest several promising avenues for investigation.
Plant Growth Regulation
As a close analog of IAA, the compound is expected to exhibit auxin-like activity.[2][4] The 4-methoxy group may alter its binding affinity for auxin receptors or its metabolic stability within plant tissues, potentially leading to enhanced or prolonged phytohormonal effects.[1] This makes it a candidate for agricultural applications aimed at promoting root formation and improving crop yields.
Neuroscience and Drug Development
The indole nucleus is central to many neuroactive molecules. The 5-methoxy isomer is a direct metabolite of serotonin, a key neurotransmitter.[7][21] Given this relationship, this compound warrants investigation for its potential to modulate serotonergic pathways, which could have implications for treating mood disorders or other neurological conditions.[6][22]
Anti-Inflammatory and Antioxidant Activity
Indole derivatives, including IAA itself, have demonstrated significant anti-inflammatory and antioxidant properties.[3][9][23] These effects are often mediated through the scavenging of free radicals and the modulation of inflammatory signaling pathways, such as inhibiting the nuclear translocation of NF-κB.[24] The 4-methoxy substitution could enhance these properties by increasing the electron-donating nature of the aromatic ring.
Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion and Future Directions
This compound is a synthetically accessible indole derivative with substantial, albeit largely unexplored, potential. Its structural relationship to critical biological molecules provides a strong rationale for its investigation in diverse fields, from agriculture to medicine. The synthetic protocols and predictive spectral data provided in this guide offer a solid foundation for researchers to produce and characterize this compound.
Future research should focus on the experimental validation of its biological activities. Head-to-head comparisons with its 5- and 6-methoxy isomers, as well as the parent compound IAA, would be invaluable for elucidating structure-activity relationships. Comprehensive screening in cellular and animal models is warranted to fully assess its therapeutic and commercial potential.
References
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- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- Pál, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc.
- Jhanwar, A., et al. (n.d.).
- Abe, N., et al. (2018). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Traditional Medicines.
- PubChem. (n.d.). 2-(4-ethoxy-1H-indol-3-yl)acetic acid.
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- Heravi, M. M., et al. (2017).
- BenchChem. (2025). An In-depth Technical Guide to 2-(6-methoxy-1H-indol-3-yl)acetic Acid.
- BenchChem. (2025). The Methoxy Advantage: A Comparative Analysis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid and Non-Methoxy Indole Compounds.
- Wikipedia. (n.d.). Fischer indole synthesis.
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- BenchChem. (2025). Potential Biological Activities of 2-(6-methoxy-1H-indol-3-yl)acetic Acid.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid.
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- Physical Chemistry Research. (2020). Regular Article.
- Human Metabolome Database. (2012). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514).
- El-Mekkawy, A. I., et al. (n.d.).
- AA Blocks. (n.d.). 2-(5-Methoxy-1H-indol-3-yl)acetic acid.
- Human Metabolome Database. (2006).
- Wiley Online Library. (2025).
- Government of Canada Publications. (2016). 4-Chloroindole-3-Acetic Acid.
- MDPI. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells.
- Wikipedia. (n.d.). Dimethyltryptamine.
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An In-depth Technical Guide to the Chemical Properties of 2-(4-methoxy-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical properties of 2-(4-methoxy-1H-indol-3-yl)acetic acid, a methoxy-substituted derivative of the pivotal biological signaling molecule, indole-3-acetic acid (IAA). While IAA is extensively studied for its role as a plant auxin, its derivatives are of significant interest to the fields of medicinal chemistry and drug development due to the indole scaffold's prevalence in pharmacologically active compounds. This document delineates the structural, physicochemical, and spectroscopic properties of this compound. It further details established synthetic routes, explores its reactivity and stability, and discusses its potential biological activities and applications, drawing upon the extensive knowledge of related indole derivatives. This guide is intended to be a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Introduction
The indole nucleus is a privileged structural motif in a vast number of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This compound (4-methoxy-IAA) is a derivative of the most common naturally occurring plant hormone, indole-3-acetic acid (IAA)[1]. The introduction of a methoxy group at the 4-position of the indole ring is anticipated to modulate the parent molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence its pharmacokinetic profile and interaction with biological targets. Understanding the fundamental chemical properties of 4-methoxy-IAA is therefore crucial for its potential development as a pharmacological agent or as a scaffold for the synthesis of more complex molecules. This guide aims to provide a detailed technical overview of its chemical synthesis, characterization, and potential for further investigation.
Physicochemical Properties
The physicochemical properties of this compound are foundational to its handling, formulation, and biological activity. While experimental data for this specific isomer is not extensively reported, the following table summarizes its key identifiers and predicted properties based on its structure and data from closely related analogs.
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 17897-49-3 | Ambeed |
| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 205.21 g/mol | PubChem[2] |
| Appearance | Predicted to be an off-white to light brown crystalline powder | Analogy to related indoles[3][4] |
| Melting Point | Not experimentally reported. Estimated to be in the range of 150-160 °C. | Based on analogs like 2-(4-methyl-1H-indol-3-yl)acetic acid (158 °C)[5] and 5-methoxyindole-3-acetic acid (145-151 °C)[4]. |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Sparingly soluble in water. | Analogy to indole-3-acetic acid[2][6][7]. |
| pKa | Predicted to be around 4.75 | Based on indole-3-acetic acid[8]. |
| LogP (predicted) | 1.5 | PubChemLite[9] |
Chemical Synthesis
The synthesis of this compound can be achieved through established methods for constructing the indole-3-acetic acid scaffold. The Fischer indole synthesis is a classic and versatile approach.
Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the key starting materials would be 4-methoxyphenylhydrazine and a suitable four-carbon aldehyde or ketone derivative bearing a carboxylic acid or a precursor group.
Workflow for Fischer Indole Synthesis:
Caption: Generalized workflow for the Fischer indole synthesis of this compound.
Experimental Protocol (General):
-
Hydrazone Formation:
-
Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add a succinaldehydic acid derivative (e.g., γ,γ-diethoxybutyric acid) to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction and formation of the corresponding phenylhydrazone.
-
The hydrazone may precipitate from the reaction mixture upon cooling or addition of water and can be isolated by filtration.
-
-
Cyclization:
-
The isolated hydrazone is treated with a strong acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.
-
The mixture is heated, often to temperatures ranging from 80 to 150 °C, to induce the cyclization and elimination of ammonia.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.
-
-
Purification:
-
The crude solid is collected by filtration and washed with water.
-
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimentally obtained spectra for this specific compound are not widely available in the literature, the expected spectral data can be predicted based on the analysis of its constituent functional groups and comparison with closely related analogs like 4-methoxyindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxy group, and the acetic acid side chain.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.8 | br s | 1H, N-H (indole) |
| ~7.2-7.4 | m | Aromatic protons |
| ~6.5-6.8 | m | Aromatic protons |
| ~3.9 | s | 3H, -OCH₃ |
| ~3.7 | s | 2H, -CH₂-COOH |
| ~12.0 | br s | 1H, -COOH |
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the indole ring, the methoxy carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (carboxylic acid) |
| ~155 | C4 (Ar-C-O) |
| ~137 | C7a |
| ~125 | C2 |
| ~122 | C6 |
| ~115 | C3a |
| ~105 | C5 |
| ~100 | C7 |
| ~100 | C3 |
| ~55 | -OCH₃ |
| ~31 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretch of the carboxylic acid, and various C-H and C=C aromatic stretches.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400–3300 | Strong, Broad | N-H Stretch (indole) |
| 3300–2500 | Very Broad | O-H Stretch (carboxylic acid) |
| ~1700 | Strong | C=O Stretch (carboxylic acid) |
| 1620–1580 | Medium | C=C Stretch (aromatic) |
| ~1250 | Strong | C-O Stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z (Predicted) | Interpretation |
| 205.07 | [M]⁺ (Molecular Ion) |
| 206.08 | [M+H]⁺ |
| 228.06 | [M+Na]⁺ |
| 160.07 | [M - COOH]⁺ |
| 146.06 | [M - CH₂COOH]⁺ |
| (Data predicted by PubChem)[2] |
Reactivity and Stability
The reactivity of this compound is governed by the indole nucleus and the carboxylic acid functional group. The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C2 position if the C3 position is substituted. The methoxy group at the C4 position further activates the benzene portion of the indole ring towards electrophilic attack.
The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Indole-3-acetic acids are known to be sensitive to light and strong oxidizing agents[7]. Decarboxylation can also occur at elevated temperatures.
Storage and Handling: this compound should be stored in a cool, dry, and dark place to prevent degradation[10]. It is advisable to handle the compound in an inert atmosphere, particularly if it is to be stored for extended periods.
Potential Biological Activities and Applications
While specific biological data for this compound is limited, its structural similarity to indole-3-acetic acid and other substituted indoles suggests several potential areas of investigation.
Signaling Pathway for Potential Auxin-like Activity:
Caption: A simplified proposed signaling pathway for the potential auxin-like activity of this compound.
-
Plant Growth Regulation: As an analog of IAA, it may exhibit auxin-like activity, potentially influencing root formation, cell elongation, and other developmental processes in plants. The methoxy group may alter its receptor binding affinity and metabolic stability, potentially leading to modified or enhanced activity.
-
Anticancer Research: The indole scaffold is present in numerous anticancer agents. Substituted indole-3-acetic acid derivatives have been investigated for their potential to induce apoptosis and inhibit cell proliferation in cancer cell lines[11]. The 4-methoxy substitution could be explored for its influence on these activities.
-
Neuropharmacology: Indole derivatives, such as melatonin and serotonin, play crucial roles in neuroregulation. The structural similarity of 4-methoxy-IAA to these neuroactive compounds suggests its potential for investigation in the context of neurological disorders.
-
Antimicrobial and Antioxidant Properties: Indole derivatives have been reported to possess antibacterial, antifungal, and antioxidant activities[12][13]. The evaluation of this compound for these properties could reveal new therapeutic applications.
Conclusion
This compound is a compound of significant interest due to its structural relationship to the vital signaling molecule indole-3-acetic acid. This guide has provided a comprehensive overview of its chemical properties, including its synthesis, predicted spectroscopic data, and potential biological applications. While there is a need for more extensive experimental characterization of this specific isomer, the information presented here, based on established chemical principles and data from closely related analogs, serves as a robust foundation for researchers and drug development professionals. The exploration of this and other substituted indole-3-acetic acid derivatives holds promise for the discovery of novel therapeutic agents and plant growth regulators.
References
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- National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-methoxy-. NIST Chemistry WebBook.
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Physical and chemical properties of 4-methoxyindole-3-acetic acid.
An In-Depth Technical Guide to 4-Methoxyindole-3-Acetic Acid
Authored by: A Senior Application Scientist
Introduction
4-Methoxyindole-3-acetic acid is a synthetically derived indole compound that belongs to the auxin class of plant growth regulators. As a derivative of the principal plant hormone indole-3-acetic acid (IAA), it is of significant interest to researchers in plant biology, agriculture, and medicinal chemistry. The introduction of a methoxy group at the 4-position of the indole ring modifies the molecule's electronic and steric properties, which in turn influences its biological activity and metabolic stability compared to the parent compound. This guide provides a comprehensive overview of the physical and chemical properties of 4-methoxyindole-3-acetic acid, offering a technical resource for scientists and professionals engaged in its study and application.
Understanding these fundamental properties is critical for its effective use in experimental settings. For instance, its solubility dictates the choice of solvent systems for bioassays and analytical procedures, while its reactivity profile informs the design of synthetic routes for novel derivatives. This document aims to provide not just data, but also the underlying scientific rationale for experimental design and interpretation.
Chemical Identity and Structure
The unique biological and chemical characteristics of 4-methoxyindole-3-acetic acid are a direct consequence of its molecular structure. It features an indole core, a bicyclic structure consisting of a fused benzene and pyrrole ring, with an acetic acid substituent at the 3-position and a methoxy group at the 4-position.
| Identifier | Value |
| IUPAC Name | 2-(4-Methoxy-1H-indol-3-yl)acetic acid[1] |
| CAS Number | 17897-49-3[1] |
| Molecular Formula | C₁₁H₁₁NO₃[1] |
| Molecular Weight | 205.21 g/mol [1] |
| Canonical SMILES | COC1=CC=C2C(=C1)C(=CN2)CC(=O)O |
| InChI Key | LASOXKFMZMXTOD-UHFFFAOYSA-N[1] |
Common Synonyms:
Physical Properties
The physical properties of a compound are paramount for its handling, storage, and application in various experimental protocols. The table below summarizes the key physical characteristics of 4-methoxyindole-3-acetic acid.
| Property | Value | Source |
| Appearance | Tan solid | [2] |
| Melting Point | Data not available; for comparison, 5-methoxyindole-3-acetic acid melts at 145-151 °C.[3][4] | N/A |
| Solubility | Soluble in ethanol, methanol, DMSO. Sparingly soluble in chloroform and insoluble in water. | [5] |
| Storage Conditions | Store at 0-8 °C, protected from light.[2] | [2] |
Discussion of Physical Properties:
The insolubility of 4-methoxyindole-3-acetic acid in water is a crucial consideration for its use in biological systems. Stock solutions are typically prepared in organic solvents like DMSO or ethanol, which are then diluted in aqueous media for final experimental concentrations. The tendency of many indole compounds to be sensitive to light and oxidation necessitates storage in a cool, dark, and inert environment to maintain compound integrity over time.[5]
Spectroscopic Profile
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of organic molecules. Below is a summary of the expected spectroscopic characteristics of 4-methoxyindole-3-acetic acid.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, a singlet for the methylene protons of the acetic acid side chain, a singlet for the methoxy protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbon atoms of the indole ring, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methoxy carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic groups, a strong C=O stretch for the carboxylic acid, and C-O stretches for the methoxy and carboxylic acid groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (205.21 m/z), along with characteristic fragmentation patterns. |
Protocol for Spectroscopic Analysis
Objective: To confirm the identity and purity of a sample of 4-methoxyindole-3-acetic acid.
Methodology:
-
Sample Preparation:
-
For NMR, dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Rationale: This experiment provides information about the number of different types of protons and their chemical environments, which is essential for structural confirmation.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Rationale: This provides information on the carbon skeleton of the molecule.
-
-
IR Spectroscopy:
-
Obtain an IR spectrum using a KBr pellet or as a thin film.
-
Rationale: This helps to identify the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer (e.g., ESI-MS) to determine the molecular weight.
-
Rationale: This provides a precise molecular weight, confirming the molecular formula.
-
Chemical Properties and Reactivity
The reactivity of 4-methoxyindole-3-acetic acid is governed by the interplay of its three key functional components: the electron-rich indole nucleus, the acidic carboxylic acid moiety, and the electron-donating methoxy group.
-
Indole Nucleus: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, since this position is already substituted, reactions may occur at other positions on the pyrrole or benzene rings. The electron-donating nature of the methoxy group can influence the regioselectivity of these reactions.
-
Carboxylic Acid Group: The carboxylic acid functionality allows for typical reactions such as esterification with alcohols, conversion to acid chlorides, and formation of amides.
-
Stability: Indole compounds can be sensitive to strong acids and oxidizing agents. The presence of the methoxy group may further activate the ring towards oxidation.[6] It is also sensitive to light and should be stored accordingly.
Synthesis and Purification
A common synthetic approach to substituted indole-3-acetic acids involves the Fischer indole synthesis or modifications of pre-existing indole structures.
Illustrative Synthetic Workflow
Caption: A typical workflow for the analytical characterization of 4-methoxyindole-3-acetic acid.
Protocol for HPLC Analysis
-
Standard Preparation: Prepare a stock solution of 4-methoxyindole-3-acetic acid of known concentration in a suitable solvent (e.g., methanol).
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Analysis: Inject the standard and sample solutions. The purity can be determined by the area percentage of the main peak.
Biological Context and Potential Applications
4-Methoxyindole-3-acetic acid is primarily investigated for its auxin-like activity. Auxins are a class of plant hormones that regulate various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. The substitution at the 4-position can alter the compound's interaction with auxin receptors and its susceptibility to enzymatic degradation, potentially leading to enhanced or prolonged activity compared to IAA.
Beyond its role in agriculture, the indole scaffold is a privileged structure in medicinal chemistry. [6]Methoxy-substituted indoles are precursors for the synthesis of a wide range of biologically active molecules, including anticancer and anti-inflammatory agents. [2][6]Therefore, 4-methoxyindole-3-acetic acid serves as a valuable building block for the development of novel therapeutics. [2]
Conclusion
4-Methoxyindole-3-acetic acid is a compound with significant potential in both basic and applied research. A thorough understanding of its physical and chemical properties is fundamental to its successful application. This guide has provided a detailed overview of its chemical identity, physical characteristics, spectroscopic profile, reactivity, synthesis, and analytical methodologies. By leveraging this information, researchers can design more effective experiments and accelerate the discovery of new applications for this versatile molecule.
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2-(4-methoxy-1H-indol-3-yl)acetic acid molecular structure and formula.
An In-depth Technical Guide to 2-(4-methoxy-1H-indol-3-yl)acetic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound within the indole family. As a derivative of indole-3-acetic acid (IAA), the primary plant auxin hormone, this molecule holds significant interest for researchers in agricultural science, medicinal chemistry, and drug development. This document details its molecular structure, physicochemical properties, plausible synthetic routes, and methods for spectroscopic characterization. Furthermore, it explores its potential applications, drawing from the well-established biological activities of related indole compounds. The guide is intended for researchers, scientists, and professionals in the life sciences who require a detailed understanding of this compound for their work.
Introduction
Indole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among these, indole-3-acetic acid (IAA) is arguably the most well-known, functioning as the principal auxin in plants, where it governs a vast array of growth and developmental processes.[3] The strategic modification of the indole scaffold allows for the fine-tuning of biological activity, leading to the development of novel therapeutic agents and specialized plant growth regulators.
This compound is a synthetic analog of IAA, distinguished by a methoxy group (-OCH₃) at the 4-position of the indole ring. This substitution is anticipated to alter the molecule's electronic properties, lipophilicity, and metabolic stability compared to the parent compound, thereby potentially modifying its interaction with biological targets. Understanding the fundamental chemistry and properties of this specific isomer is crucial for unlocking its potential in various scientific applications, from probing auxin signaling pathways to serving as a building block in the synthesis of more complex bioactive molecules.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental to its application and study.
Molecular Structure Elucidation
The compound consists of a bicyclic indole core, with an acetic acid moiety attached at position 3 and a methoxy group at position 4. The indole ring itself is an aromatic heterocycle, comprising a fused benzene and pyrrole ring.
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Biological activity of 2-(4-methoxy-1H-indol-3-yl)acetic acid.
An In-depth Technical Guide to the Biological Activity of 2-(4-methoxy-1H-indol-3-yl)acetic Acid
Executive Summary
This compound is a derivative of indole-3-acetic acid (IAA), the principal auxin in plants and a privileged scaffold in medicinal chemistry.[1][2] Direct research on the 4-methoxy isomer is limited; therefore, this guide provides a comprehensive overview of its potential biological activities by drawing inferences from the extensive research on its parent compound and structurally related analogs. We postulate that the addition of a methoxy group at the C4-position will significantly modulate its physicochemical properties, influencing its efficacy in several key areas. This document synthesizes data on related compounds to project potential applications in oncology, plant science, and neuropharmacology, providing detailed experimental workflows to validate these hypotheses.
Introduction: The Indole-3-Acetic Acid Scaffold
The indole nucleus is a cornerstone of biologically active molecules, from the essential amino acid tryptophan to numerous pharmaceuticals.[3] Its derivative, indole-3-acetic acid (IAA), is the most common naturally occurring plant hormone, orchestrating critical aspects of plant growth and development, including cell division and elongation. Beyond botany, the IAA scaffold is a fertile ground for drug discovery. Strategic modifications to the indole ring, such as the introduction of a methoxy group, can dramatically alter a compound's lipophilicity, metabolic stability, and electronic properties, thereby fine-tuning its biological activity.[1] This guide focuses on the 4-methoxy substituted variant, exploring its predicted therapeutic and agricultural potential based on a robust analysis of its chemical cousins.
Molecular Profile and Synthesis
Physicochemical Characteristics: The "Methoxy Advantage"
The placement of the methoxy (-OCH₃) group on the indole ring is critical. Compared to the parent IAA, the electron-donating nature of the methoxy group at the 4-position is expected to increase the electron density of the aromatic system. This modification can influence receptor binding affinity and metabolic pathways. It is hypothesized that this substitution will enhance lipophilicity compared to hydroxylated analogs like 4-hydroxyindole-3-acetic acid (4-HIAA), potentially improving cell membrane permeability.[1][4]
Representative Chemical Synthesis
While a specific, optimized synthesis for this compound is not widely published, a reliable route can be adapted from established methods for substituted indole-3-acetic acids.[5] The Fischer indole synthesis or methods starting from 4-methoxyindole are plausible. A general workflow is presented below.
Diagram 1: General Synthesis Workflow
Caption: A plausible synthetic route to the target compound.
Postulated Biological Activities and Mechanisms of Action
Based on extensive data from related indole derivatives, we can project several key biological activities for this compound.
Anticancer and Antiproliferative Potential
Numerous studies have demonstrated the potent anticancer activities of methoxy-substituted indole derivatives.[1][6] The indole scaffold can induce apoptosis, inhibit cell cycle progression, and interfere with critical signaling pathways in cancer cells.[2]
-
Mechanism of Action: It is hypothesized that 4-methoxy-IAA could function similarly to other indole derivatives by:
-
Inducing Apoptosis: Triggering programmed cell death in cancer cells. Methoxy-indole compounds have shown efficacy against various cell lines, including lung, colon, breast, and prostate cancer.[6]
-
Enzyme Inhibition: Certain indole derivatives act as inhibitors of crucial enzymes like histone deacetylases (HDAC), which are implicated in tumor progression.[7]
-
Oxidative Activation: Like its parent compound IAA, 4-methoxy-IAA could potentially be oxidized by peroxidases (often abundant in tumor microenvironments) into cytotoxic radical species, forming the basis of a targeted prodrug strategy.[8]
-
Table 1: Comparative Antiproliferative Activity of Methoxy-Indole Analogs
| Compound ID | Structure Feature | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Indole-Isatin Hybrid 5o | 5-methoxyindole tethered to isatin | NCI-H460 (Lung) | 1.69 | [6] |
| Indolyl Chalcone 9e | 6-methoxyindole moiety | HT29 (Colon) | 0.16 | [6] |
| Indole-Aryl Amide 5 | Indolylacetic acid derivative | PC3 (Prostate) | 0.39 | [6] |
| Pyrazole-Indole Hybrid 7a | Indole-pyrazole conjugate | HepG2 (Liver) | 6.1 | [9] |
| Pyrazole-Indole Hybrid 7b | Indole-pyrazole conjugate | HepG2 (Liver) | 7.9 |[9] |
Causality: The data strongly suggest that the indole nucleus, when functionalized with methoxy groups and other moieties, is a potent pharmacophore for anticancer activity. The IC₅₀ values in the low micromolar and even nanomolar range[7] highlight its potential.
Auxin-like Activity and Plant Growth Regulation
As a close analog of IAA, this compound is almost certain to possess auxin-like activity. Halogenated derivatives such as 4-chloroindole-3-acetic acid (4-Cl-IAA) are known to be highly potent auxins found naturally in legumes like peas.[10][11][12]
-
Mechanism of Action: Auxins regulate plant growth by influencing gene expression, leading to cell elongation, root initiation, and fruit development. The 4-methoxy derivative could be explored as a synthetic plant growth regulator in agriculture and horticulture, potentially offering unique stability or activity profiles compared to IAA.[13][14][15]
Anti-inflammatory and Antioxidant Properties
IAA itself has been shown to possess significant anti-inflammatory and antioxidant capabilities.[16][17] It can mitigate inflammatory responses by suppressing the expression of pro-inflammatory cytokines and reducing oxidative stress.
-
Mechanism of Action: The predicted mechanisms include:
-
Induction of Heme Oxygenase-1 (HO-1): HO-1 is a critical enzyme with anti-inflammatory properties. IAA induces its expression, which helps resolve inflammation.[17]
-
Direct Radical Scavenging: The indole ring can neutralize harmful free radicals, protecting cells from oxidative damage.[16]
-
Modulation of NF-κB Signaling: IAA can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[17][18]
-
Diagram 2: Postulated Anti-inflammatory Mechanism
Caption: Inhibition of NF-κB and induction of HO-1 by the title compound.
Potential Neuromodulatory Effects
Derivatives of indole-3-acetic acid are increasingly studied for their roles in the central nervous system. 4-HIAA, a metabolite of psilocin, can cross the blood-brain barrier and modulate serotonin pathways.[4][19] Furthermore, IAA has been investigated as a potential therapeutic agent in neurodegenerative diseases like Alzheimer's.[18][20] Given its structural similarity, 4-methoxy-IAA may exhibit neuroactive properties worthy of investigation.
Proposed Experimental Validation Workflows
To empirically determine the biological activity of this compound, a systematic, multi-tiered approach is essential. The following protocols provide a self-validating framework for initial screening and mechanistic investigation.
Protocol: In Vitro Antiproliferative Activity (MTT Assay)
-
Objective: To determine the concentration of the compound required to inhibit the growth of 50% of a cancer cell population (IC₅₀).[6]
-
Rationale: This colorimetric assay is a robust, high-throughput method to assess cell viability and metabolic activity, serving as a primary screen for cytotoxic potential.
-
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HT-29 for colon, MCF-7 for breast, PC-3 for prostate) in 96-well plates at a density of 1.0–1.8 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT solution to each well. Incubate for 3-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Carefully remove the MTT medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol: Anti-inflammatory Activity in Macrophages
-
Objective: To assess the ability of the compound to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]
-
Rationale: This assay models an inflammatory response in vitro. Measuring key markers like nitric oxide (NO) and cytokines (IL-6, TNF-α) provides direct evidence of anti-inflammatory effects.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells and seed them into 24-well plates.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined via a preliminary MTT assay) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours in the continued presence of the test compound.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay.
-
Cytokine Measurement: Measure the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits.
-
Analysis: Compare the levels of NO and cytokines in compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.
-
Diagram 3: General Experimental Validation Workflow
Caption: A tiered approach for validating the compound's bioactivity.
Future Directions and Conclusion
The therapeutic and agricultural potential of this compound, inferred from its structural analogs, is significant. The immediate research priority is to synthesize the pure compound and validate the postulated activities using the workflows described herein. Positive results, particularly in the anticancer assays, would warrant progression to more advanced mechanistic studies (e.g., cell cycle analysis, specific kinase inhibition assays) and subsequent in vivo evaluation in animal models.[1] Structure-activity relationship (SAR) studies, comparing the 4-methoxy isomer directly with its 5-, 6-, and 7-methoxy counterparts, would provide invaluable insights for the rational design of next-generation indole-based therapeutics. This guide serves as a foundational roadmap for unlocking the potential of this promising, yet understudied, molecule.
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- 13. chemimpex.com [chemimpex.com]
- 14. Indole-3-acetic acid improves growth, physiology, photosynthesis, and ion balance under cadmium stress in Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]
- 19. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-Methoxyindole-3-Acetic Acid
Abstract
4-Methoxyindole-3-acetic acid (4-MeO-IAA) is a substituted indole derivative with emerging interest in the field of drug development. While its precise mechanism of action is still under active investigation, compelling evidence from related indole compounds, particularly the parent molecule indole-3-acetic acid (IAA), suggests a multi-faceted approach to inducing cytotoxicity in cancer cells. This technical guide synthesizes the current understanding of IAA's bioactivity and extrapolates potential mechanisms for 4-MeO-IAA, providing a framework for future research and development. We will delve into three primary putative mechanisms: the induction of oxidative stress and apoptosis, disruption of cell cycle regulation, and interference with microtubule dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview and actionable experimental direction in the study of 4-MeO-IAA.
Introduction: The Therapeutic Promise of Indole Derivatives
Indole-3-acetic acid (IAA) is a well-characterized plant hormone that, under specific conditions, exhibits potent anticancer activity.[1] This has spurred interest in its derivatives, such as 4-MeO-IAA, as potential therapeutic agents. The addition of a methoxy group at the 4-position of the indole ring is anticipated to modulate the compound's electronic properties and steric hindrance, potentially altering its biological activity and metabolic stability. This guide will explore the most probable mechanisms of action for 4-MeO-IAA, drawing upon the established bioactivity of IAA and other related substituted indoles.
Putative Mechanism 1: Induction of Oxidative Stress and Apoptosis
A significant body of research points to the pro-oxidative capacity of IAA as a central tenet of its anticancer effects, particularly when activated by peroxidases like horseradish peroxidase (HRP).[2][3] This activation leads to the generation of reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis.
The Peroxidase-Mediated Activation Cascade
The combination of IAA and HRP has been shown to be cytotoxic to a range of cancer cell lines.[4][5] The proposed mechanism involves the one-electron oxidation of IAA by HRP, leading to the formation of an indolyl cation radical. This unstable intermediate undergoes rapid decarboxylation to form a highly reactive skatolyl radical. In the presence of oxygen, this radical is converted to a peroxyl radical, which ultimately generates cytotoxic products, including 3-methylene-2-oxindole.[4][5] This reactive species can form adducts with crucial cellular macromolecules like DNA and proteins, leading to cellular damage and apoptosis.[3]
It is hypothesized that 4-MeO-IAA undergoes a similar activation process, with the methoxy group potentially influencing the rate of oxidation and the reactivity of the resulting radical species.
Caption: Proposed peroxidase-mediated activation of 4-MeO-IAA.
Downstream Apoptotic Signaling
The increase in intracellular ROS acts as a trigger for multiple apoptotic signaling pathways. Studies on IAA have demonstrated the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[2][6] This involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, culminating in the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.[6][7] Furthermore, the stress-activated protein kinases (SAPKs), p38 MAP kinase, and c-Jun N-terminal kinase (JNK), are often activated in response to ROS and play a crucial role in mediating the apoptotic signal.[2][6][8][9]
Experimental Protocol: Validation of Oxidative Stress and Apoptosis
Objective: To determine if 4-MeO-IAA induces apoptosis in cancer cells via the generation of reactive oxygen species.
Cell Lines: A panel of cancer cell lines (e.g., human colon cancer DLD-1 and HCT 116, human melanoma G361, or human bladder carcinoma TCCSUP) and a non-cancerous control cell line (e.g., human dermal fibroblasts).
Methodology:
-
Cell Viability Assay:
-
Treat cells with increasing concentrations of 4-MeO-IAA (with and without a low, non-toxic concentration of HRP) for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or PrestoBlue assay to determine the IC50 value.
-
-
Measurement of Intracellular ROS:
-
Load cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), prior to treatment with 4-MeO-IAA +/- HRP.
-
Measure the fluorescence intensity using a plate reader or flow cytometer at various time points (e.g., 1, 3, 6, and 12 hours) post-treatment.[10][11]
-
Include a positive control (e.g., H2O2) and a negative control (untreated cells).
-
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Treat cells with 4-MeO-IAA +/- HRP for 24 and 48 hours. Stain with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Measure the activity of caspase-3, -8, and -9 in cell lysates using colorimetric or fluorometric substrates after treatment.
-
Western Blot Analysis: Probe for the cleavage of PARP and the phosphorylation of p38 and JNK in cell lysates following treatment.
-
Putative Mechanism 2: Disruption of Cell Cycle Progression
Indole derivatives have been shown to interfere with the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.
Cell Cycle Checkpoint Activation
Studies on 4-methoxyindole-3-carbinol, a closely related compound, have demonstrated its ability to inhibit the proliferation of human colon cancer cells.[12][13][14] At lower concentrations, it induces a general slowdown of the cell cycle, while at higher concentrations, it causes an accumulation of cells in the G0/G1 phase, indicative of cell cycle arrest.[12][14] Another analog, N-methoxyindole-3-carbinol, induces a G2/M phase arrest in the same cell lines.[15] This suggests that the position of the methoxy group on the indole ring can influence the specific cell cycle checkpoint that is activated. It is plausible that 4-MeO-IAA also induces cell cycle arrest, potentially through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CKIs).
Caption: Potential cell cycle arrest points induced by 4-MeO-IAA.
Experimental Protocol: Analysis of Cell Cycle Distribution
Objective: To investigate the effect of 4-MeO-IAA on cell cycle progression in cancer cells.
Methodology:
-
Cell Cycle Analysis by Flow Cytometry:
-
Treat cancer cells with the IC50 concentration of 4-MeO-IAA for 24, 48, and 72 hours.
-
Harvest, fix, and stain the cells with propidium iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
-
-
Western Blot Analysis of Cell Cycle Regulatory Proteins:
-
Following treatment with 4-MeO-IAA, prepare cell lysates.
-
Perform Western blotting to analyze the expression levels of key cell cycle regulatory proteins, including:
-
G1/S transition: Cyclin D1, Cyclin E, CDK2, CDK4, p21, and p27.
-
G2/M transition: Cyclin B1, Cdc2 (CDK1).
-
-
Putative Mechanism 3: Interference with Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. They are a well-established target for anticancer drugs.
Microtubule Destabilization
Several small molecules are known to bind to tubulin, the protein subunit of microtubules, and disrupt their dynamics. These can be broadly classified as microtubule-stabilizing or -destabilizing agents. While direct evidence for 4-MeO-IAA is lacking, the indole nucleus is a common scaffold in many microtubule-targeting agents. It is conceivable that 4-MeO-IAA could bind to tubulin and inhibit its polymerization, leading to microtubule destabilization. This would disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately apoptosis.
Experimental Protocol: Assessment of Microtubule Integrity and Tubulin Polymerization
Objective: To determine if 4-MeO-IAA acts as a microtubule-destabilizing agent.
Methodology:
-
Immunofluorescence Microscopy of Cellular Microtubules:
-
Grow cancer cells on coverslips and treat with 4-MeO-IAA for a short duration (e.g., 4-6 hours).
-
Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the microtubule network using fluorescence microscopy to observe any changes in microtubule organization, such as depolymerization or spindle abnormalities.[17]
-
-
In Vitro Tubulin Polymerization Assay:
-
Purify tubulin from a suitable source (e.g., bovine brain).
-
Induce tubulin polymerization in the presence of GTP and monitor the change in turbidity (absorbance at 340 nm) over time.
-
Perform the assay in the presence of various concentrations of 4-MeO-IAA to determine if it inhibits tubulin polymerization.
-
Include known microtubule inhibitors (e.g., colchicine, nocodazole) and stabilizers (e.g., paclitaxel) as controls.[17]
-
Data Summary and Interpretation
| Putative Mechanism | Key Molecular Events | Predicted Experimental Outcomes |
| Oxidative Stress & Apoptosis | ROS generation, activation of caspases-8, -9, -3, PARP cleavage, phosphorylation of p38 and JNK. | Increased DCFH-DA fluorescence, increased Annexin V staining, activation of caspases, cleavage of PARP, increased p-p38 and p-JNK levels. |
| Cell Cycle Disruption | Arrest at G0/G1 or G2/M checkpoints, modulation of cyclin/CDK/CKI expression. | Accumulation of cells in a specific cell cycle phase (flow cytometry), altered expression of cell cycle regulatory proteins (Western blot). |
| Microtubule Interference | Inhibition of tubulin polymerization, disruption of the microtubule network, mitotic arrest. | Disorganized cellular microtubule network (immunofluorescence), inhibition of tubulin polymerization in vitro. |
Conclusion and Future Directions
The available evidence from related indole compounds strongly suggests that 4-methoxyindole-3-acetic acid possesses significant potential as an anticancer agent with a multi-pronged mechanism of action. The proposed mechanisms of oxidative stress induction, cell cycle disruption, and microtubule destabilization provide a robust framework for its further investigation. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and elucidating the precise molecular targets of 4-MeO-IAA. Future studies should also focus on in vivo efficacy in preclinical cancer models, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its therapeutic index. A thorough understanding of its mechanism of action will be paramount in advancing 4-MeO-IAA through the drug development pipeline.
References
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- Mechanisms of cytotoxicity induced by horseradish peroxidase/indole-3-acetic acid gene therapy. [Link]
- Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. [Link]
- Indole-3-acetic acid/horseradish peroxidase induces apoptosis in TCCSUP human urinary bladder carcinoma cells. [Link]
- Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy. [Link]
- Effect of 4-Methoxyindole-3-carbinol on the Proliferation of Colon Cancer Cells in Vitro, When Treated Alone or in Combin
- Indole-3-Carbinol Induces Tumor Cell De
- Effect of 4-Methoxyindole-3-carbinol on the Proliferation of Colon Cancer Cells in Vitro, When Treated Alone or in Combin
- Characterization of the N-methoxyindole-3-carbinol (NI3C)--induced cell cycle arrest in human colon cancer cell lines. [Link]
- Effect of 4-Methoxyindole-3-carbinol on the Proliferation of Colon Cancer Cells in Vitro, When Treated Alone or in Combin
- UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prost
- UVB-Activated Indole-3-Acetic Acid Induces Apoptosis of PC-3 Prost
- Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy. [Link]
- Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-prolifer
- Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. [Link]
- Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast. [Link]
- Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. [Link]
- Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. [Link]
- The Protective Effect of Indole-3-Acetic Acid (IAA) on H2O2-Damaged Human Dental Pulp Stem Cells Is Mediated by the AKT Pathway and Involves Increased Expression of the Transcription Factor Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) and Its Downstream Target Heme Oxygenase 1 (HO-1). [Link]
- A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. [Link]
- Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. [Link]
- Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. [Link]
- Degradation of indole-3-acetic acid by plant-associ
- Gut microbiota derived indole-3-acetic acid ameliorates precancerous inflammatory intestinal milieu to inhibit tumorigenesis through IL-35. [Link]
- Indole-3-acetic acid and fusicoccin cause cytosolic acidific
- Cell wall dynamics modulate acetic acid-induced apoptotic cell de
- Regulation of Cell Death Induced by Acetic Acid in Yeasts. [Link]
- Reactive Oxygen Species Generation and Use of Antioxidants during In Vitro Matur
- Cell cycle arrest and apoptosis induction by methanolic leaves extracts of four Annonaceae plants. [Link]
- Apoptosis of pancreatic cancer BXPC-3 cells induced by indole-3-acetic acid in combination with horseradish peroxidase. [Link]
- Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity. [Link]
- Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. [Link]
- (+)
- Preparation of magnetic indole-3-acetic acid imprinted polymer beads with 4-vinylpyridine and β-cyclodextrin as binary monomer via microwave heating initiated polymerization and their application to trace analysis of auxins in plant tissues. [Link]
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Technical Guide: Evaluating 2-(4-methoxy-1H-indol-3-yl)acetic acid as a Plant Hormone Analog
Abstract
This guide provides a comprehensive technical analysis of 2-(4-methoxy-1H-indol-3-yl)acetic acid, a synthetic indole derivative, to determine its classification as a plant hormone analog. The primary class of plant hormones for comparison is the auxins, with indole-3-acetic acid (IAA) being the most ubiquitous natural auxin.[1][2][3] This document synthesizes information on structural analogy, the canonical auxin signaling pathway, and the established bioactivity of related substituted auxins. By examining the molecular structure and extrapolating from known structure-activity relationships, we build a robust hypothesis for its biological function. Furthermore, we provide detailed, field-proven experimental protocols to enable researchers to empirically validate the auxin-like activity of this and other candidate molecules. The guide culminates in a discussion of its potential synthesis and outlines future research directions for definitive functional characterization.
Introduction: The Concept of Auxin Analogs
Plant hormones, or phytohormones, are signaling molecules that, at extremely low concentrations, regulate all aspects of plant growth and development.[4][5] The auxin class, with Indole-3-acetic acid (IAA) as its principal member, is critical for processes such as cell elongation and division, organ patterning, root development, and responses to environmental cues like light and gravity.[3][5][6]
A plant hormone analog is a compound, either naturally occurring or synthetic, that is structurally similar to a native phytohormone and can elicit a similar physiological response. These analogs are invaluable tools in agricultural biotechnology and scientific research. Synthetic auxins, for instance, are widely used as herbicides and rooting agents.[1][5][7]
Structural Analysis: 4-MeO-IAA vs. Indole-3-Acetic Acid (IAA)
The biological activity of an auxin is intrinsically linked to its molecular structure. The foundational structure for auxin activity consists of an indole ring with an acetic acid side chain at the third carbon position (C3).
-
Indole-3-acetic acid (IAA): The archetypal auxin. It is a derivative of indole with a carboxymethyl substituent at C3.[1]
-
This compound (4-MeO-IAA): This molecule retains the critical indole ring and the C3-acetic acid side chain. Its defining feature is the substitution of the hydrogen atom at the fourth carbon position (C4) of the indole ring with a methoxy (-OCH₃) group.[8]
The comparison below highlights the key structural similarities and differences.
| Feature | Indole-3-acetic acid (IAA) | This compound (4-MeO-IAA) | Significance for Auxin Activity |
| Core Structure | Indole Ring | Indole Ring | Essential for binding to the auxin receptor complex. |
| Side Chain | Acetic acid at C3 | Acetic acid at C3 | Critical for initiating the signaling cascade. |
| Substitution at C4 | Hydrogen (-H) | Methoxy (-OCH₃) | Modulates binding affinity, metabolic stability, and overall potency. |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₃ | The addition of the methoxy group alters the molecule's polarity and size. |
| Molar Mass | 175.19 g/mol | 205.21 g/mol | Reflects the addition of the -OCH₃ group.[9] |
The presence of a substituent on the indole ring does not necessarily negate auxin activity. In fact, it can significantly enhance it. A prime example is 4-chloroindole-3-acetic acid (4-Cl-IAA) , a naturally occurring, highly potent auxin found in certain legumes like peas (Pisum sativum).[10][11] The existence and high activity of 4-Cl-IAA establish a clear precedent that the C4 position is amenable to substitution without loss of function.[12] Therefore, from a purely structural standpoint, 4-MeO-IAA possesses the requisite features to be considered a putative auxin analog.
Mechanism of Action: The TIR1/AFB Signaling Pathway
To function as an auxin analog, 4-MeO-IAA must interact with the core components of the nuclear auxin signaling pathway.[13] This pathway provides a rapid and direct mechanism for translating an auxin signal into a transcriptional response.
Core Components:
-
TIR1/AFB Receptors: A family of F-box proteins (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) that form part of an SCF-type E3 ubiquitin ligase complex.[14]
-
Aux/IAA Repressors: A family of transcriptional repressor proteins.
-
ARF Transcription Factors: AUXIN RESPONSE FACTORs that bind to auxin-responsive elements (AREs) in the promoters of target genes.[14]
Mechanism:
-
In the absence of auxin: Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing gene transcription.[6]
-
In the presence of auxin: Auxin acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and facilitating the docking of an Aux/IAA repressor.[6][14] This interaction leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome.[15]
-
Gene Activation: With the Aux/IAA repressor removed, the ARF transcription factor is free to activate the expression of auxin-responsive genes, leading to downstream physiological effects.[6]
A candidate molecule like 4-MeO-IAA would need to fit within the auxin-binding pocket of the TIR1/AFB receptor to initiate this cascade. The size, shape, and electronic properties of the methoxy group at the C4 position would be the primary determinant of its binding affinity and, consequently, its potency as an auxin analog.
Figure 1: The canonical nuclear auxin signaling pathway. An analog like 4-MeO-IAA must bind to the TIR1/AFB receptor to trigger the degradation of the Aux/IAA repressor and activate gene expression.
Experimental Verification: Protocols for Assessing Auxin Activity
To empirically determine if 4-MeO-IAA is an auxin analog, standardized bioassays are required. The following protocols are cornerstones of phytohormone research, designed to provide quantifiable data on auxin-like activity.
Figure 2: General experimental workflow for validating a putative auxin analog.
Protocol 1: Mung Bean (Vigna radiata) Adventitious Rooting Assay
This assay is a highly reliable method for quantifying the root-promoting activity characteristic of auxins.
-
Principle: Auxins stimulate the formation of adventitious roots from the hypocotyl of cuttings. The number and length of roots formed are proportional to the auxin activity of the test compound over a specific concentration range.
-
Materials & Reagents:
-
Mung bean seeds
-
Test compound (4-MeO-IAA), IAA (positive control), solvent (negative control)
-
Glass vials or test tubes
-
Growth chamber or incubator with controlled light and temperature (25-28°C)
-
Distilled water, Ethanol or DMSO for stock solutions
-
Ruler or caliper for measurement
-
-
Methodology:
-
Seed Germination: Germinate mung bean seeds on moist paper towels in the dark for 48-72 hours until the primary root is 2-3 cm long.
-
Preparation of Cuttings: Using a sharp scalpel, carefully excise the seedling hypocotyl 3-4 cm below the cotyledons. Remove the primary root. Prepare uniform cuttings.
-
Treatment Application: Prepare serial dilutions of 4-MeO-IAA and IAA (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M) in distilled water. Include a solvent-only control.
-
Place 5-10 cuttings into each vial containing 5-10 mL of the respective test solution.
-
Incubation: Incubate the vials in a growth chamber under high humidity and constant light for 5-7 days. Replenish the solutions as needed to prevent drying.
-
Data Collection: After the incubation period, count the number of adventitious roots formed on each hypocotyl. Measure the total length of all roots per cutting if desired.
-
-
Data Analysis: Calculate the average number of roots per cutting for each treatment. Plot the mean root number against the log of the molar concentration. Compare the dose-response curve of 4-MeO-IAA to that of IAA.
Protocol 2: Avena sativa (Oat) Coleoptile Elongation Bioassay
This is the classic bioassay for auxins, directly measuring their effect on cell elongation.
-
Principle: Auxin promotes the elongation of cells in excised oat coleoptile segments. The increase in length is directly proportional to the auxin concentration.
-
Materials & Reagents:
-
Oat seeds (Avena sativa)
-
Test compound (4-MeO-IAA), IAA (positive control), buffer (negative control)
-
Petri dishes, filter paper
-
Phosphate-citrate buffer (pH 5.0) containing 2% sucrose
-
Red light source for manipulation
-
Growth chamber, digital microscope or scanner
-
-
Methodology:
-
Seed Germination: Germinate oat seeds in the dark for 72-96 hours.
-
Coleoptile Excision: Under a dim red light (which does not induce phototropic responses), select straight coleoptiles. Remove the primary leaf and discard the apical 3 mm tip (the primary site of endogenous IAA synthesis).
-
Excise the next 10 mm segment from each coleoptile.
-
Treatment Application: Prepare test solutions of 4-MeO-IAA and IAA in the phosphate-citrate buffer.
-
Float 10-15 coleoptile segments in a petri dish containing the test solution.
-
Incubation: Incubate the dishes in the dark at 25°C for 18-24 hours.
-
Data Collection: Measure the final length of each segment using a digital scanner and image analysis software or a microscope with an ocular micrometer.
-
-
Data Analysis: Calculate the percentage elongation for each segment relative to its initial length. Compare the mean percentage elongation across treatments.
Plausible Synthesis Route
For researchers wishing to study 4-MeO-IAA, a common method for synthesizing indole-3-acetic acid derivatives is the Fischer Indole Synthesis . While specific literature for the 4-methoxy variant is sparse, a plausible route can be adapted from established methods for similar compounds.[16]
-
Starting Materials: 4-methoxyphenylhydrazine and a suitable carbonyl compound, such as diethyl 2-oxoglutarate.
-
Condensation: The 4-methoxyphenylhydrazine is condensed with the carbonyl compound under acidic conditions (e.g., sulfuric acid in ethanol). This reaction forms a hydrazone intermediate.
-
Cyclization: The hydrazone undergoes an acid-catalyzed cyclization (the core of the Fischer synthesis) to form the 4-methoxy-substituted indole ring system.
-
Hydrolysis and Decarboxylation: The resulting ester intermediate is then hydrolyzed using a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding the final product, this compound.
Conclusion and Future Directions
Based on a rigorous analysis of its chemical structure in comparison to the native auxin IAA and other known active analogs like 4-Cl-IAA, This compound can be strongly classified as a putative plant hormone analog. It possesses the indispensable indole ring and C3-acetic acid side chain required for auxin activity. The methoxy substitution at the C4 position is analogous to the chloro- substitution in the highly potent 4-Cl-IAA, suggesting it is unlikely to abolish function.
-
Quantitative Bioassays: Perform the rooting and coleoptile elongation assays described in Section 4 to determine the biological activity of 4-MeO-IAA and establish a dose-response curve relative to IAA.
-
Receptor Binding Studies: Conduct in vitro binding assays using purified TIR1/AFB receptor proteins to directly measure the binding affinity of 4-MeO-IAA. This would provide direct evidence of its interaction with the core auxin receptor.
-
Transcriptional Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) to measure the expression levels of well-known early auxin-responsive genes (e.g., members of the Aux/IAA and GH3 families) in plant tissues treated with 4-MeO-IAA.
-
Molecular Docking: Perform computational modeling to simulate the docking of 4-MeO-IAA into the known crystal structure of the TIR1 auxin-binding pocket. This can provide structural insights into its potential binding mode and affinity.
By pursuing these experimental avenues, researchers can fully characterize the biological activity of this compound and confirm its role as a functional analog of the plant hormone auxin.
References
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Unlocking the Therapeutic Potential of Methoxy-Substituted Indole Acetic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1][2][3] The strategic introduction of a methoxy (-OCH₃) group to the indole acetic acid (IAA) scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[4] This guide synthesizes current research to provide an in-depth exploration of the therapeutic applications of methoxy-substituted indole acetic acids. We delve into their potential as anticancer, anti-inflammatory, and neuroprotective agents, detailing the underlying mechanisms of action, structure-activity relationships, and critical experimental protocols for their evaluation. This document serves as a technical resource for researchers aiming to harness the versatility of these compounds in modern drug discovery.
The Indole Acetic Acid Scaffold: A Privileged Structure in Drug Design
Indole and its derivatives are of immense interest due to their diverse and significant roles in various physiological and metabolic processes.[5] The indole acetic acid (IAA) framework, famously known as a primary plant hormone (auxin), has emerged as a versatile template for developing therapeutic agents.[6][7] Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] The inherent bioactivity of the indole core, present in approved drugs like the anticancer agent Sunitinib and the anti-inflammatory Indomethacin, underscores its importance in pharmaceutical development.[8][9]
The true potential of the IAA scaffold is realized through chemical modification. The introduction of a methoxy substituent is a particularly powerful strategy. This small electron-donating group can dramatically alter a compound's interaction with biological targets, enhance its ability to cross cellular membranes, and protect it from metabolic degradation, often leading to superior potency and a more favorable therapeutic window.[4][9]
Synthesis and Derivatization Strategies
The creation of diverse chemical libraries is fundamental to identifying lead compounds. 5-Methoxyindole-2-carboxylic acid and 5-methoxyindole-3-acetic acid are key starting materials for generating a wide range of derivatives.[10][11][12] Common synthetic strategies focus on activating the carboxylic acid group to facilitate amide bond formation or esterification, allowing for the introduction of various functional groups to probe structure-activity relationships.[10][13]
General Synthetic Workflow for Amide Derivatives
A prevalent method for derivatization involves the conversion of the carboxylic acid to an amide. This is typically achieved by activating the acid with a coupling agent, followed by the addition of a desired amine.
Protocol: Synthesis of Indole-2-Carboxamide Derivatives from 5-Methoxyindole-2-carboxylic Acid [10]
-
Dissolution: Dissolve 5-methoxyindole-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as Dichloromethane (DCM).
-
Amine & Base Addition: Add the appropriate amine (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution. The base is critical for neutralizing the acid formed during the reaction, driving the equilibrium towards product formation.
-
Coupling Agent: Add a coupling reagent, such as BOP reagent (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) (1.2 equivalents), portion-wise while stirring at room temperature. BOP is an efficient peptide coupling reagent that minimizes side reactions and racemization.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress should be meticulously monitored using thin-layer chromatography (TLC) to determine the point of completion.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid and the acidic byproducts of the coupling agent) and brine (to remove residual water).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final indole-2-carboxamide derivative.
Caption: General synthetic workflow for anticancer agents.[10]
Therapeutic Applications and Mechanisms of Action
Methoxy-substituted indole acetic acids exhibit a broad spectrum of biological activities. Their therapeutic potential is most prominently explored in oncology, inflammation, and neurodegenerative diseases.
Anticancer Activity
The indole scaffold is a privileged structure in the development of anticancer agents.[14] Methoxy-substituted derivatives have demonstrated cytotoxicity against a range of cancer cell lines through multiple mechanisms.[4][15]
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain indole derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[14][16]
-
Kinase Inhibition: Signaling pathways driven by protein kinases are often dysregulated in cancer. Methoxy-indole derivatives have been identified as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.[8][10][14] Inhibition of the EGFR pathway can block downstream signaling and suppress tumor growth.[14]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can directly initiate apoptosis. For example, the novel indole compound MIAM has been shown to increase cellular reactive oxygen species (ROS) levels, leading to apoptosis in hepatocellular carcinoma cells.[17] This is often mediated through complex signaling involving proteins like SIRT3 and p53.[17]
-
Prodrug Activation: A targeted therapeutic strategy involves using indole-3-acetic acid (IAA) derivatives as non-toxic prodrugs.[6][18] These prodrugs can be systemically delivered and then selectively converted into potent cytotoxic species only at the tumor site by an enzyme, such as horseradish peroxidase (HRP), which can be targeted to the tumor using antibody- or gene-directed therapies.[19] The oxidation of IAA by HRP generates cytotoxic radicals that can damage DNA and other vital cellular components.[6][7][19]
Caption: Inhibition of the EGFR signaling pathway by methoxy-indole derivatives.
Quantitative Data: In Vitro Antiproliferative Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cell growth.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-Isatin Hybrid | 5-methoxyindole tethered to C-5 functionalized isatin (5o) | NCI-H460 (Lung) | 1.69 | [15] |
| Indole-Isatin Hybrid | 5-methoxyindole tethered to C-5 functionalized isatin (5w) | NCI-H460 (Lung) | 1.91 | [15] |
| Indolyl Chalcone | 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety (9e) | HT29 (Colon) | 0.16 | [15] |
| Indolyl Chalcone | 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety (9e) | MCF-7 (Breast) | 0.17 | [15] |
| Indole-Aryl Amide | Indolylacetic acid with 4-(aminomethyl)aniline and 4-methylphenol (5) | PC3 (Prostate) | 0.39 | [15] |
| 1,3,4-Oxadiazole | 2e | HCT116 (Colorectal) | 6.43 | [8] |
| Pyrazole Derivative | 10b | A549 (Lung) | 0.012 | [14] |
| Pyrazole Derivative | 10b | K562 (Leukemia) | 0.010 | [14] |
| Ester Derivative | Compound 5d | MCF-7 (Breast) | 4.7 | [3] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases, including arthritis, cardiovascular disease, and cancer.[20] Current anti-inflammatory therapies, such as NSAIDs, are often associated with significant side effects, driving the need for new agents with improved safety profiles.[21] Methoxy-substituted indole acetic acids have shown promise in this area, primarily through the inhibition of key inflammatory mediators.
Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of COX enzymes (COX-1 and COX-2).[16] These enzymes are crucial for the synthesis of prostaglandins, which are potent inflammatory mediators. Indomethacin, a well-known NSAID, is a 5-methoxy-indole derivative, highlighting the established role of this scaffold in COX inhibition.[9]
-
NF-κB Pathway Modulation: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. Some indole compounds have been shown to inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the inflammatory cascade.[4]
Caption: A generalized workflow for developing novel indole-based agents. [4] Protocol: MTT Assay for Cytotoxicity and Neuroprotection [22][23] This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding (Self-Validation Start): Harvest and count the desired cells (e.g., A549 cancer cells or primary cortical neurons). Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. Causality: Allowing cells to adhere overnight ensures they are in a healthy, exponential growth phase before treatment, which is crucial for assay consistency.
-
Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations. Treat the cells with these concentrations for a specified duration (e.g., 24-72 hours).
-
Controls (Self-Validation System):
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. Purpose: To ensure the solvent itself has no effect on cell viability.
-
Untreated Control: Cells treated with culture medium only. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic or neuroprotective agent (e.g., Cisplatin for cancer, Edaravone for neuroprotection). Purpose: To validate that the assay system can detect the expected biological effect.
-
-
Induction of Insult (for Neuroprotection): For neuroprotection assays, after pre-treatment with the test compound, introduce a neurotoxic agent (e.g., glutamate, oligomeric amyloid-beta) for an additional 24 hours. [23]5. MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Causality: Viable cells with active mitochondrial reductase enzymes will convert the yellow, water-soluble MTT into a purple, insoluble formazan. [15]6. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [22]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Model Selection
Promising candidates from in vitro studies must be validated in animal models that recapitulate aspects of human disease. The choice of model is critical for assessing efficacy and potential toxicity.
-
Anti-inflammatory Models: Acute inflammation can be modeled using carrageenan-induced paw edema in rats, where a reduction in swelling indicates anti-inflammatory activity. [24]Chronic inflammation models, such as cotton pellet granuloma, are used to evaluate effects on the later stages of the inflammatory process. [24]Judicious selection of the appropriate model is a vital step in the early phase of drug development. [20][21][25][26]* Cancer Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating in vivo anticancer efficacy. [4]Tumor growth inhibition (%TGI) is a key endpoint measured in these studies.
-
Neuroprotection Models: For stroke, models involving the occlusion of a cerebral artery (e.g., middle cerebral artery occlusion or MCAO) are commonly used to create an ischemic event. [5][27]For neurodegenerative diseases, transgenic mouse models that express disease-associated mutant proteins are often employed.
Conclusion and Future Directions
Methoxy-substituted indole acetic acids represent a versatile and highly promising class of compounds with demonstrated therapeutic potential across oncology, inflammation, and neurology. The strategic placement of the methoxy group can significantly enhance biological activity, leading to potent inhibitors of key pathological pathways. Structure-activity relationship studies have shown that subtle modifications to the indole core and its side chains can have a profound impact on potency and selectivity, offering a rich landscape for medicinal chemists to explore. [16] Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve bioavailability and metabolic stability. Further investigation into their long-term safety profiles is also essential. By leveraging the foundational knowledge outlined in this guide, researchers can continue to develop novel, highly effective therapeutics based on this privileged chemical scaffold.
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A Comprehensive Technical Guide to the Solubility and Stability of 2-(4-methoxy-1H-indol-3-yl)acetic Acid
Abstract
This technical guide provides a detailed examination of the solubility and stability of 2-(4-methoxy-1H-indol-3-yl)acetic acid, a key indole derivative with significant potential in pharmaceutical and life sciences research. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from its parent compound, indole-3-acetic acid (IAA), and analogous methoxy-substituted indoles to project its physicochemical behavior. We present a framework of robust experimental protocols for determining aqueous and organic solubility, alongside a comprehensive strategy for assessing chemical stability through forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate the effective use of this compound in research and development.
Introduction: The Significance of Physicochemical Profiling
The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation, and shelf-life. This compound, an analogue of the well-characterized phytohormone indole-3-acetic acid (IAA), presents a unique profile due to the introduction of a methoxy group on the indole ring. This substitution can significantly alter the electronic and steric properties of the molecule, thereby impacting its solubility and stability. This guide provides a systematic approach to characterizing these critical attributes.
Predicted Physicochemical Properties
While specific experimental values for this compound are not extensively documented in publicly available literature, we can extrapolate its likely characteristics based on the known properties of IAA and the influence of the methoxy substituent.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₁NO₃[1] | Based on chemical structure. |
| Molecular Weight | 205.21 g/mol [2] | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar to other indole acetic acid derivatives. |
| pKa | The carboxylic acid moiety suggests acidic properties. | The carboxylic acid group will be the primary determinant of its acidic nature. |
| logP | The indole ring is hydrophobic, while the carboxylic acid and methoxy groups are more hydrophilic. | The overall lipophilicity will be a balance of these functional groups. |
Solubility Profile: A Multifaceted Assessment
The solubility of a compound is not a singular value but rather a property dependent on the solvent system and its physicochemical conditions, most notably pH in aqueous media.
Expected Solubility Behavior
Based on the behavior of structurally similar compounds, this compound is anticipated to exhibit the following solubility profile:
-
High solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[3][4]
-
Limited solubility in non-polar organic solvents.[3]
-
pH-dependent solubility in aqueous solutions, with a significant increase in solubility at alkaline pH.[3][4][5] This is due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.[3]
The methoxy group at the 4-position may have a complex effect on aqueous solubility. While it can participate in hydrogen bonding, which could enhance polarity, its overall impact will be a balance between this and any changes to the crystal lattice energy of the solid form.[3]
Experimental Determination of Solubility
To obtain precise solubility data, standardized experimental protocols are essential. The choice between kinetic and thermodynamic solubility assays depends on the stage of research and the required throughput.
This method determines the equilibrium solubility of a compound, providing the most accurate and relevant data for formulation development.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, organic solvents).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7]
This high-throughput method is often used in early drug discovery to screen a large number of compounds. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., PBS).
-
Precipitation Detection: Measure the turbidity of the resulting solutions using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is observed is the kinetic solubility.
Figure 2: Forced Degradation Study Workflow.
Potential Degradation Pathways
Based on the known chemistry of indole derivatives, several degradation pathways can be anticipated:
-
Oxidative Degradation: The indole ring can be oxidized, potentially leading to the formation of oxindole derivatives. [8]* Decarboxylation: The acetic acid side chain may undergo decarboxylation, particularly under thermal stress.
-
Ring Opening: Under harsh conditions, the indole ring system may undergo cleavage.
The identification and characterization of major degradation products are essential for a complete stability profile. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for this purpose. [9]
Analytical Methodologies for Quantification
Accurate quantification is the bedrock of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
| Parameter | Recommended HPLC Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) [7] |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) [7] |
| Flow Rate | 1.0 mL/min [7] |
| Column Temperature | 30 °C [7] |
| Detection Wavelength | 220 nm [7] |
| Injection Volume | 10 µL [7] |
This method should be validated for linearity, accuracy, precision, and specificity to ensure reliable data.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the solubility and stability of this compound. While we have extrapolated much of its behavior from related compounds, the experimental protocols outlined herein will enable researchers to generate definitive data for this specific molecule. A thorough understanding of these physicochemical properties is an indispensable step in unlocking the full therapeutic potential of this and other novel indole derivatives. Future work should focus on generating and publishing empirical data for this compound to build upon the foundational knowledge presented in this guide.
References
- Solubility of Things. Indole-3-acetic acid.
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- the delocalized chemist. New study on methoxyindoles.
- Unknown Source.
- Ambeed. 17897-49-3|this compound.
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- NIH. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
- Unknown Source. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- PubChem. 2-(4-ethoxy-1H-indol-3-yl)acetic acid | C12H13NO3 | CID 45094545.
- MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)
- SciSpace.
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- MedCrave online.
- Sigma-Aldrich. 5-Methoxy-2-methyl-3-indoleacetic acid 98 2882-15-7.
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- Unknown Source.
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- ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
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- Reddit. Why is indole acetic acid not stable under acidic conditions or light : r/chemistry.
- Unknown Source.
- Unipd. Predicting drug solubility in organic solvents mixtures.
- NIH.
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- PubMed Central.
- Benchchem. Application Notes and Protocols for the Quantification of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol.
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Methodological & Application
Synthesis of 2-(4-methoxy-1H-indol-3-yl)acetic Acid: A Detailed Guide to Synthetic Protocols
Introduction
2-(4-methoxy-1H-indol-3-yl)acetic acid, a significant heterocyclic compound, serves as a crucial building block in the landscape of pharmaceutical research and drug development. The indole nucleus, particularly when functionalized with a methoxy group and an acetic acid moiety at the 3-position, is a privileged scaffold found in numerous biologically active molecules. Its derivatives have shown potential in targeting a range of therapeutic areas, including neurological disorders and cancer.[1][2] This guide provides an in-depth exploration of established and reliable synthetic protocols for this compound, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with a focus on the underlying chemical principles, practical execution, and the rationale behind experimental choices to ensure reproducibility and success.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic routes, primarily revolving around the construction of the indole core and the subsequent introduction or formation of the acetic acid side chain. The two principal strategies discussed are:
-
Direct C3-Alkylation of 4-Methoxy-1H-indole: This approach leverages the inherent nucleophilicity of the C3 position of the indole ring.
-
Classical Indole Ring Synthesis Followed by Side Chain Manipulation: This strategy involves building the substituted indole ring from acyclic precursors using well-established named reactions like the Fischer, Reissert, or Japp-Klingemann syntheses.
This guide will provide detailed protocols for the most practical and efficient of these methods, offering insights into the advantages and considerations for each.
Protocol I: Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely utilized method for constructing the indole ring system from an arylhydrazine and a suitable carbonyl compound under acidic conditions.[3][4] This protocol outlines a two-step sequence starting from 3-methoxyphenylhydrazine and a four-carbon keto-acid equivalent, followed by hydrolysis and decarboxylation.
Workflow for Fischer Indole Synthesis Route
Caption: Workflow for the Fischer Indole Synthesis route.
Step 1: Synthesis of Diethyl 2-(4-methoxy-1H-indol-3-yl)malonate
This step involves the acid-catalyzed condensation and cyclization of 3-methoxyphenylhydrazine with diethyl 2-oxoglutarate to form the indole core.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Methoxyphenylhydrazine hydrochloride | 174.62 | 10 | 1.75 g |
| Diethyl 2-oxoglutarate | 174.17 | 10 | 1.74 g (1.6 mL) |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Ethanol (absolute) | 46.07 | - | 50 mL |
| Concentrated Sulfuric Acid | 98.08 | catalytic | 0.5 mL |
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) in a mixture of absolute ethanol (50 mL) and glacial acetic acid (20 mL).
-
To this suspension, add diethyl 2-oxoglutarate (1.74 g, 10 mmol).
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring. The addition is exothermic, and the temperature may rise.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A solid precipitate of the product may form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(4-methoxy-1H-indol-3-yl)malonate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Hydrolysis and Decarboxylation to this compound
The diester intermediate is saponified to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Diethyl 2-(4-methoxy-1H-indol-3-yl)malonate | 305.33 | 5 | 1.53 g |
| Sodium Hydroxide (NaOH) | 40.00 | 25 | 1.0 g |
| Ethanol | 46.07 | - | 30 mL |
| Water | 18.02 | - | 30 mL |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | As needed |
Protocol:
-
Dissolve the purified diethyl 2-(4-methoxy-1H-indol-3-yl)malonate (1.53 g, 5 mmol) in a mixture of ethanol (30 mL) and a solution of sodium hydroxide (1.0 g, 25 mmol) in water (30 mL) in a 100 mL round-bottom flask.
-
Heat the mixture at reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.
-
After reflux, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the intermediate malonic acid derivative will form.
-
Gently heat the acidified mixture to 50-60 °C for 1-2 hours to facilitate decarboxylation. Evolution of CO2 gas will be observed.
-
Cool the mixture to room temperature and then in an ice bath to complete the precipitation of the final product.
-
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol II: Synthesis via Reissert Indole Synthesis
Workflow for Reissert Indole Synthesis Route
Caption: Workflow for the Reissert Indole Synthesis route.
Step 1: Condensation of 2-Methyl-3-nitroanisole with Diethyl Oxalate
The synthesis begins with the base-catalyzed condensation of 2-methyl-3-nitroanisole and diethyl oxalate.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2-Methyl-3-nitroanisole | 167.16 | 10 | 1.67 g |
| Diethyl oxalate | 146.14 | 12 | 1.75 g (1.6 mL) |
| Potassium Ethoxide (KOEt) | 84.16 | 12 | 1.01 g |
| Anhydrous Ethanol | 46.07 | - | 50 mL |
Protocol:
-
Prepare a solution of potassium ethoxide by carefully dissolving potassium metal in anhydrous ethanol or use commercially available solid potassium ethoxide.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-nitroanisole (1.67 g, 10 mmol) in anhydrous ethanol (30 mL).
-
Add diethyl oxalate (1.75 g, 12 mmol) to the solution.
-
Cool the mixture in an ice bath and add a solution of potassium ethoxide (1.01 g, 12 mmol) in anhydrous ethanol (20 mL) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate.
-
Purify by chromatography if necessary.
Step 2: Reductive Cyclization
The nitro group is reduced, leading to spontaneous cyclization to form the indole-2-carboxylate.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate | 267.22 | 8 | 2.14 g |
| Zinc dust | 65.38 | 40 | 2.62 g |
| Glacial Acetic Acid | 60.05 | - | 40 mL |
Protocol:
-
Dissolve the crude ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate (2.14 g, 8 mmol) in glacial acetic acid (40 mL) in a round-bottom flask.
-
Cool the solution in an ice bath and add zinc dust (2.62 g, 40 mmol) portion-wise, maintaining the temperature below 30 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate.
-
Wash the organic extract, dry, and concentrate to give ethyl 4-methoxy-1H-indole-2-carboxylate.
Step 3: Hydrolysis and Subsequent Steps
The resulting ethyl 4-methoxy-1H-indole-2-carboxylate can then be hydrolyzed to 4-methoxy-1H-indole-2-carboxylic acid. This intermediate can be decarboxylated to 4-methoxy-1H-indole, which can then undergo C3-alkylation to introduce the acetic acid side chain. Alternatively, more direct methods to convert the 2-carboxylate to the 3-acetic acid derivative can be explored, though these are often multi-step processes.
Protocol III: Synthesis via Japp-Klingemann Reaction
The Japp-Klingemann reaction is an effective method for preparing arylhydrazones, which are key intermediates in the Fischer indole synthesis.[8][9] This approach offers good control and often higher yields for the formation of the hydrazone before the indole ring cyclization.[5]
Workflow for Japp-Klingemann / Fischer Indole Synthesis Route
Caption: Workflow for the Japp-Klingemann/Fischer Indole Synthesis route.
Step 1: Diazotization of 3-Methoxyaniline
3-Methoxyaniline is converted to its diazonium salt at low temperatures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Methoxyaniline | 123.15 | 10 | 1.23 g (1.1 mL) |
| Concentrated Hydrochloric Acid | 36.46 | 30 | 2.5 mL |
| Sodium Nitrite (NaNO2) | 69.00 | 11 | 0.76 g |
| Water | 18.02 | - | 15 mL |
Protocol:
-
In a 100 mL beaker, dissolve 3-methoxyaniline (1.23 g, 10 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (2.5 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) and add it dropwise to the aniline solution, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
Step 2: Japp-Klingemann Coupling
The diazonium salt is coupled with diethyl 2-oxoglutarate to form the hydrazone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Diethyl 2-oxoglutarate | 174.17 | 10 | 1.74 g |
| Sodium Acetate (anhydrous) | 82.03 | 30 | 2.46 g |
| Ethanol | 46.07 | - | 20 mL |
Protocol:
-
In a separate 250 mL flask, dissolve diethyl 2-oxoglutarate (1.74 g, 10 mmol) and sodium acetate (2.46 g, 30 mmol) in ethanol (20 mL).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred solution of the keto-ester.
-
A colored precipitate (the hydrazone) should form. Stir the mixture at 0-5 °C for 1 hour and then at room temperature for an additional hour.
-
Collect the hydrazone intermediate by filtration, wash with cold water, and dry.
Step 3: Fischer Indole Cyclization and Subsequent Steps
The isolated hydrazone is then cyclized under acidic conditions, followed by hydrolysis and decarboxylation as described in Protocol I, Step 1 and 2.[5]
Conclusion
The synthesis of this compound is achievable through several reliable and well-documented chemical transformations. The choice of a particular synthetic route will often depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the researcher. The Fischer indole synthesis, either directly from the hydrazine or via a Japp-Klingemann intermediate, offers a convergent and efficient pathway. The Reissert synthesis provides a valuable alternative. By understanding the mechanistic underpinnings of these reactions and adhering to the detailed protocols provided, researchers can confidently and successfully synthesize this important building block for further investigation and application in drug discovery and development.
References
- Wikipedia. (2023). Japp–Klingemann reaction.
- Wikipedia. (2023). Reissert indole synthesis.
- ResearchGate. (2025). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV).
- Wikipedia. (2023). Fischer indole synthesis.
- Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References.
- ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
- Chem-Station Int. Ed. (2014). Fischer Indole Synthesis.
- Cambridge University Press. (n.d.). Reissert Indole Synthesis.
- HETEROCYCLES. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES.
- ACS Omega. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles.
- chemeurope.com. (n.d.). Reissert indole synthesis.
- NIH. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
- NIH. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
- RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
- NIH. (n.d.). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies.
- Organic Reactions. (1959). The Japp-Klingemann Reaction.
- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- RSC Publishing. (n.d.). Catalytic C3 aza-alkylation of indoles.
- PubChemLite. (n.d.). This compound.
- Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
- PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- Organic Syntheses. (n.d.). Indole-3-acetic Acid.
- ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis.
- ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate.
- CORE. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.
- ResearchGate. (2025). (PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.
- Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
- Google Patents. (n.d.). CN104311469A - Synthetic method of substituted indole-3-acetic acid.
- Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.
- NIH. (n.d.). Total Synthesis of Indole-3-Acetonitrile-4-Methoxy-2-C-β-D-Glucopyranoside. Proposal for Structural Revision of the Natural Product.
- ResearchGate. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles.
- PubChem. (n.d.). Arvelexin.
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Application Notes and Protocols: Fischer Indole Synthesis of 4-Methoxyindole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-methoxyindole-3-acetic acid, a key intermediate in pharmaceutical research and development. The synthesis is centered around the robust and versatile Fischer indole synthesis. This guide offers an in-depth exploration of the reaction mechanism, detailed step-by-step protocols for the preparation of precursors and the final product, and a quantitative summary of expected outcomes. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis, ensuring both reproducibility and safety.
Introduction
4-Methoxyindole and its derivatives are significant structural motifs in a variety of biologically active compounds.[1][2] Specifically, 4-methoxyindole-3-acetic acid serves as a crucial building block in the synthesis of pharmaceuticals targeting a range of conditions, including neurological and metabolic disorders.[1][3] The Fischer indole synthesis, a classic reaction in organic chemistry discovered by Emil Fischer in 1883, remains a highly effective and widely used method for constructing the indole nucleus.[4][5] This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, to produce the corresponding indole.[6][7]
This application note details the synthesis of 4-methoxyindole-3-acetic acid in a two-stage process. The first stage is the preparation of the key intermediate, 4-methoxyindole, via the Fischer indole synthesis. This is achieved by reacting 4-methoxyphenylhydrazine hydrochloride with levulinic acid. The second stage involves the conversion of the synthesized 4-methoxyindole to the final product, 4-methoxyindole-3-acetic acid.
PART 1: The Fischer Indole Synthesis: Mechanism and Rationale
The Fischer indole synthesis is a powerful ring-forming reaction that proceeds through several key mechanistic steps.[4][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Hydrazone Formation: The synthesis begins with the condensation reaction between 4-methoxyphenylhydrazine and a ketone, in this case, levulinic acid, to form a phenylhydrazone. This reaction is typically acid-catalyzed.[5]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[5][9] This step is critical as it sets the stage for the key bond-forming event.
-
[9][9]-Sigmatropic Rearrangement: The enamine undergoes a[9][9]-sigmatropic rearrangement, a concerted pericyclic reaction that results in the formation of a new carbon-carbon bond and the cleavage of the nitrogen-nitrogen bond.[4][7] This is the defining step of the Fischer indole synthesis.
-
Aromatization and Cyclization: Following the rearrangement, the intermediate undergoes rearomatization. Subsequent intramolecular cyclization and the elimination of an ammonia molecule lead to the formation of the stable aromatic indole ring.[4][8]
The choice of an acid catalyst is critical for the success of the Fischer indole synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to facilitate the reaction.[4][7] The acid protonates the hydrazone, which is a necessary step for the subsequent tautomerization and rearrangement.
PART 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 4-methoxyindole-3-acetic acid.
Stage 1: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride
The starting material, 4-methoxyphenylhydrazine hydrochloride, can be synthesized from p-anisidine.
Materials:
-
p-Anisidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Diethyl Ether (Et₂O)
Procedure: [10]
-
Dissolve p-anisidine in a mixture of water and concentrated HCl.
-
Cool the solution to -5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0°C.
-
Stir the reaction mixture for 1.5 hours.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl.
-
Add the tin(II) chloride solution dropwise to the reaction mixture, keeping the temperature at 0°C.
-
A precipitate will form. Continue stirring for 30 minutes at 0°C.
-
Collect the precipitate by filtration.
-
Wash the solid sequentially with water, ethanol, and diethyl ether.
-
Dry the product in vacuo to yield 4-methoxyphenylhydrazine hydrochloride as a solid.
Stage 2: Fischer Indole Synthesis of 4-Methoxyindole
This stage involves the core cyclization reaction.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Levulinic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., a mixture of acetic acid and concentrated HCl)
-
Activated Zinc powder
-
Acetic acid
Procedure (using activated zinc): [11]
-
Prepare activated zinc by stirring zinc powder in 0.5N HCl for 1 hour, followed by washing with water, ethanol, and ether, and then drying.
-
Dissolve the product from the preceding step (the hydrazone of 4-methoxyphenylhydrazine and levulinic acid, which can be formed in situ) in acetic acid.
-
Add the activated zinc portionwise to the solution, maintaining the temperature between 20 and 30°C with an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the reaction mixture to remove the zinc.
-
The filtrate contains the 4-methoxyindole product, which can be isolated and purified by standard techniques such as extraction and chromatography.
Stage 3: Synthesis of 4-Methoxyindole-3-acetic acid
The final step involves the conversion of 4-methoxyindole to the desired carboxylic acid. This can be achieved through various synthetic routes, a common one being the reaction with a suitable two-carbon electrophile followed by hydrolysis. A well-established method involves the reaction with glycolic acid in the presence of a base at elevated temperatures.[12]
Materials:
-
4-Methoxyindole
-
Glycolic acid
-
A suitable base (e.g., Sodium Hydroxide)
-
High-boiling point solvent (if necessary)
Procedure:
-
Combine 4-methoxyindole and glycolic acid in a reaction vessel.
-
Add a strong base.
-
Heat the mixture to 250°C.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Acidify the reaction mixture to precipitate the product.
-
Collect the solid by filtration and recrystallize from an appropriate solvent to obtain pure 4-methoxyindole-3-acetic acid.
PART 3: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Stage 1: Hydrazine Synthesis | Stage 2: Indole Synthesis | Stage 3: Acetic Acid Synthesis |
| Starting Material | p-Anisidine | 4-Methoxyphenylhydrazine HCl & Levulinic Acid | 4-Methoxyindole & Glycolic Acid |
| Key Reagents | NaNO₂, SnCl₂, HCl | Activated Zinc, Acetic Acid | NaOH |
| Typical Yield | ~77%[10] | Variable, depends on conditions | Variable |
| Product Purity | Assessed by NMR[10] | Assessed by NMR and chromatography | Assessed by NMR and melting point |
| Melting Point | 154 °C (for HCl salt)[13] | - | - |
Visualizations
Conclusion
The Fischer indole synthesis provides a reliable and efficient pathway for the preparation of 4-methoxyindole, a valuable precursor to 4-methoxyindole-3-acetic acid. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve good yields of the desired products. The protocols outlined in this guide are designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions. This detailed guide serves as a valuable resource for scientists engaged in the synthesis of indole-containing compounds for pharmaceutical and other applications.
References
- Wikipedia. Fischer indole synthesis. [Link]
- J&K Scientific LLC. Fischer Indole Synthesis. (2021-02-23). [Link]
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
- PubMed. Conversion of endogenous indole-3-butyric acid to indole-3-acetic acid drives cell expansion in Arabidopsis seedlings. [Link]
- PMC - NIH. The Timing of Growth Promotion and Conversion to Indole-3-acetic Acid for Auxin Precursors. [Link]
- ProQuest. Conversion of Endogenous Indole-3-Butyric Acid to Indole-3-Acetic Acid Drives Cell Expansion in Arabidopsis Seedlings1[C][W][OA]. [Link]
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- Shaanxi Bloom Tech Co., Ltd. 4-Methoxyindole CAS 4837-90-5. [Link]
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- ACS Publications. Fischer indole cyclization of several ortho-substituted phenylhydrazones. [Link]
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- ResearchGate. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2025-08-10). [Link]
- MDPI. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]
- Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
- PubChem - NIH. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986. [Link]
- PubChemLite. 2-(4-methoxy-1h-indol-3-yl)acetic acid. [Link]
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- MDPI.
- MDPI. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]
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A Step-by-Step Guide to Indole Synthesis via the Japp-Klingemann Reaction: Application Notes and Protocols for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed walkthrough of the Japp-Klingemann reaction for the synthesis of indoles. This powerful reaction serves as a critical gateway to obtaining arylhydrazone intermediates, which are subsequently cyclized to the indole core via the Fischer indole synthesis. This document offers in-depth mechanistic insights, detailed experimental protocols, troubleshooting strategies, and safety considerations to ensure successful and safe execution in the laboratory.
Introduction: The Strategic Importance of the Japp-Klingemann Reaction in Indole Synthesis
The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[1] The Japp-Klingemann reaction, discovered by Francis Robert Japp and Felix Klingemann in 1887, is a robust and versatile method for the synthesis of hydrazones from β-keto-acids or their esters and aryl diazonium salts.[2] While not a direct indole synthesis itself, its strategic importance lies in its ability to reliably generate the requisite arylhydrazone precursors for the subsequent and widely utilized Fischer indole synthesis.[2][3] This two-step sequence offers a highly effective and often superior alternative to the direct use of often unstable or commercially unavailable arylhydrazines.
This guide will elucidate the mechanistic underpinnings of the Japp-Klingemann reaction, provide detailed, field-proven protocols for its execution, and offer practical advice for troubleshooting common issues, thereby empowering researchers to confidently employ this valuable synthetic tool.
The Reaction Mechanism: A Stepwise Covalent Dance
The Japp-Klingemann reaction proceeds through a well-defined sequence of steps, beginning with the formation of an aryl diazonium salt and culminating in the formation of a stable arylhydrazone. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The reaction can be broadly divided into two key stages: the formation of the aryl diazonium salt and the subsequent coupling with the β-dicarbonyl compound.
Stage 1: Formation of the Aryl Diazonium Salt
The reaction is initiated by the diazotization of a primary aromatic amine (e.g., a substituted aniline) with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid. This stage is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the thermally labile diazonium salt.[4]
Stage 2: Coupling and Rearrangement
The freshly prepared aryl diazonium salt is then introduced to a solution of a β-keto-ester or β-keto-acid. The reaction proceeds as follows:
-
Enolate Formation: In the presence of a base (commonly sodium acetate), the active methylene proton of the β-dicarbonyl compound is abstracted to form a nucleophilic enolate.
-
Azo Coupling: The enolate anion attacks the terminal nitrogen of the electrophilic diazonium salt, forming an intermediate azo compound.[2]
-
Hydrolysis and Rearrangement: This azo intermediate is often unstable and, under the reaction conditions, undergoes hydrolysis of the ester or decarboxylation of the acid, followed by a proton shift (tautomerization) to yield the final, more stable arylhydrazone product.[2][5]
Experimental Protocols: From Reagents to Purified Product
The following protocols provide a detailed, step-by-step guide for the synthesis of an indole precursor via the Japp-Klingemann reaction, followed by its conversion to an indole via the Fischer indole synthesis.
Protocol 1: Synthesis of Ethyl Pyruvate Phenylhydrazone
This protocol details the synthesis of a common arylhydrazone intermediate.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl acetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Ice
-
Water
Procedure:
Part A: Preparation of the Phenyl Diazonium Chloride Solution
-
In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.[4]
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.[4] The completion of diazotization can be monitored using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Part B: Japp-Klingemann Coupling
-
In a separate, larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.[4]
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. Maintain the temperature below 5 °C throughout the addition.[4]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.[4]
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
The precipitated crude ethyl pyruvate phenylhydrazone is collected by filtration.[4]
-
Wash the solid with cold water until the washings are neutral.[4]
-
Recrystallize the crude product from ethanol to obtain pure ethyl pyruvate phenylhydrazone.[4]
| Parameter | Value |
| Typical Yield | 70-85% |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 118-120 °C |
Spectroscopic Data for Ethyl Pyruvate Phenylhydrazone:
-
¹H NMR: Spectra typically show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and the N-H proton.[6][7][8]
-
¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons, and the ethyl group carbons are expected.
-
IR (KBr, cm⁻¹): Characteristic peaks include N-H stretching, C=O stretching of the ester and ketone, and C=N stretching.
-
MS (EI): The molecular ion peak corresponding to the mass of the product should be observed.[9]
Protocol 2: Fischer Indole Synthesis of Ethyl 2-Indolecarboxylate
This protocol describes the acid-catalyzed cyclization of the previously synthesized hydrazone to form the indole ring.
Materials:
-
Ethyl pyruvate phenylhydrazone
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., HCl, polyphosphoric acid)[1]
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ice
-
Water
Procedure:
-
Suspend the ethyl pyruvate phenylhydrazone (0.1 mol) in ethanol in a round-bottom flask.
-
With stirring, slowly add concentrated sulfuric acid (or another suitable acid catalyst) while maintaining the temperature with an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated crude indole product is collected by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure ethyl 2-indolecarboxylate.
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Hydrazone | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Incorrect pH for coupling. 4. Side reactions of the diazonium salt. | 1. Ensure stoichiometric amounts of reagents and maintain low temperatures. Test for completion with starch-iodide paper. 2. Use the diazonium salt immediately after preparation and maintain a temperature below 5 °C.[10] 3. The coupling reaction is typically carried out under weakly acidic to neutral conditions. Adjust pH with a buffer like sodium acetate. 4. Avoid excess nitrous acid, which can lead to unwanted side reactions. |
| Formation of a Tar-Like Substance | 1. Decomposition of the diazonium salt at elevated temperatures. 2. Polymerization side reactions. 3. Use of highly electron-rich anilines which can be prone to side reactions.[10] | 1. Strictly maintain the reaction temperature at 0-5 °C during diazotization and coupling. 2. Ensure efficient stirring and slow, controlled addition of reagents. 3. For problematic anilines, consider using alternative methods or protecting groups. |
| Low Yield in Fischer Indole Synthesis | 1. Inappropriate acid catalyst or concentration. 2. Insufficient reaction time or temperature. 3. Decomposition of the starting material or product under harsh acidic conditions. | 1. Experiment with different Brønsted or Lewis acids (e.g., H₂SO₄, HCl, PPA, ZnCl₂) and optimize their concentration.[1] 2. Monitor the reaction by TLC to determine the optimal reaction time and temperature. 3. Use milder acidic conditions or a shorter reaction time. |
| Formation of Isomeric Indole Products | 1. Use of unsymmetrical ketones in the Fischer indole synthesis. 2. The presence of certain substituents on the phenylhydrazone can direct cyclization to different positions.[11] | 1. If possible, use a symmetrical ketone or aldehyde to avoid the formation of regioisomers. 2. The regiochemical outcome can be influenced by the choice of acid catalyst and reaction conditions. Careful analysis of the product mixture is necessary. |
Safety Precautions: Handling Energetic Intermediates
The Japp-Klingemann reaction involves the formation and use of aryl diazonium salts, which are potentially explosive, especially in the solid state.[12] It is imperative to adhere to strict safety protocols:
-
Temperature Control: Always maintain the reaction temperature at or below 5 °C during the formation and reaction of the diazonium salt.
-
In Situ Use: Prepare and use the diazonium salt solution immediately; do not attempt to isolate it as a solid unless you have specialized expertise and equipment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Quenching: Any residual diazonium salt should be quenched with a suitable reagent, such as sulfamic acid, before disposal.
Conclusion
The Japp-Klingemann reaction, in tandem with the Fischer indole synthesis, represents a powerful and versatile strategy for the construction of the indole nucleus. By understanding the underlying mechanism, adhering to detailed experimental protocols, and being prepared to troubleshoot potential issues, researchers can effectively leverage this reaction to access a wide array of indole derivatives for applications in drug discovery and materials science. The insights and procedures outlined in this guide are intended to provide a solid foundation for the successful implementation of this important synthetic transformation.
References
- Japp, F. R.; Klingemann, F. (1887). Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942–2944. [Link]
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 20(2), 443-450. [Link]
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
- Japp–Klingemann reaction - Wikipedia. [Link]
- What are the special considerations for the Japp-Klingemann reaction?
- The Japp-Klingemann Reaction - Organic Reactions. [Link]
- The Japp‐Klingemann Reaction - ResearchG
- Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. [Link]
- Japp-Klingemann Reaction - SynArchive. [Link]
- Japp klingemann reaction | PPTX - Slideshare. [Link]
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- Chen, Y., et al. (2007). Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Tetrahedron Letters, 48(13), 2353–2356. [Link]
- Fischer indole synthesis – Knowledge and References - Taylor & Francis. [Link]
- Japp-Klingemann reaction - chemeurope.com. [Link]
- Ishii, H., et al. (1991). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 39(6), 1431-1436. [Link]
- Ravindra Acharya, K., & Sake Gowda, D. S. (1981). Crystal structure of ethyl pyruvate-2-methyl-4-chloro-phenyl hydrazone. Pramana, 16(5), 385-391. [Link]
- ¹H‐NMR spectra of parahydrogenated ethyl‐[1‐¹³C]pyruvate and...
- Cavallari, E., et al. (2018). ParaHydrogen Polarized Ethyl‐[1‐13C]pyruvate in Water, a Key Substrate for Fostering the PHIP‐SAH Approach to Metabolic Imaging. Chemistry–A European Journal, 24(20), 5134-5138. [Link]
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Purification techniques for crude 2-(4-methoxy-1H-indol-3-yl)acetic acid.
An Application Guide: Advanced Purification Strategies for Crude 2-(4-methoxy-1H-indol-3-yl)acetic Acid
Abstract
This comprehensive application note provides detailed protocols and theoretical justification for the purification of crude this compound, a key intermediate in pharmaceutical research and development. Recognizing that the purity of active pharmaceutical ingredients (APIs) and their precursors is paramount, this guide offers researchers and drug development professionals a selection of robust purification techniques, including recrystallization, silica gel column chromatography, and acid-base extraction. Each protocol is designed to be self-validating, with integrated troubleshooting guides and methods for purity assessment. The causality behind experimental choices is explained to empower scientists to adapt and optimize these methods for their specific impurity profiles.
Introduction and Physicochemical Profile
This compound is a derivative of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class[1]. Its structural analogues are prevalent in medicinal chemistry and drug discovery. The synthesis of this compound, often via methods like the Fischer indole synthesis, can introduce a variety of impurities, including unreacted starting materials, isomeric byproducts, and polar, tar-like substances[2][3]. Achieving high purity (>98%) is critical for ensuring reproducible results in biological assays and for meeting regulatory standards in drug development.
A thorough understanding of the molecule's physicochemical properties is the foundation for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| Molecular Weight | 205.21 g/mol | |
| Appearance | Likely a solid at room temperature | [5] |
| Predicted pKa | Acidic due to carboxylic acid moiety | [5] |
| Predicted XlogP | 1.5 | [4] |
Expected Solubility Profile
While specific experimental data for the 4-methoxy isomer is limited, its solubility can be predicted based on its functional groups and data from closely related analogues like indole-3-acetic acid (IAA) and 2-(6-methoxy-1H-indol-3-yl)acetic acid.[5]
-
Polar Organic Solvents: The molecule is expected to be soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dimethyl sulfoxide (DMSO).[5]
-
Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexane and heptane. This differential solubility is key for both crystallization and chromatography.
-
Aqueous Solubility: The presence of the carboxylic acid group makes its aqueous solubility highly pH-dependent. In acidic to neutral media (pH < 7), it will be in its protonated, less soluble form. In basic media (pH > 7), it will deprotonate to form a highly soluble carboxylate salt.[5] This property is exploited in acid-base extraction.
Strategic Approach to Purification
The choice of purification method depends on the nature and quantity of impurities. A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is strongly recommended to devise the optimal strategy.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Methodology
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (see Table 2) at room temperature and upon heating. A good solvent will fully dissolve the compound when hot and show significant crystal formation upon cooling. Table 2: Suggested Solvents for Recrystallization Screening
Solvent System Rationale Ethanol/Water A polar protic system effective for many organic acids. Ethyl Acetate/Heptane A less polar system, good for removing non-polar impurities. Isopropanol A single solvent that may offer ideal solubility characteristics. | Acetonitrile | A polar aprotic solvent. |
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution. Use a magnetic stirrer and hot plate.
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of polar, tar-like impurities. Add a small amount (1-2% w/w) of activated charcoal and boil for 2-5 minutes.[6]
-
Hot Filtration: While the solution is still hot, quickly filter it through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal (if used).[6]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[6] Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize yield.[6]
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
For separating complex mixtures, especially isomeric impurities with similar polarities, column chromatography is the method of choice.[6] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
Caption: Experimental workflow for column chromatography.
Methodology
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Preparation:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate).[6]
-
Dry Loading: For compounds with limited solubility in the initial mobile phase, dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting free-flowing powder is then loaded onto the column. This method often results in better separation.
-
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[6] A typical gradient might be from 10% to 50% ethyl acetate in hexane. The target compound, being polar, will elute as the mobile phase polarity increases.
-
Fraction Collection & Analysis: Collect the eluent in a series of fractions. Spot each fraction onto a TLC plate and develop it in an appropriate solvent system to identify which fractions contain the pure product.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Purification by Acid-Base Extraction
This technique is ideal for separating the acidic target compound from neutral or basic impurities. It leverages the pH-dependent solubility of the carboxylic acid group.
Methodology
-
Dissolution: Dissolve the crude material in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Basification & Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic product will react to form its sodium salt, which is soluble in the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. A back-extraction of the combined aqueous layers with a fresh portion of the organic solvent can be performed to remove any lingering neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute strong acid, such as 1M hydrochloric acid (HCl), until the pH is approximately 2-3.[7] The protonated, water-insoluble this compound will precipitate out of the solution.
-
Isolation & Drying: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum.
Purity Assessment
Post-purification analysis is essential to confirm the identity and purity of the final product.
-
Thin Layer Chromatography (TLC): A rapid method to check for the presence of impurities. A single spot indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with an acidic modifier like 0.1% acetic acid) is a good starting point for method development.[6][8]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any residual impurities.[3]
-
Melting Point: A sharp, well-defined melting point is a good indicator of high purity. For comparison, the closely related 2-(4-Methyl-1H-indol-3-yl)acetic acid has a melting point of 158 °C[9], and 2-(5-Methoxy-1H-indol-3-yl)acetic acid melts at 145-148 °C.
Troubleshooting Guide
Table 3: Common Purification Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Recrystallization | Inappropriate solvent choice; solubility of impurity is too similar to the product. | Screen a wider range of solvents or solvent systems. If isomers are present, column chromatography is necessary.[6] |
| Oily impurities preventing crystallization. | Wash the crude material with a non-polar solvent (e.g., hexane) before recrystallization. Or, use activated charcoal during the recrystallization process.[6] | |
| Precipitation was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before moving to an ice bath.[6] | |
| Poor Separation in Column Chromatography | Inadequate stationary phase or mobile phase system. | Optimize the mobile phase polarity using TLC. A shallower gradient during elution may improve resolution. |
| Sample was not fully dissolved before loading. | Ensure complete dissolution in a minimal amount of solvent. Use the dry loading technique for poorly soluble samples.[6] | |
| Low Recovery from Acid-Base Extraction | Incomplete extraction from the organic layer. | Perform multiple extractions (3-4 times) with the aqueous base. |
| Product is partially soluble in the acidic aqueous phase. | Ensure the aqueous layer is thoroughly chilled before and during acidification to minimize solubility. |
References
- Dunlap, W. J., & G. L. Hagan. (n.d.). A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon. PMC - NIH. [Link]
- Process of producing indole-3-acetic acids. (n.d.).
- Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism. (2015).
- Porco, J. A., et al. (2020). Crystal structure of the indole-3-acetic acid-catabolizing enzyme DAO1 from Arabidopsis thaliana. PubMed. [Link]
- Wang, L., et al. (2013). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated. The Royal Society of Chemistry. [Link]
- Prinsen, E., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. [Link]
- Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. (2020).
- This compound. (n.d.). PubChem. [Link]
- 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses. [Link]
- Indole-3-acetic Acid. (n.d.). Organic Syntheses. [Link]
- Indole-3-acetic acid. (n.d.). Wikipedia. [Link]
- Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production. (2023). Frontiers. [Link]
- 2-(5-Methoxy-1H-indol-3-yl)acetic acid. (n.d.). Aribo Biotechnology. [Link]
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Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Methoxyindole-3-Acetic Acid
Introduction and Scientific Context
4-Methoxyindole-3-acetic acid (4-MeO-IAA) is a methoxylated derivative of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. While IAA is a primary regulator of nearly every aspect of plant growth and development, its analogs, including 4-MeO-IAA, are of significant interest in agronomic, pharmaceutical, and biological research.[1][2] The methoxy substitution on the indole ring alters the compound's physicochemical properties, potentially affecting its biological activity, metabolic stability, and transport.
Accurate quantification of 4-MeO-IAA is critical for understanding its metabolic fate in biological systems, for quality control in synthetic preparations, and for evaluating its potential as a lead compound in drug development. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific platform for this purpose.[3][4]
This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method coupled with Ultraviolet (UV) detection for the reliable quantification of 4-methoxyindole-3-acetic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind the methodological choices to ensure reproducibility and accuracy.
Principle of the Chromatographic Method
The method is founded on the principle of ion-suppression reversed-phase chromatography .[5] 4-MeO-IAA is a moderately polar molecule containing a carboxylic acid functional group.
-
Stationary Phase: A non-polar C8 or C18 stationary phase is used. The hydrophobic alkyl chains provide a surface for the analyte to interact with via van der Waals forces.
-
Mobile Phase: A polar, aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol) is used to elute the analyte.
-
Ion Suppression: The key to achieving sharp, symmetrical peaks and reproducible retention times for an acidic compound like 4-MeO-IAA is to control its ionization state. By acidifying the mobile phase with a small amount of an acid like formic or acetic acid, the equilibrium of the carboxylic acid group is shifted towards its protonated, non-ionized form.[5][6] This uncharged form is more hydrophobic, leading to stronger interaction with the stationary phase, better retention, and improved peak shape.
Detection is achieved by monitoring the UV absorbance of the indole ring, which has a characteristic chromophore. A wavelength of approximately 280 nm is generally effective for indole compounds.[6] For enhanced sensitivity and selectivity, fluorescence detection can also be employed.[1][2]
Caption: Ion suppression enhances hydrophobic interaction for better retention.
Materials, Reagents, and Instrumentation
Instrumentation
-
HPLC System equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chemicals and Reagents
-
4-Methoxyindole-3-acetic acid reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid or Acetic Acid (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
Chromatography Hardware
-
Analytical Column: Waters Symmetry C8 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase C8/C18 column.[1]
-
Guard Column: Symmetry C8 Guard Column (3.9 x 20 mm, 5 µm) or equivalent.
-
Syringe Filters: 0.22 µm or 0.45 µm PVDF or PTFE for sample clarification.
Detailed Experimental Protocols
The following protocols provide a comprehensive workflow, from standard preparation to data analysis.
Caption: Overall experimental workflow for HPLC analysis.
Protocol 1: Preparation of Standard Solutions and Mobile Phase
1.1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of deionized water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.
-
Rationale: The use of formic acid ensures consistent ion suppression across the gradient.[6] Degas both mobile phases for 15 minutes using sonication or an inline degasser to prevent bubble formation.
1.2. Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-MeO-IAA reference standard.
-
Transfer to a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with methanol. Sonicate briefly if needed. This stock solution should be stored at 4°C and protected from light.[7]
1.3. Calibration Standards (e.g., 1-100 µg/mL):
-
Prepare an intermediate stock (e.g., 100 µg/mL) by diluting the 1 mg/mL stock solution.
-
Perform serial dilutions from the intermediate stock using a 50:50 mixture of Mobile Phase A and B as the diluent to prepare a series of at least five calibration standards.
-
Rationale: Using the mobile phase as a diluent minimizes solvent mismatch effects upon injection, leading to better peak shapes.
-
Protocol 2: Sample Preparation
The goal of sample preparation is to extract 4-MeO-IAA from the sample matrix and remove interfering substances.[8][9] The procedure varies significantly by sample type.
-
For Liquid Samples (e.g., Bacterial Culture Supernatant):
-
For Solid Samples (e.g., Plant Tissue):
Protocol 3: HPLC Method Parameters and Execution
The following table outlines the recommended starting conditions for the analysis.
| Parameter | Recommended Setting |
| Column | Waters Symmetry C8 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 36 minutes |
| This gradient is adapted from a method for separating multiple indole compounds and provides a robust starting point.[1][11] |
Execution Steps:
-
Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence in the chromatography data system (CDS).
-
Inject a blank (diluent) first, followed by the calibration standards in increasing order of concentration.
-
Inject the prepared samples. It is good practice to run a check standard periodically to monitor system performance.
Protocol 4: Data Analysis and Quantification
-
Integrate the peak corresponding to 4-MeO-IAA in all chromatograms.
-
Generate a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis) of the calibration standards.
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c .
-
The regression coefficient (r²) should be ≥ 0.998 for the curve to be considered linear and acceptable.[11]
-
Determine the concentration of 4-MeO-IAA in the unknown samples by substituting their measured peak areas (y) into the regression equation and solving for x.
Method Validation and Trustworthiness
To ensure the method is suitable for its intended purpose, it must be validated.[3][4] This process establishes the performance characteristics of the method and ensures its trustworthiness.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components). | Peak purity analysis (PDA), no interfering peaks at the retention time of the analyte in blanks. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | r² ≥ 0.998 over the specified concentration range.[11] |
| Accuracy (Recovery) | The closeness of the test results to the true value. Assessed by spiking a blank matrix with known amounts of the analyte. | Recovery typically within 80-120%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. Assessed by multiple injections of the same sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
References
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691. [Link]
- PubMed. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Chen, Z. L., et al. (2012). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 17(8), 9493–9505. [Link]
- Le, T. D., & Collet, J. M. (1993). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
- Sandberg, G., & Ljung, K. (2002). Methods of Plant Hormone Analysis.
- PharmiWeb.com. (2023). Analytical Methods for Plant Hormones. [Link]
- Šimura, J., et al. (2018). Can plant hormonomics be built on simple analysis? A review. Journal of Experimental Botany, 69(2), 245–256. [Link]
- YouTube. (2024).
- PubMed. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography.
- PubMed. (2012). Analyzing the in vivo status of exogenously applied auxins: a HPLC-based method to characterize the intracellularly localized auxin transporters.
- Pharmaguideline. (2024).
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- Chen, W. N., et al. (2019). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 24(16), 2949. [Link]
- Park, W. J., et al. (2008). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 51(2), 173-177. [Link]
- Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-27, 4-Chloroindole-3-acetic acid. [Link]
- Mongkolthanaruk, W., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(4), 183-191. [Link]
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How to prepare stock solutions of 2-(4-methoxy-1H-indol-3-yl)acetic acid.
An Application Scientist's Guide to the Preparation of Stock Solutions of 2-(4-methoxy-1H-indol-3-yl)acetic Acid
Introduction: Understanding the Molecule and its Handling Challenges
This compound is a derivative of indole-3-acetic acid (IAA), the most common, naturally occurring plant hormone of the auxin class.[1] Like its parent compound, it is integral to various aspects of plant growth and development, including cell elongation and division.[2][3] In drug development and medicinal chemistry, the indole scaffold is a privileged structure, making its derivatives, such as this one, valuable as synthetic building blocks and subjects of biological screening.[4]
The successful use of this compound in any experimental context begins with the accurate and reliable preparation of stock solutions. The compound's carboxylic acid moiety and indole ring system dictate its physicochemical properties, presenting specific challenges and considerations for dissolution and long-term stability. This guide provides a detailed, experience-driven framework for preparing robust and reproducible stock solutions for research applications.
Section 1: Physicochemical Properties & Solubility Profile
Key Molecular Properties:
-
Appearance: Likely a solid powder at room temperature.[5]
The carboxylic acid group confers pH-dependent solubility in aqueous solutions. In neutral or acidic water, the compound is likely insoluble or sparingly soluble. However, at a pH above its pKa, the carboxylic acid deprotonates to form a highly polar and water-soluble carboxylate salt.[5]
Based on available data for analogous compounds, this compound is expected to be readily soluble in polar organic solvents.[5][6]
Table 1: Recommended Solvents and Typical Concentration Ranges
| Solvent | Typical Max. Concentration | Preparation Notes & Rationale |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL (~97.5 mM) | Primary recommendation. DMSO is an excellent, highly polar aprotic solvent for this class of compounds. Solutions are typically stable when stored frozen. |
| DMF (Dimethylformamide) | ≥ 20 mg/mL (~97.5 mM) | Similar to DMSO, a reliable choice for creating high-concentration stocks. Ensure use of high-purity, anhydrous grade. |
| Ethanol (Anhydrous) | ≥ 10 mg/mL (~48.7 mM) | A good option when DMSO is incompatible with the downstream assay. May require gentle warming or sonication to fully dissolve. |
| Aqueous (Basic) | pH-dependent | Requires addition of a base (e.g., 1N NaOH) to deprotonate the carboxylic acid. The resulting salt is water-soluble. Ideal for cell culture applications where organic solvents are cytotoxic. |
Section 2: Critical Safety & Handling Precautions
As with any chemical handling, a rigorous adherence to safety protocols is paramount. While this specific compound lacks extensive toxicological data, its parent compound, IAA, provides a basis for safe handling procedures.[10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat.[10][12]
-
Ventilation: Handle the solid powder exclusively in a certified chemical fume hood to prevent inhalation of fine particulates.[10] When preparing solutions, working in a fume hood or well-ventilated area is strongly advised.
-
Dust Avoidance: Avoid actions that generate dust, such as crushing or vigorous scraping of the solid.[10][12]
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[12][13]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek medical attention.[10][12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13]
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Section 3: Protocols for Stock Solution Preparation
The following protocols provide step-by-step instructions for preparing stock solutions in both organic and aqueous solvents. The key to success is ensuring the compound is fully dissolved before storage.
Protocol 1: High-Concentration Stock in an Organic Solvent (DMSO)
This is the most common and recommended method for general laboratory use.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tube with a screw cap
-
Vortex mixer and/or sonicator bath
Workflow Visualization
Caption: Workflow for preparing an organic stock solution.
Procedure:
-
Calculation: Determine the mass of the compound needed for your desired volume and concentration.
-
Example for a 50 mM stock solution:
-
Mass (g) = 50 mmol/L * 0.001 L * 205.21 g/mol = 0.01026 g (10.26 mg) for 1 mL.
-
-
Weighing: Tare a clean, dry amber vial on an analytical balance. Carefully weigh the calculated mass of this compound directly into the vial inside a fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Secure the cap tightly and vortex the vial vigorously for 1-2 minutes.
-
Rationale: Vortexing provides mechanical agitation to break down the powder and promote dissolution.
-
If solids persist, place the vial in a room temperature water bath sonicator for 5-10 minute intervals until the solution is completely clear.
-
Rationale: Sonication uses high-frequency sound waves to create cavitation, which provides intense localized energy to break apart solute aggregates.
-
-
Final Inspection: Hold the vial up to a light source to ensure no visible particulates or haze remains. The solution must be perfectly clear.
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in polypropylene tubes. Store these aliquots at -20°C, protected from light.[10]
Protocol 2: Aqueous Stock Solution (via Basic Solubilization)
This protocol is essential for applications, such as cell culture, where organic solvents must be minimized.
Materials:
-
This compound powder
-
1N Sodium Hydroxide (NaOH) solution
-
High-purity (e.g., Milli-Q) water or a suitable buffer (e.g., PBS)
-
Calibrated analytical balance
-
Sterile conical tube
-
Sterile filter (0.22 µm) and syringe
Workflow Visualization
Caption: Workflow for preparing an aqueous stock solution.
Procedure:
-
Weighing: Weigh the desired mass of the compound into a sterile conical tube.
-
Initial Suspension: Add approximately 90% of the final desired volume of high-purity water or buffer. The compound will likely not dissolve and will form a suspension.
-
Solubilization: While gently vortexing or stirring, add 1N NaOH drop by drop.
-
Rationale: The hydroxide ions deprotonate the carboxylic acid group, forming the sodium salt of the compound, which is significantly more soluble in water.
-
-
Endpoint: Continue adding NaOH until the solution becomes completely clear. Be patient, as this can take a few moments after each drop. Avoid adding a large excess of base.
-
Final Volume: Once dissolved, add water or buffer to reach the final desired volume (QS).
-
Sterilization: For cell culture applications, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Aliquot and store at -20°C. Note that aqueous solutions may be less stable long-term than DMSO stocks.
Section 4: Storage, Stability, and Best Practices
Proper storage is critical to ensure the integrity and efficacy of your stock solution over time.
-
Temperature: Store stock solutions at or below -20°C.[10]
-
Light Protection: Indole compounds can be light-sensitive. Always store solutions in amber vials or wrap clear tubes in aluminum foil to protect them from light.[13][14]
-
Container: Use tightly sealed containers to prevent solvent evaporation or absorption of atmospheric moisture.[10]
-
Stability: When stored correctly, DMSO stock solutions of similar methoxy-indole compounds are stable for years.[6] Aqueous solutions should be used more promptly.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Aliquoting into single-use volumes is the most effective strategy to maintain compound integrity.
Section 5: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound won't dissolve in organic solvent. | Insufficient agitation or sonication. | Continue vortexing/sonicating. Gentle warming (to 30-37°C) can be attempted, but monitor carefully to avoid degradation. |
| Solvent quality is poor (contains water). | Use fresh, high-purity anhydrous solvent. | |
| Compound precipitates out of solution after freezing. | Concentration exceeds solubility at low temperature. | Thaw the solution completely and vortex/sonicate to redissolve before use. For future preparations, consider making a slightly less concentrated stock. |
| Aqueous solution is cloudy or hazy. | Incomplete dissolution; pH is too low. | Add another drop of 1N NaOH to ensure full deprotonation of the carboxylic acid. |
| Compound has degraded or is impure. | Obtain a fresh vial of the compound from a reputable supplier. |
References
- Vertex AI Search. (2026). Safe Handling and Storage of Indole-3-acetic Acid (IAA).
- Szabo-Scandic. (n.d.).
- ChemScience. (2024). Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested.
- Duchefa Biochemie B.V. (n.d.).
- Loba Chemie. (2023).
- PubChemLite. (n.d.). This compound.
- Thoreauchem. (n.d.). This compound-17897-49-3.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18986, 5-Methoxyindoleacetic acid. [Link]
- Wikipedia. (2024). Indole-3-acetic acid. [Link]
- Fu, S.-F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms.
- POMAIS Agriculture. (n.d.).
- Organic Syntheses. (n.d.). Indole-3-acetic Acid. [Link]
- Katayama, M., et al. (1993).
- Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]
- Unknown Source. (n.d.). The chemical nature, functions and application methods of IAA 3-indole acetic acid.
- Government of Canada. (2016). Proposed Registration Decision PRD2016-27, 4-Chloroindole-3-acetic Acid.
- Lam, V. N., et al. (2021). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. MDPI. [Link]
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Application Notes & Protocols: A Framework for In Vitro Evaluation of 2-(4-methoxy-1H-indol-3-yl)acetic Acid
Introduction: Unveiling the Potential of a Methoxy-Substituted Indole
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its derivative, indole-3-acetic acid (IAA), is the most prevalent natural auxin, a class of phytohormones governing nearly all aspects of plant growth.[1][2][3] Beyond botany, IAA and its analogs have demonstrated compelling biological activities in mammalian systems, including anti-inflammatory, antioxidant, and anticancer effects.[1][4]
The compound 2-(4-methoxy-1H-indol-3-yl)acetic acid is a structural analog of IAA, distinguished by a methoxy group at the 4-position of the indole ring. The strategic addition of a methoxy group can significantly alter a molecule's physicochemical properties—such as lipophilicity and hydrogen bonding capacity—thereby modulating its biological activity and metabolic stability.[5][6] While direct research on this specific 4-methoxy isomer is limited, its structural similarity to other biologically active indoles suggests significant therapeutic potential worth exploring.[1][7][8]
This guide, designed for researchers in drug discovery and development, provides a comprehensive framework for the initial in vitro characterization of this compound. We will proceed logically from foundational assessments of cytotoxicity to deeper mechanistic investigations, including direct target engagement and signaling pathway modulation. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind each experimental step to empower researchers to generate robust and interpretable data.
Compound Profile & Handling
A thorough understanding of a compound's physicochemical properties is paramount for accurate and reproducible experimental design.
Rationale: Solubility is a critical determinant of a compound's bioavailability in in vitro assays.[6] Poor solubility can lead to inaccurate concentration-response curves and false-negative results. Stock solutions should be prepared in a solvent that ensures complete dissolution, such as dimethyl sulfoxide (DMSO), before further dilution in aqueous cell culture media.
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [9] |
| Molecular Weight | 205.21 g/mol | [9][10] |
| Appearance | Likely a solid at room temperature. | [6] |
| Predicted XlogP | 1.5 | [9] |
| Predicted Solubility | Good solubility in polar organic solvents (DMSO, Ethanol, Methanol); pH-dependent solubility in aqueous solutions. | [6] |
Protocol: Stock Solution Preparation
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) for the primary stock solution.
-
Preparation: Accurately weigh the compound and dissolve it in the appropriate volume of DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all conditions and should not exceed a non-toxic level (typically ≤0.5%).
Tier 1 Investigation: Foundational Cytotoxicity Screening
The initial step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This establishes the concentration range for subsequent mechanistic assays and identifies potential anticancer activity.[11][12][13][14]
Rationale: We describe two robust colorimetric assays: the MTT assay, which measures metabolic activity in viable cells, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[11][12] Running both can provide a more complete picture, as compounds that interfere with cellular metabolism may produce misleading results in the MTT assay alone.
General Experimental Workflow for Cytotoxicity Screening
The following workflow provides a systematic approach to assessing the cytotoxic potential of a novel compound.[11][12]
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures the activity of mitochondrial succinate dehydrogenase in living cells, which reduces the yellow MTT tetrazolium salt to a purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[12]
Protocol 2: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the SRB dye.[11] This assay is independent of metabolic activity.
Methodology:
-
Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Fixation: After incubation, gently discard the medium. Fix the adherent cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[11]
-
Washing: Wash the plate five times with slow-running tap water to remove TCA and air-dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 15-30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11] Shake for 5-10 minutes.
-
Measurement & Analysis: Measure the absorbance at 540 nm and calculate the IC₅₀ value as described for the MTT assay.[11]
Tier 2 Investigation: Target Engagement & Mechanism of Action
Once the cytotoxic concentration range is known, the next steps are to determine if the compound directly interacts with a cellular target and to elucidate the biological pathways it modulates.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful biophysical method to verify drug-target engagement in a cellular environment.[16][17] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[16][18][19] A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[16][18]
Rationale: This assay provides direct evidence that the compound physically interacts with its intended protein target inside the cell, a critical validation step in drug development.[18][19] It bridges the gap between observing a cellular phenotype (like cytotoxicity) and confirming a molecular mechanism.
CETSA Experimental Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology (Western Blot Detection):
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with a high concentration of this compound (e.g., 10x IC₅₀) and another with vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[18]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Collect the supernatants (soluble fraction) and analyze the amount of the specific target protein using SDS-PAGE and Western blotting with a target-specific antibody.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and vehicle control samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.[16]
Protocol 4: NF-κB Signaling Pathway Activation Assay
Principle: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor family that regulates inflammation, immunity, and cell survival.[20][21][22][23] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[22] Inflammatory stimuli (like TNF-α or LPS) trigger the phosphorylation and degradation of IκB, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate gene transcription.[22][24] Many indole compounds are known to modulate this pathway.[4][5]
Rationale: This assay determines if this compound exerts its biological effects by interfering with this critical signaling pathway. Inhibition of NF-κB activation is a common mechanism for anti-inflammatory and some anticancer drugs.
Simplified NF-κB Signaling Pathway & Potential Inhibition
Caption: Inhibition points of the canonical NF-κB pathway by a test compound.
Methodology (Western Blot for p65 Translocation):
-
Cell Seeding and Pre-treatment: Seed cells (e.g., RAW 264.7 macrophages or HEK293) in 6-well plates. Once they reach ~80% confluency, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS, 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α, 20 ng/mL), for 30 minutes. Include an unstimulated control and a stimulated vehicle-only control.
-
Fractionation: Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Analysis: Determine the protein concentration of both fractions. Analyze 20-30 µg of protein from each fraction by SDS-PAGE and Western blotting.
-
Detection: Probe the membranes with antibodies against NF-κB p65. Use an antibody for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to confirm the purity of the fractions.
-
Data Analysis: Quantify the band intensity of p65 in the nuclear and cytoplasmic fractions. A potent inhibitor will reduce the amount of p65 in the nuclear fraction of stimulated cells compared to the stimulated vehicle control.
References
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- Wang, Y., et al. (2011). {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM): its anti-cancer efficacy and intercalation mechanism identified via multi-model systems. Molecular BioSystems, 7(3), 766-772. [Link]
- PubChem. (n.d.). 2-(4-ethoxy-1H-indol-3-yl)acetic acid. [Link]
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- AA Blocks. (n.d.). 2-(5-Methoxy-1H-indol-3-yl)acetic acid. [Link]
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- Wikipedia. (n.d.). Dimethyltryptamine. [Link]
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Cell-based assays to evaluate the cytotoxicity of 4-methoxyindole-3-acetic acid.
An Application Note and Protocol for the Comprehensive Cytotoxicity Profiling of 4-methoxyindole-3-acetic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed framework and validated protocols for assessing the cytotoxic potential of 4-methoxyindole-3-acetic acid (4-MIAA), a methoxy-substituted derivative of the plant auxin indole-3-acetic acid (IAA). Given the exploration of IAA and its analogues in cancer therapy, a thorough in vitro toxicological evaluation is a critical first step in preclinical assessment.[1][2] This guide is designed for researchers in drug discovery, toxicology, and cell biology, offering a multi-parametric approach to cytotoxicity testing. We detail three robust, cell-based assays—MTT, LDH, and Caspase-3/7—to generate a comprehensive profile of 4-MIAA's effects on cell viability, membrane integrity, and apoptosis induction.
Introduction: The Rationale for Cytotoxicity Profiling
Indole-3-acetic acid (IAA) is a well-characterized phytohormone that has garnered interest for its potential as a pro-drug in targeted cancer therapy, particularly when activated by horseradish peroxidase (HRP) to generate cytotoxic species.[1][2] Chemical modifications to the indole core, such as the addition of a methoxy group to form 4-methoxyindole-3-acetic acid (4-MIAA), can significantly alter its biological properties, including its cytotoxic potential and mechanism of action.[3][4] Therefore, a systematic evaluation of its effect on cell health is imperative.
Cytotoxicity assays are fundamental tools used to screen compounds for their ability to cause cell damage or death.[5][6] A comprehensive assessment goes beyond a simple live/dead readout, aiming to elucidate the underlying mechanism of cell death. This application note presents a strategic workflow employing a panel of assays to distinguish between different cytotoxic events.
Strategic Assay Selection: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic profile. We advocate for a tiered approach using three distinct methods to probe different aspects of cellular health.
-
Metabolic Viability Assay (MTT): This foundational colorimetric assay measures the metabolic activity of a cell population. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells serves as a proxy for cell viability.[7][8] A decrease in metabolic activity is often the first indicator of cellular stress or toxicity.
-
Membrane Integrity Assay (LDH Release): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[9][10][11] It is a reliable marker for necrosis or late-stage apoptosis, where membrane integrity is compromised.[12]
-
Apoptosis Assay (Caspase-3/7 Activity): To specifically investigate whether 4-MIAA induces programmed cell death (apoptosis), we measure the activity of caspases 3 and 7. These are key "executioner" caspases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[13][14] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive method for detecting this activity.[15][16]
Experimental Design: The Blueprint for Reliable Data
Thoughtful experimental design is crucial for generating reproducible and meaningful results.
Cell Line Selection
The choice of cell line is paramount and should be guided by the research question.[17][18][19]
-
Relevance: Select cell lines that are relevant to the intended application or target tissue of 4-MIAA. For cancer research, a panel including cell lines from different tumor types (e.g., colon cancer line HCT 116, prostate cancer line PC-3) is advisable.
-
Controls: It is essential to include a non-cancerous "normal" cell line (e.g., human lung fibroblast MRC-5, or hTERT immortalized fibroblasts) to assess for selective toxicity against cancer cells.[17][20]
-
ATCC Verification: Use cell lines from reputable sources like the American Type Culture Collection (ATCC) to ensure identity and rule out contamination.[21]
Dose-Response and Time-Course
Cytotoxicity is both dose- and time-dependent.
-
Concentration Range: Test a wide range of 4-MIAA concentrations, typically using a semi-logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM), to establish a dose-response curve and determine the IC50 (half-maximal inhibitory concentration).
-
Incubation Time: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to capture both early and late cellular responses.
Essential Controls
The inclusion of proper controls is non-negotiable for data validation.
-
Vehicle Control: Cells treated with the same solvent used to dissolve 4-MIAA (e.g., DMSO) at the highest concentration used in the experiment. This control accounts for any solvent-induced toxicity.
-
Untreated Control: Cells incubated in culture medium only, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis/membrane lysis) to confirm the assay is performing correctly.
-
Medium Background Control: Wells containing only culture medium (no cells) to measure the background absorbance/luminescence of the medium and assay reagents.
Integrated Cytotoxicity Evaluation Workflow
The following diagram outlines the comprehensive workflow for assessing the cytotoxicity of 4-methoxyindole-3-acetic acid.
Caption: General workflow for evaluating 4-MIAA cytotoxicity.
Detailed Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.[7][22]
Caption: Principle of the MTT assay.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[7]
-
Solubilization solution: e.g., DMSO, or 10% SDS in 0.01 M HCl.[23]
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.[22]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of 4-MIAA or controls to each well.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures the activity of LDH released from cells with damaged plasma membranes.[9][11]
Caption: Principle of the LDH release assay.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific).[9][11] These kits provide the substrate mix, assay buffer, and lysis solution.
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at ~490 nm.[11]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up additional controls for this assay:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the incubation period). This represents 100% cytotoxicity.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. This step is recommended to pellet any detached cells and debris.[11]
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of this mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9][24]
-
Absorbance Reading: Measure the absorbance at 490 nm.
Protocol 3: Caspase-3/7 Apoptosis Assay
This protocol uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspases 3 and 7 to generate a luminescent signal.[14][15]
Caption: Principle of the Caspase-Glo® 3/7 assay.
Materials:
-
Opaque-walled, white 96-well plates suitable for luminescence measurements.[13]
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates. Seed fewer than 20,000 cells per well for a 96-well plate format.[16]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
"Add-Mix-Measure" Step: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16] This single step lyses the cells and introduces the substrate.
-
Signal Development: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[16]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Data Normalization: First, subtract the average background reading (medium-only wells) from all other readings.
For MTT Assay:
-
Calculation: % Cell Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100
-
Interpretation: A decrease in % viability indicates a reduction in metabolic activity, suggesting cytotoxicity.
For LDH Assay:
-
Calculation: % Cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
-
Interpretation: An increase in % cytotoxicity reflects a loss of membrane integrity.
For Caspase-3/7 Assay:
-
Calculation: Fold Increase in Caspase Activity = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
-
Interpretation: A significant fold increase in the luminescent signal indicates the induction of apoptosis via caspase-3/7 activation.
Dose-Response Curves and IC50 Determination: Plot the % Cell Viability (or % Cytotoxicity) against the logarithm of the 4-MIAA concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) with graphing software (like GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of the compound that inhibits the measured response by 50%.
| Parameter | Description | Example Value |
| Cell Line | Human colorectal carcinoma | HCT 116 |
| Seeding Density | Cells per well in a 96-well plate | 7,500 cells/well |
| Treatment Duration | Incubation time with the compound | 48 hours |
| 4-MIAA IC50 (MTT) | Concentration causing 50% loss of viability | 85 µM |
| 4-MIAA IC50 (LDH) | Concentration causing 50% max LDH release | 150 µM |
| Max Caspase Fold-Increase | Maximum observed increase over control | 4.5-fold at 100 µM |
Table 1: Example Data Summary for a Hypothetical Experiment.
Conclusion
This application note provides a robust, multi-assay strategy for a comprehensive evaluation of the cytotoxic effects of 4-methoxyindole-3-acetic acid. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can move beyond a simple determination of cell death to gain critical insights into the compound's mechanism of action. This detailed, evidence-based approach is essential for the rigorous preclinical assessment of novel therapeutic candidates and other bioactive molecules.
References
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- LDH Assay. (n.d.). Cell Biologics Inc.
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Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(4-methoxy-1H-indol-3-yl)acetic acid.
Welcome to the technical support resource for the synthesis of 2-(4-methoxy-1H-indol-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most established and widely used method is a multi-step synthesis culminating in the Fischer indole synthesis.[1][2][3] The general sequence is as follows:
-
Hydrazone Formation: The synthesis typically begins with the condensation of 4-methoxyphenylhydrazine with a suitable carbonyl compound, often a γ-keto acid or its ester, to form the corresponding phenylhydrazone intermediate. An alternative and effective route to this intermediate is the Japp-Klingemann reaction.[1][2]
-
Fischer Indole Synthesis: The key step involves the acid-catalyzed cyclization of the phenylhydrazone to construct the indole core. This reaction requires careful control of conditions to achieve the desired regioselectivity and minimize side reactions.[3][4][5]
-
Hydrolysis: The final step is typically the saponification (hydrolysis) of an ester group to yield the target carboxylic acid, this compound.
A high-level overview of this synthetic workflow is presented below.
Caption: General Synthetic Workflow.
Q2: What are the primary chemical challenges associated with the Fischer indole synthesis step for this specific molecule?
The Fischer indole synthesis, while robust, can be problematic due to the electron-donating 4-methoxy group on the phenylhydrazine ring.[2] The main challenges are:
-
Regioselectivity: The methoxy group can influence the direction of the[6][6]-sigmatropic rearrangement, potentially leading to isomeric indole products.
-
"Abnormal" Cyclization: In certain conditions, particularly with specific acid/solvent combinations like HCl in ethanol, the reaction can proceed via an "abnormal" pathway where cyclization occurs on the same side as the methoxy substituent, which can be followed by substitution reactions (e.g., chlorination).[1][5]
-
Acid Sensitivity: Indoles are electron-rich heterocycles that can be susceptible to polymerization or degradation under harsh acidic conditions, leading to the formation of tar-like byproducts.[2][7]
Q3: How stable is the final product, this compound, and what are the best storage practices?
Indole-3-acetic acid derivatives can be sensitive to heat, light, and strongly acidic or oxidative conditions.[1][2]
-
Decarboxylation: A primary degradation pathway is decarboxylation (loss of CO₂ from the acetic acid side chain), which can be accelerated by elevated temperatures.[1][8][9]
-
Oxidation: The indole ring itself is prone to oxidation, which can lead to colored impurities.[4][10]
For optimal stability, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic methods is essential for reliable analysis:
-
Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress and for identifying the optimal solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity assessment. A reverse-phase C18 column with a gradient of acetonitrile and water (often with an acidic modifier like 0.1% trifluoroacetic acid) is typically effective.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product and for identifying and characterizing any side products or impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to help identify byproducts.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a problem-cause-solution format. The following diagram illustrates the desired reaction pathway versus the most common competing side reactions that can lower yield and purity.
Caption: Desired Reaction vs. Competing Side Reactions.
Problem 1: Low Yield and Formation of Multiple Isomeric Products in the Fischer Indole Step
-
Probable Cause: This is often due to an "abnormal" Fischer indole cyclization pathway or lack of regioselectivity, frequently triggered by the combination of the electron-donating methoxy group and the choice of acid catalyst and solvent.[2] For instance, using hydrochloric acid in ethanol is known to produce chlorinated indoles as abnormal byproducts.[1][5]
-
Solution: The choice of acid catalyst is the most critical parameter to control. A systematic approach to catalyst screening is recommended.
Acid Catalyst Common Solvent(s) Expected Outcome & Remarks Polyphosphoric Acid (PPA) None (used as solvent) Often provides good yields and high regioselectivity. Can be viscous and difficult to work with. Sulfuric Acid (H₂SO₄) Acetic Acid, Ethanol A strong Brønsted acid that is generally effective. Requires careful control of concentration and temperature to avoid charring.[1][3] p-Toluenesulfonic Acid (pTSA) Toluene, Acetic Acid A milder Brønsted acid, often reducing the formation of tar-like byproducts.[1][3] Zinc Chloride (ZnCl₂) Acetic Acid, Toluene A common Lewis acid catalyst. Can be effective but may also promote abnormal cyclization pathways.[3][5] Hydrochloric Acid (HCl) Ethanol Not Recommended. High potential for forming chlorinated byproducts and other abnormal isomers.[1][5] Recommendation: Start with a milder catalyst like p-toluenesulfonic acid in toluene or acetic acid. If yields are low, move to a stronger system like sulfuric acid in acetic acid or polyphosphoric acid, while carefully monitoring the reaction for degradation.
Problem 2: Significant Product Degradation or Darkening of the Reaction Mixture
-
Probable Cause: This points to two likely issues: oxidation of the indole ring or acid-catalyzed polymerization.[4][7][10] Indoles are highly susceptible to oxidation, especially at elevated temperatures in the presence of air. Harsh acidic conditions can cause protonation at the C3 position, leading to polymerization.[7]
-
Solution Protocol: Minimizing Degradation
-
Inert Atmosphere: Rigorously degas all solvents before use. Conduct the entire reaction, especially the heating phase of the Fischer synthesis and subsequent workup, under a positive pressure of an inert gas like nitrogen or argon.
-
Temperature Control: Do not overheat the reaction. Systematically determine the lowest effective temperature for the cyclization. Monitor progress closely by TLC to avoid prolonged heating after the starting material is consumed.
-
Prompt Workup: Once the reaction is complete, cool the mixture immediately and proceed with the workup. Neutralize the acid catalyst as soon as possible by pouring the reaction mixture into a cold, dilute base solution (e.g., ice-cold sodium bicarbonate).
-
Protection from Light: Protect the reaction mixture and the isolated product from direct light by using amber glassware or by wrapping flasks with aluminum foil.[2]
-
Problem 3: Loss of Product During Final Hydrolysis Step
-
Probable Cause: The primary side reaction during the final saponification step is decarboxylation of the product, especially if the reaction is heated for extended periods under harsh basic or subsequent acidic workup conditions.[1][8] Another less common, but possible, side reaction is N-alkylation if any alkylating agents are inadvertently present.[1]
-
Solution: Employ milder hydrolysis conditions.
Protocol: Mild Ester Hydrolysis
-
Reagent Selection: Instead of strong bases like NaOH or KOH at reflux, use lithium hydroxide (LiOH) which is often effective at room temperature.
-
Solvent System: Dissolve the indole ester intermediate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reaction Conditions: Add an aqueous solution of LiOH (approx. 2-3 equivalents) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities. Carefully acidify the aqueous layer with cold, dilute HCl (e.g., 1M) to a pH of ~3-4 to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Problem 4: Difficulty in Purifying the Final Product
-
Probable Cause: The crude product is often contaminated with highly polar, tar-like byproducts from polymerization, unreacted starting materials, or isomeric side products that co-elute during chromatography.[2][11]
-
Solution: A multi-step purification strategy is often necessary.
Protocol: Multi-Step Purification
-
Aqueous Workup: After the reaction, perform a thorough aqueous workup. This includes neutralizing the acid catalyst and washing the organic extracts with water and brine to remove inorganic salts and water-soluble impurities.
-
Pre-Purification: Before attempting column chromatography, try to remove baseline impurities. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and filter it through a short plug of silica gel, eluting with the same solvent. This can remove a significant amount of polymeric material.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Sample Loading: Use a "dry loading" technique for best resolution. Dissolve the crude material in a minimal amount of a polar solvent (like methanol or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Mobile Phase: A gradient elution is highly recommended. Start with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-70% ethyl acetate in hexane). Add 0.5-1% acetic acid to the eluent to keep the product protonated and prevent tailing on the column.
-
-
Recrystallization: If chromatography does not yield a product of sufficient purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or ethanol/water) can be an effective final polishing step.[11]
-
References
- Divya Kushwaha. (n.d.). Synthesis and Chemistry of Indole. Department of Pharmaceutical Sciences, M.J.P. Rohilkhand University. [Link]
- Wikipedia. (2023). Indole. [Link]
- Małuszyńska, M., et al. (2021).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Zhu, R., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.).
- Powers, T., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society. [Link]
- Zhu, Q., et al. (2020). Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. Organic Letters. [Link]
- Lombardi, D., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Global Thesis. (2024). Study On Decarboxylation Of Indole-3-acetic Acids And Biological Activity Of Products. [Link]
- ResearchGate. (2015). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
- Koga, J., et al. (1994). Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae. Journal of Biological Chemistry. [Link]
- ResearchGate. (2016). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
- Wikipedia. (2023). Fischer indole synthesis. [Link]
- Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society. [Link]
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Technical Support Center: A Guide to Optimizing the Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction. Here, you will find in-depth, experience-driven advice to troubleshoot common issues and strategically improve your reaction yields. The indole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for advancing research and development.[1][2] This center moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for successful indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis?
The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[3][4] The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial, irreversible step where a new carbon-carbon bond is formed, breaking the weak N-N bond.[3][4][5]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring.[3][4]
Understanding this mechanism is vital for troubleshooting, as each step has specific requirements that can be targeted for optimization.
Q2: Which acid catalysts are recommended, and how do I choose one?
The choice of acid catalyst is critical and can significantly impact the reaction's success.[5][6] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[4][5][7]
-
Lewis Acids like Zinc Chloride (ZnCl₂) are very common and effective.[8]
-
Brønsted Acids like Polyphosphoric Acid (PPA) and p-TSA are also widely used and have shown excellent results.[7][9]
-
Milder Acids like Acetic Acid can be sufficient and are often used as a solvent as well.[10]
The choice depends on your substrate. Electron-rich hydrazines may undergo undesired N-N bond cleavage with very strong acids, so a milder catalyst might be preferable.[11] Conversely, substrates with electron-withdrawing groups may require harsher conditions to proceed.[11] It is often best to screen a few catalysts to find the optimal one for your specific reaction.[7]
Q3: Can I synthesize the parent, unsubstituted indole using this method?
Directly synthesizing the parent indole from phenylhydrazine and acetaldehyde is generally problematic and often fails.[12] A more reliable and common approach is to use pyruvic acid as the carbonyl partner to form indole-2-carboxylic acid, which can then be decarboxylated in a subsequent step to yield the parent indole.[2][12]
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific experimental problems in a question-and-answer format, providing both the probable cause and actionable solutions.
Q4: My reaction is giving a very low yield or failing completely. What are the likely causes?
Several factors can lead to low or no yield. A systematic approach to troubleshooting is key.
-
Cause 1: Suboptimal Reaction Conditions. The Fischer indole synthesis is highly sensitive to temperature and acid strength.[12] If the temperature is too low, the key[1][1]-sigmatropic rearrangement step may be too slow.[13] If it's too high, degradation of your starting material or product can occur, often resulting in tar formation.[7][13]
-
Cause 2: N-N Bond Cleavage. This is a major competing side reaction, especially when using phenylhydrazines with electron-donating groups (e.g., -OCH₃, -CH₃).[11] These groups can over-stabilize an intermediate, favoring cleavage over the desired cyclization.[12][14] This leads to byproducts like aniline derivatives.[12]
-
Solution: Employ a milder acid catalyst (e.g., switch from PPA to acetic acid) and lower the reaction temperature to disfavor the cleavage pathway.[11]
-
-
Cause 3: Unstable Hydrazone Intermediate. In some cases, the phenylhydrazone intermediate is not stable enough to be isolated before the cyclization step.
-
Cause 4: Purity of Starting Materials. Impurities in the arylhydrazine or carbonyl compound can inhibit the reaction or lead to unwanted side reactions.[12]
-
Solution: Ensure your starting materials are pure. Recrystallize or distill them if necessary.
-
Workflow for Diagnosing Low Yield in Fischer Indole Synthesis
Caption: A decision tree for troubleshooting low-yield Fischer indole synthesis.
Q5: I am observing many side products on my TLC. How can I improve the reaction's selectivity?
The formation of byproducts is a common challenge.
-
Problem: Aldol Condensation. If your aldehyde or ketone can enolize, it may undergo self-condensation under the acidic conditions, consuming your starting material.[11]
-
Solution: This is often a kinetic issue. Running the reaction at a lower temperature might favor the Fischer pathway. Alternatively, a one-pot procedure where the hydrazone is formed first under milder conditions before introducing the stronger acid for cyclization can help.
-
-
Problem: Formation of Regioisomers. When using an unsymmetrical ketone, two different indole regioisomers can be formed.
-
Solution: The choice of acid catalyst is a key factor in controlling regioselectivity. Weaker acids tend to favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamically more stable product.[11] You may need to screen different acids and temperatures to optimize for the desired isomer.
-
Q6: My final product is difficult to purify. Any suggestions?
Purification can be challenging, especially if tarry byproducts have formed.
-
Strategy 1: Optimized Work-up. After the reaction, quench the mixture by pouring it onto crushed ice and neutralizing it carefully with a base like sodium bicarbonate.[1] This can help precipitate the crude product and simplify the initial extraction.
-
Strategy 2: Column Chromatography. This is the most common purification method. A careful selection of the eluent system is crucial. Sometimes, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can improve the peak shape and separation of basic indole products.
-
Strategy 3: Recrystallization. If a solid product is obtained, recrystallization is an excellent method for achieving high purity.
Optimization Strategies & Protocols
Strategy 1: Leverage Microwave-Assisted Synthesis for Speed and Yield
Microwave-assisted organic synthesis (MAOS) is a powerful technique for dramatically improving the Fischer indole synthesis.[1] Microwave irradiation provides rapid and efficient heating, which can slash reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[1][16][17]
Table 1: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis
| Entry | Reactants | Catalyst/Solvent | Method | Time | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylhydrazine + Propiophenone | Acetic Acid | Conventional (Reflux) | 480 min | Reflux | Moderate | [7] |
| 2 | Phenylhydrazine + Propiophenone | Eaton's Reagent | Microwave | 10 min | 170 | 92 | [1][17] |
| 3 | Phenylhydrazine + Cyclohexanone | p-TSA | Microwave (Solvent-free) | 3 min | - | 91 | [9][16] |
| 4 | Phenylhydrazine + Cyclohexanone | ZnCl₂ | Microwave (Solvent-free) | 3 min | - | 76 | [9][16] |
Protocol: Microwave-Assisted Synthesis of 2-Phenylindole [1]
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol), acetophenone (1.1 mmol).
-
Catalyst Addition: Carefully add Eaton's Reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170 °C for 10 minutes with stirring.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Strategy 2: Improve Efficiency with One-Pot Procedures
To minimize handling losses and deal with unstable intermediates, one-pot procedures are highly effective.[7][15] These protocols combine hydrazone formation and indolization into a single operational step, improving overall efficiency.[18][19] Recent advancements have even developed rapid, three-component reactions that combine the aryl hydrazine, ketone, and an alkylating agent in a one-pot sequence to generate 1,2,3-trisubstituted indoles in under 30 minutes.[18]
Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer Indole Synthesis mechanism.[4][8]
By understanding the nuances of the Fischer indole synthesis and applying these troubleshooting and optimization strategies, researchers can significantly improve yields, reduce side products, and streamline their synthetic workflows.
References
- BenchChem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- BenchChem. (n.d.). Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols.
- BenchChem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252.
- BenchChem. (n.d.). One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Application Notes and.
- Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. (n.d.).
- BenchChem. (n.d.). optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. (2025).
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Sezgin, S. (2022).
- A new and efficient one-pot synthesis of indoles. (2025). ResearchGate.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. (n.d.). ijrpr.
- Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews.
- Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
- Why Do Some Fischer Indolizations Fail?. (n.d.). PMC - NIH.
- Wikipedia. (n.d.). Fischer indole synthesis.
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- 19. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 2-(4-methoxy-1H-indol-3-yl)acetic acid Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(4-methoxy-1H-indol-3-yl)acetic acid. This guide is structured in a question-and-answer format to directly address the nuanced challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
Question 1: I am experiencing low yields during the synthesis of this compound via the Fischer indole synthesis. What are the likely causes and how can I optimize the reaction?
Low yields in the Fischer indole synthesis of methoxy-substituted indole acetic acids can often be attributed to several critical factors. The electron-donating nature of the methoxy group can influence the cyclization step, and the reaction conditions must be finely tuned to favor the desired product.
Possible Causes & Solutions:
-
Incorrect Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are paramount for the key[1][1]-sigmatropic rearrangement in the Fischer indole synthesis.[2]
-
Troubleshooting: Screen various Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate).[2] Optimization of the catalyst loading is crucial; too little may result in an incomplete reaction, while too much can lead to degradation.
-
-
Suboptimal Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[2]
-
Troubleshooting: If you observe low conversion at your current temperature, a gradual increase while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. Be cautious of excessive heat, which can lead to decomposition.
-
-
Formation of Regioisomers: If you are using an unsymmetrical ketone in your synthesis, cyclization can occur at two different positions, leading to a mixture of indole isomers.[2]
-
Troubleshooting: To ensure the formation of a single product, it is advisable to use a symmetrical ketone if your synthetic route allows.
-
-
Side Reactions Promoted by the Methoxy Group: The electron-rich nature of the 4-methoxyphenylhydrazine precursor can make the system more susceptible to side reactions.
-
Troubleshooting: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, may be necessary to prevent the formation of byproducts.[2]
-
Question 2: I am observing unexpected chlorinated byproducts during my synthesis. What is the cause and how can I prevent this?
The formation of chlorinated indole impurities is a known issue in Fischer indole syntheses, particularly when using specific combinations of acid and solvent.
Causality:
The reaction of a methoxyphenylhydrazone with hydrochloric acid in an ethanol solvent has been reported to produce chlorinated indole species as an abnormal product.[2] This is a result of a competing reaction pathway where the chloride ion acts as a nucleophile.
Preventative Measures:
-
Avoid Hydrochloric Acid in Ethanol: The most direct solution is to avoid this specific reagent combination.
-
Alternative Acid Catalysts: Utilize alternative acid catalysts such as sulfuric acid or p-toluenesulfonic acid in a non-chlorinated solvent to circumvent this side reaction.[2]
Reaction-Specific Troubleshooting
Question 3: My amide coupling reactions with this compound are sluggish and give low yields. How can I improve the efficiency?
Amide bond formation is a cornerstone of many synthetic pathways. When coupling an amine with this compound, several factors can impede the reaction.
Troubleshooting Strategies:
-
Choice of Coupling Reagent: Not all coupling reagents are equally effective for all substrates.
-
Recommendation: If standard reagents like DCC/DMAP are failing, consider more modern and efficient coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[3]
-
-
Base Selection: The choice of base is critical to activate the carboxylic acid and neutralize any acidic byproducts.
-
Recommendation: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often a good choice in conjunction with HATU.[3]
-
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated acid intermediate.
-
Steric Hindrance and Nucleophilicity of the Amine: If your amine is sterically hindered or has low nucleophilicity (e.g., an aniline with electron-withdrawing groups), the reaction will be more challenging.
-
Recommendation: In such cases, you may need to use a larger excess of the amine or a more potent activating agent. For particularly difficult couplings, conversion of the carboxylic acid to an acid chloride may be necessary, though this can be a harsher method.
-
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Reagents: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 4: I am attempting to perform an esterification of this compound under acidic conditions (Fischer esterification) and the reaction is not going to completion. What can I do?
Fischer esterification is an equilibrium-limited reaction.[4][5] To drive the reaction towards the product, you need to apply Le Chatelier's principle.
Strategies for Driving the Equilibrium:
-
Use of Excess Alcohol: The most common strategy is to use the alcohol as the solvent, thereby providing a large excess that shifts the equilibrium towards the ester.[4]
-
Removal of Water: Water is a product of the reaction. Its removal will also drive the equilibrium to the right. This can be achieved by:
-
Using a Dean-Stark apparatus to azeotropically remove water.
-
Adding a dehydrating agent to the reaction mixture.
-
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient period to reach equilibrium.
Question 5: I am concerned about the stability of the indole ring during my reactions. What conditions should I avoid?
The indole nucleus, while aromatic, is susceptible to degradation under certain conditions. The presence of the electron-donating methoxy group can further activate the ring towards certain reactions.
Conditions to Approach with Caution:
-
Strongly Acidic Conditions: The indole ring can be protonated and undergo degradation in strongly acidic media.[6]
-
Oxidative Conditions: The electron-rich indole ring is susceptible to oxidation, particularly at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.[6] Avoid strong oxidizing agents unless a specific transformation is desired.
-
Harsh Basic Conditions: While more stable to base than strong acid, prolonged exposure to harsh basic conditions, especially at elevated temperatures, can lead to degradation of the indole nucleus.[2] For reactions like ester hydrolysis, using milder bases like lithium hydroxide at room temperature can be beneficial.[2]
Common Side Reactions and Their Prevention
Question 6: I am observing a byproduct that appears to be the result of decarboxylation. Under what conditions is this likely to occur and how can I prevent it?
Decarboxylation of indole-3-acetic acid derivatives can occur, particularly at elevated temperatures.[2] The stability of the resulting intermediate can influence the propensity for this side reaction.
Conditions Favoring Decarboxylation:
-
High Temperatures: This is the primary driver for decarboxylation.
-
Acidic Conditions: While high heat is the main factor, acidic conditions can sometimes facilitate decarboxylation.[7][8]
Prevention Strategies:
-
Maintain Moderate Temperatures: Whenever possible, run your reactions at the lowest effective temperature.
-
Careful pH Control: Avoid strongly acidic conditions if high temperatures are required.
Question 7: I am finding evidence of N-alkylation on the indole nitrogen. Why is this happening and how can I avoid it?
The indole nitrogen has a lone pair of electrons and can act as a nucleophile, leading to N-alkylation, especially in the presence of alkylating agents.
Causality:
Under certain conditions, the indole nitrogen can be more nucleophilic than the carboxylate.[2] If your reaction mixture contains electrophiles such as alkyl halides, this side reaction can compete with the desired transformation.
Prevention:
-
Avoid Alkylating Agents: Ensure that no unintended alkylating agents are present in your reaction.
-
Protection of the Indole Nitrogen: If N-alkylation is a persistent issue and your synthetic route allows, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Cbz, or SEM).[6] The choice of protecting group will depend on the subsequent reaction conditions you plan to employ.[6]
Data & Visualization
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | PubChem |
| Monoisotopic Mass | 205.0739 Da | [1] |
| XLogP3-AA | 1.5 | PubChem |
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 206.08118 |
| [M+Na]⁺ | 228.06312 |
| [M-H]⁻ | 204.06662 |
| [M+NH₄]⁺ | 223.10772 |
| [M+K]⁺ | 244.03706 |
| Data sourced from PubChem[1] |
Experimental Workflow Diagrams
Caption: A generalized workflow for the Fischer indole synthesis of this compound derivatives.
Caption: A decision-making workflow for troubleshooting low yields in amide coupling reactions.
References
- Somei, M., Natsume, M. The Chemistry of Indoles. XIII. Syntheses of Substituted Indoles carrying an Amino, Nitro, Methoxycarbonyl, or Benzyloxy Group at the 4-Position and Their 1-Hydroxy Derivatives. Chemical and Pharmaceutical Bulletin, 1982, 30(5), 1909-1912. [Link]
- PubChem. This compound. [Link]
- ResearchGate. Decarboxylative Coupling Reaction of 2‐(1H‐Indol‐3‐yl)
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 2023, 13, 133-144. [Link]
- Organic Chemistry Portal.
- Reddit. amide coupling help. [Link]
- MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 2021, 22(16), 8887. [Link]
- Google Patents.
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Wiley Online Library. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusChem, 2020, 85(7), 1545-1550. [Link]
- ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
- Reddit.
- AIChE.
- National Institutes of Health. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). [Link]
- Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]
- Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Royal Society of Chemistry. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. [Link]
- National Institutes of Health. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile. [Link]
- MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2022, 3(1), 38-51. [Link]
- ResearchGate. Why did my amide syntesis does not work?. [Link]
- National Institutes of Health. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)
- PubMed.
- DiVA portal.
- ResearchGate.
- ACS Publications. Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 2012, 112(6), 3641-3741. [Link]
- ResearchGate. Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). [Link]
- ResearchGate. Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. [Link]
- MDPI. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin.
- Infoscience. Chemical Science. [Link]
- National Institutes of Health. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]
- PubMed Central. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. [Link]
Sources
- 1. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One moment, please... [growingscience.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-(4-methoxy-1H-indol-3-yl)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(4-methoxy-1H-indol-3-yl)acetic acid. This document provides a comprehensive overview of its potential degradation pathways, troubleshooting for common experimental challenges, and detailed protocols for stability analysis.
Introduction
This compound is an indole derivative with structural similarities to the phytohormone indole-3-acetic acid (IAA). The presence of a methoxy group at the 4-position of the indole ring is expected to influence its electronic properties and, consequently, its degradation profile. Understanding the stability of this molecule is crucial for its development as a potential therapeutic agent, for its use in biological research, and for defining appropriate storage and handling conditions.
Indole compounds are known to be susceptible to degradation under various conditions, including exposure to light, heat, oxidative stress, and non-neutral pH.[1] The electron-donating nature of the methoxy group in this compound likely enhances the reactivity of the indole nucleus.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on the known degradation of indole-3-acetic acid and other methoxy-substituted indoles, the primary degradation pathways for this compound are predicted to be oxidation, photodegradation, and hydrolysis under acidic or basic conditions.[3][4]
-
Oxidative Degradation: The indole ring is electron-rich and susceptible to oxidation, particularly at the C2 and C3 positions.[2] For this compound, oxidation is likely to yield oxindole derivatives.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation. Studies on 4-methoxyindole have shown that UV light can lead to the formation of a 4-methoxy-indolyl radical via cleavage of the N-H bond, as well as a 3H-tautomer.[5][6]
-
Hydrolytic Degradation: Under strongly acidic or basic conditions, the molecule may be susceptible to degradation. The indole ring itself can be sensitive to strong acids.[7]
Q2: How does the 4-methoxy group influence the stability of the molecule compared to indole-3-acetic acid (IAA)?
A2: The methoxy group is an electron-donating group, which increases the electron density of the indole ring system.[2] This enhanced electron density can make the molecule more susceptible to electrophilic attack and oxidation compared to the unsubstituted IAA. However, the position of the methoxy group can also influence the specific sites of reaction and the nature of the degradation products.
Q3: What are the likely major degradation products I should expect to see in my analysis?
A3: The expected major degradation products would result from the pathways mentioned above. Key potential products include:
-
Oxidized derivatives: Such as the corresponding oxindole, formed by oxidation at the C2 position.
-
Photodegradation products: Including radical species and potentially colored polymeric byproducts resulting from prolonged light exposure.[6]
-
Hydrolysis products: While the acetic acid side chain is generally stable, extreme pH conditions could potentially lead to decarboxylation or other reactions involving the indole ring.
Q4: What are the optimal storage conditions for this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place.[8] It is advisable to store the solid compound at 4°C, protected from light.[8] Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (e.g., -20°C) in amber vials to protect from light.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Stress Conditions | Ensure that the temperature, pH, and concentration of reagents (e.g., acid, base, oxidizing agent) are precisely controlled in your forced degradation studies. Minor variations can significantly impact the rate of degradation. |
| Sample Degradation Post-Stress | Neutralize acidic or basic samples immediately after the stress period. Store all stressed samples at a low temperature (2-8°C) and protected from light until analysis to prevent further degradation. |
| Impure Starting Material | Verify the purity of your this compound starting material using a reliable analytical method like HPLC-UV. Impurities can interfere with the analysis of degradation products. |
Issue 2: Unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Interaction | The indole ring can be sensitive to strongly acidic mobile phases.[7] If you observe new peaks when using an acidic mobile phase, consider using a mobile phase with a milder pH or a different buffer system. |
| On-Column Degradation | Some compounds can degrade on the HPLC column, especially if the column has residual contaminants or if the mobile phase is reactive. Ensure the column is properly cleaned and equilibrated. |
| Contamination | Contamination from solvents, glassware, or the autosampler can introduce extraneous peaks. Run a blank injection of your solvent to rule out contamination. |
Issue 3: Poor mass balance in forced degradation studies.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-UV-Active Products | Some degradation products may not have a chromophore that absorbs at the detection wavelength. Use a diode array detector (DAD) to screen for absorbance at multiple wavelengths. If available, use a mass spectrometer (MS) or a charged aerosol detector (CAD) for more universal detection.[9] |
| Precipitation of Degradants | Degradation products may be less soluble than the parent compound and precipitate out of solution. Visually inspect your samples and consider using a different solvent for dilution. |
| Adsorption to Surfaces | The parent compound or its degradants may adsorb to the surface of storage containers or sample vials. Using silanized glass vials can help minimize this issue. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid compound in an oven at a controlled temperature (e.g., 70°C). At various time points, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11] Analyze the samples by HPLC.
3. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[12]
2. Method Optimization:
-
Inject a mixture of the stressed samples to ensure that the parent peak is well-resolved from all degradation product peaks.
-
Adjust the gradient, flow rate, and column temperature to achieve optimal separation.
3. Detection:
-
Use a UV detector at a wavelength that provides a good response for both the parent compound and the expected degradation products (e.g., 220 nm and 280 nm).
-
For identification of unknown peaks, couple the HPLC system to a mass spectrometer (LC-MS).[13]
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Forced Degradation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. goldbio.com [goldbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Optimal storage conditions for solid and dissolved 4-methoxyindole-3-acetic acid.
Technical Support Center: 4-Methoxyindole-3-Acetic Acid (4-MeO-IAA)
This guide provides comprehensive technical support for the handling, storage, and troubleshooting of 4-methoxyindole-3-acetic acid (4-MeO-IAA). As an indole derivative and auxin analog, the stability and efficacy of 4-MeO-IAA are critically dependent on proper storage conditions. This document outlines best practices derived from established chemical handling protocols and data on structurally similar indole compounds to ensure experimental reproducibility and integrity.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of 4-MeO-IAA.
Q1: What are the optimal storage conditions for solid 4-methoxyindole-3-acetic acid?
For maximum long-term stability, solid 4-MeO-IAA should be stored at -20°C . For short-term use, storage at 2-8°C is acceptable [1]. The compound should be kept in a tightly sealed, opaque container, such as an amber glass vial, to protect it from light and moisture. When stored correctly, the solid form is stable for several years[2].
Q2: Which solvents are recommended for preparing 4-MeO-IAA stock solutions?
Dimethyl sulfoxide (DMSO) is the most highly recommended solvent due to its high solvating power for indole derivatives and its compatibility with most biological assays at low final concentrations. Based on data for the closely related 5-methoxyindole-3-acetic acid, typical solubility is approximately 20 mg/mL in DMSO . Other viable organic solvents include dimethylformamide (DMF) and ethanol[3]. For applications requiring an aqueous solution, the sodium salt of the compound can be dissolved in buffers like PBS (pH 7.2), but with significantly lower stability[2].
Q3: How should I store dissolved stock solutions of 4-MeO-IAA?
Stock solutions, particularly those in DMSO, must be stored frozen to prevent degradation. The recommended best practice is:
-
Long-Term Storage (>1 year): Store at -80°C . At this temperature, stock solutions in DMSO can be stable for up to two years[4].
-
Short-Term Storage (<1 year): Store at -20°C . Stability is generally maintained for up to one year[4].
To avoid the detrimental effects of repeated freeze-thaw cycles, it is critical to dispense the stock solution into single-use aliquots. All solutions should be stored in amber or foil-wrapped vials to protect them from light, as indole compounds are known to be photosensitive[5][6].
Q4: What is the expected shelf-life of 4-MeO-IAA in its different forms?
The shelf-life is highly dependent on the storage conditions, as summarized in the table below. The most critical factor for dissolved 4-MeO-IAA is the solvent and temperature.
| Form | Storage Temperature | Light Protection | Expected Shelf-Life |
| Solid Powder | -20°C | Required (Amber Vial) | ≥ 4 years[2] |
| DMSO Stock Solution | -80°C | Required (Amber Vial) | ~2 years[4] |
| DMSO Stock Solution | -20°C | Required (Amber Vial) | ~1 year[4] |
| Aqueous/Buffer Solution | 4°C | Required (Amber Vial) | ≤ 1 day[2] |
Q5: What are the visual signs of 4-MeO-IAA degradation?
Researchers should be vigilant for the following indicators of compound degradation:
-
Solid Form: A noticeable color change from its typical off-white or tan appearance to darker shades of yellow or brown. Clumping of the powder can indicate moisture absorption.
-
Dissolved Form: The development of a yellow or brown tint in a previously colorless solution. The appearance of precipitate upon thawing that does not readily redissolve with gentle warming and vortexing.
-
Functional Impact: A significant decrease or complete loss of biological activity in your experimental system is the ultimate indicator of degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 4-MeO-IAA.
Issue 1: My 4-MeO-IAA stock solution shows precipitation after being thawed.
-
Underlying Cause: This issue commonly arises from either the concentration of the stock solution exceeding its solubility limit at low temperatures or the absorption of atmospheric moisture by hygroscopic solvents like DMSO, which reduces their solvating capacity.
-
Resolution Protocol:
-
Warm the vial to room temperature. For faster results, you may use a 37°C water bath for a brief period (1-2 minutes).
-
Vortex the solution vigorously for 30-60 seconds.
-
If precipitation persists, sonicate the vial in a water bath for 2-5 minutes to aid dissolution[7].
-
Preventative Measures: Ensure you are using anhydrous grade DMSO for stock preparation. Always allow the DMSO container to equilibrate to room temperature before opening to minimize water absorption. Prepare aliquots to reduce the number of times the primary stock vial is opened.
-
Issue 2: My experiments are yielding inconsistent or non-reproducible results.
-
Underlying Cause: Inconsistent results are frequently linked to the degradation of 4-MeO-IAA. This can be caused by (a) repeated freeze-thaw cycles of the stock solution, (b) degradation from light exposure, or (c) the use of diluted, aqueous working solutions that were not prepared fresh. Auxin solutions, especially in aqueous media, are not stable and should be made fresh daily[2][8].
-
Resolution Protocol:
-
Isolate the Variable: If possible, test a new, freshly prepared stock solution alongside your existing one to confirm if the compound's integrity is the issue.
-
Adhere to Best Practices: Discard the current stock solution if degradation is suspected. Prepare a new stock from the solid compound.
-
Implement Strict Protocols:
-
Always use single-use aliquots of the frozen DMSO stock to eliminate freeze-thaw cycles.
-
Prepare final working dilutions in your aqueous experimental buffer immediately before application. Do not store working solutions[7].
-
Ensure all stock and working solutions are protected from light at all times.
-
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-analysis: Allow the vial of solid 4-MeO-IAA (Molecular Weight: 205.21 g/mol ) and a sealed container of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This prevents condensation and moisture contamination.
-
Safety: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[9][10].
-
Weighing: Tare a sterile, amber microcentrifuge tube or glass vial on an analytical balance. Carefully weigh out the desired amount of 4-MeO-IAA (e.g., 2.05 mg for a 1 mL final stock).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. (For 2.05 mg, add 1.0 mL of DMSO).
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If needed, gentle warming (37°C) or brief sonication can be applied.
-
Verification: Ensure the solution is clear and free of any particulate matter before proceeding.
Protocol 2: Aliquoting and Long-Term Storage
-
Preparation: Label sterile, amber, screw-cap cryovials with the compound name, concentration, solvent, and date of preparation.
-
Aliquoting: Dispense the stock solution into the labeled vials in volumes appropriate for single experiments (e.g., 10 µL or 20 µL aliquots). This minimizes waste and prevents freeze-thaw damage to the entire stock.
-
Sealing: Securely cap each vial. For long-term storage at -80°C, consider using cryovials with O-rings to ensure an airtight seal.
-
Storage: Place the aliquoted vials in a labeled freezer box and immediately transfer to a -20°C or -80°C freezer for storage.
General Handling and Storage Workflow
Caption: Recommended workflow for 4-MeO-IAA from receipt to experimental use.
References
- Cole-Parmer. (n.d.).
- Guzzo, A. V., & Pool, G. L. (1968). The triplet-state lifetime of indole derivatives in aqueous solution. PubMed. [Link]
- PhytoTechnology Laboratories. (n.d.). Auxins and Rooting Hormones. [Link]
- Woodward, A. W., & Bartel, B. (2005). Auxin biosynthesis and storage forms. PMC - NIH. [Link]
- Hayashi, K., et al. (2014). Auxin transport sites are visualized in planta using fluorescent auxin analogs. PNAS. [Link]
- Błoch-Mechkour, A., et al. (2020).
- Woodward, A. W., & Bartel, B. (2005). Auxin biosynthesis and storage forms. PubMed - NIH. [Link]
- Duke University. (2005). Auxin biosynthesis and storage forms. Scholars@Duke. [Link]
- National Center for Biotechnology Information. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
- PubChem - NIH. (n.d.). 5-Methoxyindoleacetic acid. [Link]
- ResearchGate. (2024).
- Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology. [Link]
- Organic Syntheses. (n.d.). Indole-3-acetic Acid. [Link]
- ResearchGate. (2024).
- ACS Publications. (1969). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry. [Link]
- bioRxiv. (2024).
- ResearchGate. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. [Link]
- Fu, S-F., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC - NIH. [Link]
- MDPI. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. [Link]
- Donnelly, M. I., et al. (1982). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. PMC - NIH. [Link]
- PubChem - NIH. (n.d.). 4-Chloroindole-3-acetic acid. [Link]
- Journal of Applied Biology and Biotechnology. (2023).
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The triplet-state lifetime of indole derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Ensuring Consistency in Experiments with Indole Compounds
Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals working with indole compounds. The unique chemical properties of the indole scaffold, while central to the biological activity of many important molecules, also present significant challenges in obtaining consistent and reproducible experimental results.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges, ensuring the integrity and reliability of your research.
The Challenge: The Inherent Instability of the Indole Nucleus
The electron-rich nature of the indole ring system makes it highly susceptible to oxidation.[4] This reactivity is the primary source of inconsistency, leading to compound degradation, the appearance of unexpected artifacts, and variability in biological activity. Key factors that can trigger or accelerate degradation include exposure to atmospheric oxygen, light (especially UV), elevated temperatures, and non-neutral pH conditions.[4][5]
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered when working with indole compounds.
Q1: My solid indole compound has changed color, from white/off-white to pink, brown, or purple. What does this mean, and can I still use it?
A1: A color change is a clear visual indicator of oxidative degradation and potential polymerization.[4] While a slight change in color might not significantly affect the bulk purity for some less sensitive applications, it is a definitive sign of instability. For any quantitative or sensitive biological assay, using a discolored compound is highly discouraged as the impurities can lead to unpredictable results. It is recommended to verify the purity of the compound using analytical methods like HPLC or LC-MS before use.[6][7]
Q2: I've prepared a stock solution of my indole compound in DMSO, and after a few freeze-thaw cycles, I'm seeing inconsistent results in my cell-based assays. Why is this happening?
A2: While DMSO is a common solvent, repeated freeze-thaw cycles can be detrimental to the stability of sensitive compounds.[8] More importantly, indole compounds can be unstable in DMSO over time, even when frozen.[9][10] The presence of even small amounts of water in DMSO can accelerate degradation.[11][12] For maximal reproducibility, it is best to prepare fresh solutions for each experiment or to aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[8]
Q3: How does pH affect the stability of my indole compound in aqueous solutions?
A3: The pH of the solution is a critical factor. Indole derivatives are generally most stable in neutral or slightly basic conditions (pH 7-8.5).[5] Strong acidic conditions can lead to protonation of the indole nucleus, particularly at the C3 position, which can result in oligomerization or other undesired side reactions.[5][13] Conversely, strongly alkaline conditions can promote oxidative degradation.[5][14] It is crucial to use buffered solutions when working with indoles in aqueous media to maintain a stable pH.[15]
Q4: I'm seeing multiple unexpected peaks in my HPLC or LC-MS analysis of an indole compound. What could these be?
A4: The appearance of new peaks is typically due to degradation. Common degradation products of indoles result from oxidation of the pyrrole ring. These can include oxindoles, isatin, and anthranilate, which are often formed through various degradation pathways.[16][17][18] The specific byproducts will depend on the substitution pattern of your indole and the degradation conditions (e.g., presence of light, oxygen, etc.).
Q5: What are the ideal storage conditions for solid indole compounds and their solutions?
A5: To minimize degradation, solid indole compounds should be stored in a cool (2-8°C for short-term, -20°C for long-term), dry, and dark place, preferably under an inert atmosphere like argon or nitrogen.[4][5] Solutions should be prepared using degassed solvents, stored in tightly sealed amber vials at -20°C or -80°C, and ideally used fresh or as single-use aliquots.[5]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common experimental problems.
Issue 1: Inconsistent Potency or Activity in Biological Assays
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Compound Degradation in Stock Solution | 1. Prepare a fresh stock solution from solid material for each experiment.2. Analyze the old and new stock solutions by HPLC to check for degradation products.[6] | Indoles can degrade in solution, even when frozen.[9] A fresh solution ensures you are using the compound at its intended concentration and purity. |
| Adsorption to Labware | 1. Use low-adhesion polypropylene tubes and plates.2. Pre-condition pipette tips by aspirating and dispensing the solution a few times before transferring. | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in your assay. |
| Reaction with Media Components | 1. Perform a stability study of the compound in the assay medium over the time course of the experiment.2. Analyze samples at different time points by LC-MS. | Components in cell culture media (e.g., riboflavin) can be photosensitive and may generate reactive oxygen species that degrade the indole compound. |
Issue 2: Poor Yield or Multiple Products in a Chemical Synthesis
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Oxidative Degradation during Reaction | 1. Degas all solvents thoroughly before use.2. Run the reaction under a strict inert atmosphere (Nitrogen or Argon).[5] | The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.[5] |
| Acid-Catalyzed Side Reactions | 1. If the reaction requires acid, use the mildest acid possible and the lowest effective concentration.2. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to acidic conditions.[19] | The indole nucleus can be protonated under acidic conditions, leading to polymerization and other side reactions.[5] |
| Photodegradation | 1. Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.[5] | Many indole derivatives are photosensitive and can degrade upon exposure to light, which can catalyze oxidative reactions.[4][20] |
Visualizing Indole Degradation and Troubleshooting
The following diagrams illustrate the common degradation pathways of the indole nucleus and a general workflow for troubleshooting inconsistent results.
Caption: Common oxidative degradation pathways of the indole core.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Adherence to rigorous protocols for handling and preparation is the best way to prevent compound degradation.
Protocol 1: Preparation of a Stabilized Indole Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, aliquoted for single use to maintain integrity.
Materials:
-
Indole compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas with a regulator and needle adapter
-
Microcentrifuge tubes (1.5 mL, low-adhesion, amber or wrapped in foil)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weigh Compound: In a controlled environment (e.g., a glove box or under a gentle stream of inert gas), weigh the required amount of the indole compound into a sterile, amber glass vial.
-
Inert Atmosphere: Flush the vial containing the solid compound with argon or nitrogen for 1-2 minutes to displace any atmospheric oxygen.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Cap the vial tightly and vortex until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary, but minimize heat exposure.
-
Aliquoting: Under a gentle stream of inert gas, immediately aliquot the stock solution into single-use volumes in the amber microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment.
-
Storage: Tightly cap the aliquots, seal with parafilm for extra security, and store at -80°C.
-
Documentation: Label all aliquots clearly with the compound name, concentration, date, and "single-use only."
Protocol 2: Quality Control Check of an Indole Compound by HPLC
This protocol provides a general method to assess the purity of an indole compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (FA)
-
Indole compound sample (solid or in solution)
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the indole compound in ACN or another suitable solvent. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or the λmax of the specific indole compound)
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of >95% is generally considered acceptable for most biological assays. Look for the appearance of new, more polar peaks (shorter retention times), which often correspond to oxidized degradation products.
References
- Qu, Y., Zhou, J., & Wang, S. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 269.
- Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives.
- Jiang, B., et al. (2020). Proposed degradation pathways of indole by ozonation. Environmental Science and Pollution Research, 27(2), 1957-1968.
- Zhang, H., et al. (2013). Degradation pathway of indole by electro-Fenton.
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- BenchChem. (2025).
- BenchChem. (2025). Stability issues and degradation pathways of 3-fluoro-2-methyl-1H-indole. BenchChem.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. BenchChem.
- Darwin, S. (2024). Indole Test Secrets - Path to Top-Notch Microbial Analysis. Darwin Pro.
- Dattatray, J., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(4), 1106-1114.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
- Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of Chemical Physics, 140(20), 204313.
- Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 23(3), 205-212.
- The Plant Enthusiast. (2025). How Does PH Affect Indole-3-Butyric Acid Performance? YouTube.
- Yong, Y., et al. (2017). Response characteristics of indole compound standards using HPLC. Journal of Food and Drug Analysis, 25(4), 848-855.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry.
- Crabtree, J., et al. (2011). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 77(16), 5573-5577.
- Aryal, S. (2022).
- Li, W., et al. (2015). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). European Journal of Medicinal Chemistry, 90, 868-881.
- Klaus, K., et al. (2009). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 14(6), 667-672.
- Yufeng, L. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng Scientific.
- ResearchGate. (2014). How long can a compound be stable in DMSO for?.
- American Society for Microbiology. (2009). Indole Test Protocol. ASM.
- Horvath, M. F., et al. (2024). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 128(17), 3847-3858.
- Abcam. (n.d.).
- Adhikary, R., & Chakraborty, A. (2020). Explaining Level Inversion of the La and Lb States of Indole and Indole Derivatives in Polar Solvents. ChemPhysChem, 21(14), 1544-1554.
- van der Westhuizen, L., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 109-114.
- Jain, R., & Kumar, A. (1998). Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. Bioorganic & Medicinal Chemistry, 6(9), 1559-1565.
- Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11459-11474.
- Kumar, S., et al. (2019). Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. Chemistry – A European Journal, 25(47), 11043-11047.
- Nastri, F., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Derbali, A., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Organic and Pharmaceutical Chemistry, 14(3), 234-243.
- Hendrikx, J. O., & Schwab, M. (2019). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Nutrients, 11(10), 2442.
- Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 25(24), 5969.
- Gomes, A. C., et al. (2023).
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific.
- Kumar, A., et al. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology, 15(10), 4725-4734.
- Špilak, M., et al. (2023).
- Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 26(2), 415.
- Singh, V., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Tuberculosis, 133, 102179.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
- Sapio Sciences. (2025). Best Practices for Documenting Synthesis Steps and Managing Reagents. Sapio Sciences.
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4723.
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(20), 4723.
- Maji, R., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(56), 32575-32604.
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Technical Support Center: Purification of 2-(4-methoxy-1H-indol-3-yl)acetic Acid
This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of 2-(4-methoxy-1H-indol-3-yl)acetic acid. As an indole-containing carboxylic acid, this molecule presents a unique set of purification hurdles, from its susceptibility to degradation to the removal of closely-related impurities. This document provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying crude this compound?
A1: Impurities typically originate from the synthetic route, most commonly a Fischer indole synthesis, or from degradation. Key impurities to be aware of include:
-
Starting Materials: Unreacted 4-methoxyphenylhydrazine or the keto-acid partner can persist in the crude product.[1]
-
Isomeric Byproducts: The Fischer indole synthesis can sometimes yield isomeric indole structures depending on the precise reaction conditions and catalyst used. Separating these can be particularly challenging.[2]
-
Oxidation Products: The indole ring is electron-rich and susceptible to air oxidation, which is often accelerated by light and residual acid.[3][4] This is a primary cause of coloration (pinking or browning) in the crude material.
-
Decarboxylation Products: Under harsh acidic conditions or at elevated temperatures, the acetic acid side chain may be lost, resulting in the formation of 4-methoxyskatole (3-methyl-4-methoxy-1H-indole).[4][5]
-
Polymeric/Tar-like Materials: Acid-catalyzed self-polymerization of indoles can lead to the formation of intractable, often colored, tars that complicate purification.[2]
Q2: How stable is this compound during workup and storage?
A2: Indole-3-acetic acid derivatives exhibit moderate stability. Their degradation is primarily influenced by three factors:
-
Exposure to Acid: Prolonged contact with strong acids, especially at high temperatures, can promote side reactions, including decarboxylation and polymerization.[2] It is crucial to neutralize the reaction mixture promptly after synthesis is complete.
-
Oxidation: Exposure to air and light can cause oxidative degradation, leading to colored impurities.[3] For this reason, it is best practice to handle and store the compound in amber vials or flasks covered with aluminum foil and to consider blanketing with an inert gas (N₂ or Ar) for long-term storage.
-
Temperature: Elevated temperatures can increase the rate of both decarboxylation and oxidation.[5] Store the purified, dry solid at low temperatures (0-4 °C) and protected from light.[6][7]
Q3: What are the recommended analytical methods for assessing the purity of my final product?
A3: A multi-pronged approach is recommended for accurate purity assessment.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of purification progress, especially during column chromatography. It helps in identifying the optimal solvent system for separation.[4]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice. A C8 or C18 column with a gradient elution of acetonitrile and water (often with a small amount of an acidic modifier like 0.1% acetic acid or formic acid to ensure consistent protonation of the carboxylic acid) provides excellent resolution for common impurities.[4][8] Detection is typically performed by UV at 280 nm, where the indole chromophore absorbs strongly.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structural integrity of the purified compound and for identifying any residual solvents or impurities. A purity of ≥97% is often cited based on NMR analysis.[6]
Troubleshooting Purification Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: My product is highly colored (pink, brown, or black) even after initial workup.
-
Possible Cause: The color is almost certainly due to the formation of oxidation products. The indole nucleus is easily oxidized, and trace amounts of these highly conjugated byproducts can impart significant color.[3][4]
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, add a small amount (typically 1-2% by weight of your crude product) of activated charcoal to the hot solution.[10] The charcoal will adsorb the colored impurities. Causality: Activated charcoal has a high surface area and porosity, which allows it to effectively bind large, planar, aromatic molecules characteristic of oxidative degradation products.[3]
-
Hot Filtration: Filter the hot solution through a pad of Celite® or a pre-heated funnel to remove the charcoal. This step must be performed quickly to prevent premature crystallization of the product.[3]
-
Preventative Measures: During the workup, minimize the exposure of your compound to air and bright light. Use amber glassware and consider performing extractions and filtrations under a blanket of inert gas if the problem is severe.
-
Problem 2: After recrystallization, my product is still impure or oils out instead of crystallizing.
-
Possible Cause 1: Inappropriate Solvent Choice. The solubility profiles of your product and a key impurity may be too similar in the chosen solvent, leading to co-precipitation.[4] Oiling out occurs when the compound's melting point is lower than the temperature of the solution from which it is separating.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents and solvent systems. A good recrystallization solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.[3] Common systems for indole acids include ethanol/water, ethyl acetate/heptane, or acetone/water.[11]
-
Slow Cooling: Rapidly cooling the solution can trap impurities and promote oiling. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[4] If it begins to oil out, reheat the solution to redissolve everything and allow it to cool even more slowly, perhaps by placing the flask in a warm water bath that is then allowed to cool to ambient temperature.
-
Seed Crystals: If you have a small amount of pure material, adding a "seed" crystal can induce proper crystallization and prevent supersaturation, which often leads to oiling.[3]
-
-
Possible Cause 2: Presence of Oily Impurities. Tarry or oily byproducts from the synthesis can inhibit the formation of a proper crystal lattice.
-
Troubleshooting Steps:
-
Pre-Purification Wash: Before attempting recrystallization, triturate or wash the crude solid with a non-polar solvent in which your product is insoluble, such as hexane or diethyl ether. This can effectively remove greasy, non-polar impurities.
-
Chromatographic Pre-filtration: If the material is particularly stubborn, dissolve it in a suitable solvent and pass it through a short plug of silica gel, eluting with a solvent that moves your product but retains the baseline impurities. This can be a quick way to remove polar, tarry materials before final purification.[2]
-
Problem 3: I cannot separate my product from an impurity using silica gel column chromatography.
-
Possible Cause 1: Suboptimal Mobile Phase. The polarity of your eluent may be too high, causing both your product and the impurity to elute together, or too low, causing poor migration.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, meticulously develop a solvent system using TLC. The ideal system will show good separation between the spots and give your product an Rf value between 0.25 and 0.4.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. A shallow gradient is often highly effective at resolving compounds with very similar Rf values.[4]
-
-
Possible Cause 2: Compound Degradation on Silica. Silica gel is acidic and can cause degradation of sensitive compounds, including some indoles.[12] What appears as a second spot on TLC may actually be a degradation product formed in situ.
-
Troubleshooting Steps:
-
Test for Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.
-
Deactivate the Silica: You can neutralize the silica gel by adding 1-2% triethylamine to your mobile phase. This is particularly useful for compounds with basic amine groups but can also prevent acid-catalyzed degradation.
-
Switch Stationary Phase: Consider using a different stationary phase, such as neutral alumina or reverse-phase C18 silica, which may offer a different selectivity and prevent degradation.[4]
-
-
Possible Cause 3: Column Overloading. Loading too much crude material relative to the amount of silica will result in broad bands and poor separation.
-
Troubleshooting Steps:
-
Follow Loading Guidelines: A general rule is to load no more than 1 g of crude material for every 30-50 g of silica gel. For difficult separations, this ratio should be increased to 1:100 or more.[4]
-
Data & Protocols
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Polarity | Typical Application & Rationale |
| Recrystallization | Ethanol / Water | High | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Recrystallization | Ethyl Acetate / Heptane | Medium | Excellent for removing both more polar and less polar impurities. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. |
| Column Chromatography | Ethyl Acetate / Hexane + 1% Acetic Acid | Low to Medium | A standard system for normal-phase silica gel. The acetic acid suppresses deprotonation of the carboxyl group, reducing tailing. |
| Column Chromatography | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | Medium to High | Useful for eluting more polar indole derivatives. A gradient of increasing methanol is often effective. |
| Analytical HPLC | Acetonitrile / Water + 0.1% Formic Acid | N/A (Reverse-Phase) | Standard conditions for C18 columns. Formic acid ensures the analyte is protonated for sharp, symmetrical peaks.[8] |
Diagram 1: General Purification Workflow
This diagram outlines the logical flow from a crude synthetic output to a highly purified final product.
Caption: A general workflow for the purification of this compound.
Protocol 1: Recrystallization using Activated Charcoal
-
Dissolution: Place the crude, colored this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., ethanol) to fully dissolve the solid.
-
Charcoal Treatment: To the hot solution, add a small amount of activated charcoal (e.g., 50-100 mg). Swirl the flask gently and maintain the heat for 2-5 minutes.[3]
-
Hot Filtration: Set up a hot filtration apparatus (pre-heat the funnel and receiving flask). Filter the hot mixture through a fluted filter paper or a small pad of Celite® to remove the charcoal. Work quickly to avoid premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Diagram 2: Troubleshooting Decision Tree for Purification
This flowchart provides a logical path to diagnose and solve common purification issues.
Caption: A troubleshooting decision tree for common purification challenges.
References
- Muskiet, F. A., Fremouw-Ottevangers, D. C., Wolthers, B. G., & de Vries, J. A. (1979). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical chemistry, 25(11), 1903–1907.
- Kravchenko, L. V., & Galkin, A. A. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of microbiological methods, 91(2), 291–293.
- Wang, M., Wang, J., Zhu, H., & Liu, B. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
- Johnson, H. E., & Crosby, D. G. (1966). Indole-3-acetic Acid. Organic Syntheses, 46, 55.
- Google Patents. (n.d.). CN104311469A - Synthetic method of substituted indole-3-acetic acid.
- Chem-Impex. (n.d.). 4-Methoxy-1H-indole-3-carboxylic acid.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Wikipedia. (n.d.). Indole-3-acetic acid.
- PubChem. (n.d.). 1H-Indole-3-acetic acid, 4-hydroxy-.
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Identifying and removing impurities from 4-methoxyindole-3-acetic acid.
Welcome to the Technical Support Center for 4-methoxyindole-3-acetic acid (4-MeO-IAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for identifying and removing impurities from this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments.
Introduction to Purification Challenges
4-Methoxyindole-3-acetic acid, a key intermediate in various synthetic pathways, often presents purification challenges arising from its synthesis. The widely used Fischer indole synthesis, while robust, can generate a variety of impurities that require systematic removal to achieve the high purity required for downstream applications.[1][2][3] This guide provides a logical framework for identifying these impurities and implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-methoxyindole-3-acetic acid?
A1: Based on the common Fischer indole synthesis route starting from 4-methoxyphenylhydrazine hydrochloride, the primary impurities include:
-
Unreacted Starting Materials: Residual 4-methoxyphenylhydrazine and the carbonyl precursor (e.g., a protected form of 4,4-dimethoxybutanoic acid or a related aldehyde/ketone).
-
Isomeric Byproducts: The Fischer indole synthesis can potentially yield isomeric indole structures depending on the precise reaction conditions. For instance, while the 4-methoxy isomer is the target, trace amounts of other methoxy-substituted isomers could form.
-
Side-Reaction Products: The acidic conditions of the Fischer synthesis can lead to various side reactions, including the formation of colored byproducts due to the degradation of the indole ring.
Q2: How can I quickly assess the purity of my crude and purified 4-methoxyindole-3-acetic acid?
A2: Thin Layer Chromatography (TLC) is an excellent initial method for a rapid purity assessment. For more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique.
-
TLC Analysis: Use a silica gel plate and a mobile phase such as a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[4] The product should appear as a single major spot. Impurities will typically have different Rf values.
-
HPLC Analysis: A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or acetic acid) provides excellent separation.[5][6][7] The purity can be determined by the area percentage of the main peak.
Q3: What is the best general approach for purifying crude 4-methoxyindole-3-acetic acid?
A3: A two-step approach is generally most effective:
-
Recrystallization: This is an excellent first step to remove the bulk of the impurities and can often yield a product of >98% purity. A mixed solvent system like ethanol/water is a good starting point.[8]
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is highly effective for removing closely related impurities, such as isomers and non-polar side products.
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solubility of the target compound and impurities are too similar in the chosen solvent. Screen a variety of solvent systems. Good starting points for indole-3-acetic acid derivatives include ethanol/water, ethyl acetate/heptane, and acetone/water.[9] |
| Oily Impurities Present | Oily impurities can inhibit crystallization. Try washing the crude material with a non-polar solvent like hexane before recrystallization. Alternatively, treat the hot recrystallization solution with activated charcoal to adsorb colored and oily impurities, followed by hot filtration.[10] |
| Co-precipitation of Isomers | Isomeric impurities may have similar crystal lattice energies and co-precipitate with the product. In this scenario, column chromatography is likely necessary to achieve high purity. |
| Precipitation is Too Rapid | Rapid cooling can trap impurities within the crystal lattice. Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
Problem 2: Difficulty in Separating Impurities by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inadequate Resolution | The polarity of the mobile phase may not be optimal. Use TLC to screen different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol) to find a system that provides good separation between your product and the impurities (aim for a product Rf of 0.2-0.4 for good column separation).[11][12] |
| Overloading the Column | Loading too much crude material will result in poor separation. A general rule is to load an amount of crude product that is 1-2% of the weight of the silica gel. |
| Streaking of the Compound | The compound may be too polar for the chosen solvent system, or it may be interacting strongly with the silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can often improve the peak shape of acidic compounds like 4-methoxyindole-3-acetic acid. |
Experimental Protocols
Protocol 1: Recrystallization of 4-Methoxyindole-3-acetic Acid
-
Dissolution: In a flask, dissolve the crude 4-methoxyindole-3-acetic acid in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a glass column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purity Assessment by HPLC
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any more retained impurities. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Visualization of Workflows and Concepts
Caption: General Purification Workflow for 4-MeO-IAA.
Caption: Troubleshooting Logic for Low Purity Issues.
References
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- TLC Visualization Methods. (n.d.). Retrieved from a compilation of academic resources on TLC stain recipes.
- Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- SIELC Technologies. (n.d.). Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column.
- LibreTexts Chemistry. (2022). 5. Thin Layer Chromatography.
- BenchChem. (2025). A Technical Guide to the Solubility Profile of 2-(6-methoxy-1H-indol-3-yl)acetic Acid.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Google Patents. (n.d.). CN104311469A - Synthetic method of substituted indole-3-acetic acid.
- Nacalai Tesque, Inc. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from a technical guide on HPLC method development.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491–2498.
- Reddit. (2020). Rf value for TLC.
- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- GL Sciences. (n.d.). HPLC Column Technical Guide.
- Banik, B. K., et al. (2003). Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters, 44(24), 4521-4523.
- The Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(74), 46695-46713.
- Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
- Wang, Y., et al. (2016). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Analytical Methods in Chemistry, 2016, 9351082.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).
- PubChem. (n.d.). 5-Methoxyindoleacetic acid.
- mzCloud. (2014). 5 Methoxyindoleacetic acid.
- Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal". (n.d.).
- De Nisco, M., et al. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry, 48(6), 661-668.
- ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- MassBank. (2019). Indole-3-acetic acid; LC-ESI-QTOF; MS2; CE: 30 eV; R=35000; [M+H]+.
- Solvent Miscibility Table. (n.d.).
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How to increase the solubility of 2-(4-methoxy-1H-indol-3-yl)acetic acid for biological assays.
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(4-methoxy-1H-indol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of solubilizing this indole derivative for biological assays. We provide field-proven insights, troubleshooting workflows, and detailed protocols to ensure the successful integration of this compound into your experiments.
Understanding the Challenge: The Physicochemical Profile
This compound is a derivative of Indole-3-acetic acid (IAA), a well-studied plant hormone.[1][2] Its structure, featuring a hydrophobic indole ring and an acidic carboxylic acid group, dictates its solubility behavior. While soluble in polar organic solvents, its aqueous solubility is limited and highly dependent on pH.[3][4] The addition of a methoxy group at the 4-position can further influence polarity and crystal structure, making proper solubilization technique critical for experimental success.[4]
Below is a summary of the key physicochemical properties that inform our solubilization strategies.
| Property | Value / Prediction | Source | Implication for Solubility |
| Molecular Formula | C₁₁H₁₁NO₃ | [5][6] | --- |
| Molecular Weight | 205.21 g/mol | [6][7][8] | Necessary for calculating molar concentrations. |
| Structure | Indole ring with acetic acid and methoxy substituents. | [5] | The indole ring is hydrophobic; the carboxylic acid provides an ionizable group for pH-dependent solubility. |
| Predicted XlogP | 1.5 | [5] | Indicates a degree of lipophilicity, suggesting poor solubility in water. |
| Acidity | Contains a carboxylic acid moiety. | [5] | The compound is acidic and will become deprotonated and more soluble at a higher pH.[3][4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when preparing solutions of this compound for biological assays.
Q1: What is the best solvent for preparing a primary stock solution?
For initial, high-concentration stock solutions, we strongly recommend using Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it ideal for compounds like this one.[9][10]
Causality: The primary challenge with many research compounds is creating a concentrated stock that can be easily diluted into aqueous assay media.[11] DMSO's ability to dissolve the compound at high concentrations (e.g., 10-50 mM) and its miscibility with water and culture media make it the solvent of choice.[10][12]
See Protocol 1 for a detailed, step-by-step guide to preparing a DMSO stock solution.
Q2: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. How can I fix this?
This is a classic solubility problem known as "crashing out." It occurs when the compound, stable in 100% DMSO, is rapidly diluted into an aqueous environment where it is poorly soluble.[9] The key is to maintain the compound in a solubilized state during and after dilution.
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for compound precipitation.
Solution 1: pH-Adjusted Aqueous Stock (Recommended First Step) Since this compound is acidic, you can significantly increase its aqueous solubility by deprotonating the carboxylic acid to form a salt.[3][13] This is achieved by dissolving the compound in a dilute basic solution, such as sodium hydroxide (NaOH).
See Protocol 2 for preparing a pH-adjusted aqueous stock.
Solution 2: Employing Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][] They can encapsulate poorly soluble molecules, like our compound, forming an "inclusion complex" that is water-soluble.[14][][17] This is an excellent strategy, particularly for in vivo studies or when pH modification is not desirable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]
See Protocol 3 for using cyclodextrins.
Q3: What is the maximum safe concentration of DMSO for cell-based assays?
High concentrations of DMSO can be toxic to cells and interfere with assay results.[9] It is critical to keep the final concentration of DMSO in the assay as low as possible.
-
General Guideline: The final DMSO concentration should typically be below 0.5%.
-
Best Practice: Aim for a final concentration of ≤0.1% if possible.
-
Mandatory Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.[9]
Q4: How should I properly store stock solutions of this compound?
Proper storage is crucial to maintain the integrity and activity of the compound.
-
DMSO Stock Solutions: Store at -20°C or -80°C.
-
Aqueous Stock Solutions: Store at -20°C. Aqueous solutions are generally less stable long-term than DMSO stocks.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots.[9]
-
Protect from Light: Indole derivatives can be light-sensitive. Store solutions in amber vials or wrap tubes in foil to prevent photodecomposition.[18]
Experimental Protocols
These protocols provide detailed, self-validating steps for preparing stock solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound (MW: 205.21 g/mol ) needed. For 1 mL of a 10 mM stock, you will need: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (205.21 g / 1 mol) * (1 mol / 1000 mmol) = 0.0020521 g = 2.05 mg
-
Weighing: Accurately weigh 2.05 mg of the compound using a calibrated analytical balance and place it into a sterile microcentrifuge or glass vial.
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the vial.[9]
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) in amber tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a 1 mM Aqueous Stock via pH Adjustment
This protocol creates a 1 mM stock solution of the sodium salt of the compound.
-
Weighing: Accurately weigh 2.05 mg of the compound and place it in a sterile 15 mL conical tube.
-
Initial Suspension: Add ~8 mL of sterile, distilled water to the tube. The compound will not dissolve at this stage and will appear as a suspension.
-
Titration: While gently vortexing, add 1 M NaOH dropwise (typically 1-2 µL at a time). The solution will clarify as the compound dissolves to form its sodium salt.[13]
-
pH Check (Optional but Recommended): Once the solution is clear, check the pH. It should be slightly basic (pH 7.5-8.5). Adjust if necessary with dilute HCl or NaOH.
-
Final Volume: Bring the total volume to 10 mL with sterile, distilled water. This yields a 1 mM aqueous stock solution.
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C.
Protocol 3: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is adapted from general methods for increasing drug solubility with cyclodextrins.[14][]
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Warm the solution to ~40-50°C to aid dissolution of the cyclodextrin.
-
Add Compound: Add the powdered this compound directly to the warm cyclodextrin solution to achieve the desired final concentration.
-
Complexation: Stir or shake the mixture vigorously at room temperature for 1-24 hours. The time required for complexation can vary.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Final Solution: Carefully collect the supernatant. This is your stock solution of the compound-cyclodextrin complex. Sterilize using a 0.22 µm filter before use.
Visualization of Solubilization Mechanisms
The two primary chemical strategies for increasing the aqueous solubility of this compound are deprotonation and encapsulation.
Caption: Chemical approaches to solubilization.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Vertex AI Search. Indole-3-acetic acid - Solubility of Things.
- Vertex AI Search. Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
- Vertex AI Search. Dimethyl sulfoxide - Wikipedia.
- Vertex AI Search. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed.
- Vertex AI Search. What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange.
- Vertex AI Search. This compound - PubChemLite.
- Vertex AI Search. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem - NIH.
- Vertex AI Search. A Technical Guide to the Solubility Profile of 2-(6-methoxy-1H-indol-3-yl)acetic Acid - Benchchem.
- Vertex AI Search. How to avoid Indoleacetic acid solution precipitation? - ResearchGate.
- Vertex AI Search. Indole-3-acetic acid - Wikipedia.
- Vertex AI Search. 3-Indoleacetic acid plant cell culture tested, crystalline 87-51-4 - Sigma-Aldrich.
- Vertex AI Search. This compound 95% | CAS: 17897-49-3 | AChemBlock.
- Vertex AI Search. 2-(5-methoxy-1H-indol-3-yl)acetic acid - A2B Chem.
Sources
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- 18. phytotechlab.com [phytotechlab.com]
Technical Support Center: A Guide to Preventing Oxidation of 2-(4-methoxy-1H-indol-3-yl)acetic acid
Welcome to the technical support guide for 2-(4-methoxy-1H-indol-3-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to address the critical challenges of preventing oxidative degradation of this valuable indole derivative during synthesis and storage. The inherent reactivity of the indole nucleus, particularly when functionalized with an electron-donating methoxy group, makes it susceptible to oxidation, which can compromise sample integrity, experimental results, and product shelf-life. This guide provides in-depth, field-proven insights and protocols to ensure the stability and purity of your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability of this compound.
Q1: What is this compound, and why is it so sensitive to oxidation?
A: this compound is a derivative of indole-3-acetic acid (IAA), a well-known phytohormone.[1] The core of its structure is the indole ring, a bicyclic aromatic heterocycle. This ring system is naturally electron-rich, making it highly susceptible to electrophilic attack and oxidation.[2] The presence of a methoxy (-OCH₃) group at the 4-position further exacerbates this sensitivity. As an electron-donating group, it increases the electron density of the indole π-system, making the molecule even more prone to losing electrons to oxidizing agents, including atmospheric oxygen (a process known as autoxidation).[3][4]
Q2: What are the common visual signs of degradation or oxidation?
A: The pure compound is typically an off-white or tan crystalline powder.[5] The most common visual indicator of oxidation is a color change. You may observe the powder turning pink, reddish-brown, or dark tan over time. This discoloration is due to the formation of polymeric or highly conjugated oxidation products, such as indigoid-type pigments that can arise from the dimerization of oxidized indole intermediates.[6]
Q3: What are the primary factors that accelerate the oxidation of this compound?
A: The three primary culprits that accelerate degradation are:
-
Atmospheric Oxygen: The indole ring can react directly with molecular oxygen, especially in the presence of initiators. This process, autoxidation, involves radical chain mechanisms.[2]
-
Light: Indoles are known to be light-sensitive.[1][5] UV and even ambient light can provide the energy to initiate radical reactions, leading to photo-oxidation.
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation. Storing the compound at room temperature or higher will significantly shorten its shelf-life.
Q4: What are the ideal short-term and long-term storage conditions for the solid compound?
A: To maximize the shelf-life and maintain the purity of solid this compound, strict storage protocols are necessary.
-
Temperature: For long-term storage, a temperature of -20°C is strongly recommended.[1][7] For short-term storage (a few days), 2-8°C may be acceptable, but is not ideal.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to displace oxygen. This can be achieved by backfilling the container with the inert gas before sealing.
-
Light: Always store the compound in an amber glass vial or a container that is completely protected from light.[5]
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.[5][7]
Q5: How should I prepare and handle solutions of this compound to minimize degradation?
A: Solutions are often more susceptible to degradation than the solid-state material.
-
Solvent Choice: Use high-purity, anhydrous solvents. Before use, degas the solvent by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Preparation: Prepare solutions fresh for immediate use whenever possible. If a stock solution must be prepared, do so under an inert atmosphere.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The headspace of the vial should be flushed with inert gas before sealing.
Q6: Can I use antioxidants to improve the stability of the compound in solution?
A: Yes, incorporating antioxidants can be an effective strategy, particularly for solutions used in cell culture or other sensitive applications. Indole derivatives themselves can act as antioxidants, but their primary role is often not as a stabilizer.[8][9] Common radical-scavenging antioxidants like Butylated Hydroxytoluene (BHT) or a-tocopherol can be added at low concentrations (e.g., 0.01-0.1%). However, you must first validate that the chosen antioxidant does not interfere with your downstream experiments.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve common problems encountered during the synthesis and storage of this compound.
Part A: Issues During Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low reaction yield and significant formation of colored, tar-like impurities. | 1. Oxygen Exposure: The reaction was exposed to air, leading to oxidation of the electron-rich indole nucleus or intermediates. 2. Excessive Heat: The reaction temperature was too high or heating was prolonged, promoting thermal decomposition and side reactions. | 1. Implement Inert Atmosphere: Perform the entire reaction under a positive pressure of nitrogen or argon. Use Schlenk line techniques. Use solvents that have been thoroughly degassed.[10] 2. Optimize Temperature: Carefully monitor and control the reaction temperature. Run small-scale trials to determine the minimum temperature and time required for the reaction to complete. |
| Product appears pure after initial isolation but degrades rapidly during work-up or purification (e.g., chromatography). | 1. Acidic/Basic Conditions: Prolonged exposure to strong acids or bases during work-up can catalyze degradation. 2. Solvent Impurities: Peroxides in solvents like ether or THF can initiate oxidation. 3. Air Exposure on Column: Running a chromatography column without taking precautions allows for extended contact with atmospheric oxygen. | 1. Neutralize Promptly: Minimize the time the compound is in acidic or basic aqueous layers. Neutralize the product as soon as possible. 2. Use High-Purity Solvents: Use freshly opened anhydrous or inhibitor-free solvents. Test for peroxides in older solvents before use. 3. Optimize Chromatography: Pack and run the column efficiently to minimize time. Consider flash chromatography under a positive pressure of nitrogen. |
Part B: Issues During Storage
| Problem | Probable Cause(s) | Recommended Solution(s) |
| The solid compound has changed color from off-white to brown in the freezer. | 1. Improper Sealing: The container was not sealed properly, allowing slow ingress of air and moisture over time. 2. Headspace Oxygen: The vial contained a significant amount of air in the headspace when first stored. | 1. Use High-Quality Vials: Use vials with tight-fitting, Teflon-lined caps. Wrap the cap with Parafilm for an extra barrier. 2. Backfill with Inert Gas: Before sealing the vial for long-term storage, flush the headspace with a gentle stream of nitrogen or argon for 30-60 seconds. |
| The purity of the compound, as measured by HPLC, has decreased significantly after several months of storage. | 1. Incorrect Temperature: The storage temperature was too high (e.g., -4°C instead of -20°C or colder). 2. Light Exposure: The container was not light-proof, or the freezer was opened frequently, exposing the sample to light. | 1. Verify Storage Temperature: Ensure storage is at or below -20°C.[7] Use a calibrated freezer and avoid storing in the freezer door where temperatures fluctuate. 2. Ensure Darkness: Store vials inside a secondary light-proof container (like a small box) within the freezer. |
| A freshly prepared solution of the compound is unstable and shows new peaks in HPLC analysis within hours. | 1. Dissolved Oxygen in Solvent: The solvent was not degassed prior to use. 2. Contaminated Solvent: The solvent may contain metallic or other impurities that can catalyze oxidation. 3. pH of the Solution: The pH of the solution may promote degradation. | 1. Degas Solvents: Always use solvents that have been freshly degassed by sparging with N₂ or Ar, or by the freeze-pump-thaw method. 2. Use HPLC-Grade Solvents: Use the highest purity solvents available for preparing solutions. 3. Buffer the Solution: If compatible with your application, consider buffering the solution to maintain a stable pH. |
Section 3: Key Experimental Protocols
Protocol 1: General Handling and Synthesis Under Inert Atmosphere
This protocol outlines the best practices for handling the compound and setting up a reaction to prevent oxidation.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C) overnight and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and dropping funnel) and connect it to a Schlenk line or a dual manifold providing vacuum and an inert gas (Argon or Nitrogen).
-
Purging the System: Evacuate the assembled glassware under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure all atmospheric oxygen has been removed. Maintain a slight positive pressure of inert gas throughout the experiment, often visualized with an oil bubbler.
-
Reagent Addition:
-
Solids: Add solid reagents, including this compound, under a positive flow of inert gas.
-
Liquids: Use degassed solvents. Transfer solvents via a cannula or a gas-tight syringe.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS by withdrawing aliquots using a syringe under a positive flow of inert gas.
-
Work-up: Conduct the reaction work-up using degassed solvents. If performing extractions, do so quickly and minimize the solution's exposure to air.
Protocol 2: Recommended Storage and Re-testing Procedure
-
Aliquotting: Upon receiving or synthesizing a new batch of the compound, and after confirming its initial purity, divide the bulk material into smaller, pre-weighed aliquots in amber glass vials suitable for long-term storage. This minimizes the exposure of the entire batch during each use.
-
Inerting: Place the open vials in a glovebox or a vacuum chamber. Flush thoroughly with nitrogen or argon.
-
Sealing: Tightly cap each vial. For critical applications, use vials with septa and crimp seals. Wrap the cap/lid junction with Parafilm.
-
Labeling: Clearly label each vial with the compound name, batch number, date, and weight.
-
Storage: Place the labeled vials inside a labeled, opaque box and store in a freezer at -20°C or below .
-
Re-testing: For GMP or other regulated environments, establish a re-testing schedule. A common schedule is to re-test the purity of a dedicated "control" aliquot every 6-12 months via HPLC to ensure the batch remains within specification.
Protocol 3: Monitoring Stability by HPLC-UV
This method provides a reliable way to assess the purity of your compound and detect the emergence of oxidative degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (for the indole chromophore).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of mobile phase B or another suitable solvent.
-
Analysis: Inject a known concentration. The appearance of new peaks, particularly earlier eluting (more polar) peaks, and a decrease in the area of the main peak are indicative of degradation.
Section 4: Scientific Principles: The Mechanism of Indole Oxidation
Understanding the mechanism of oxidation is key to preventing it. The indole ring's high reactivity is centered on the C2-C3 double bond. Oxidation is typically a radical-mediated process.
-
Initiation: The process can be initiated by light, heat, or a radical initiator (R•), which abstracts a hydrogen atom, most commonly from the N-H bond of the indole ring, to form an indolyl radical.
-
Propagation: This indolyl radical is resonance-stabilized but highly reactive towards molecular oxygen (O₂), which exists as a diradical. The reaction forms a peroxyl radical.[11][12]
-
Product Formation: This peroxyl radical can then abstract a hydrogen from another indole molecule, propagating the chain reaction and forming an indole hydroperoxide. These hydroperoxides are unstable and can decompose into a variety of products, including hydroxylated indoles (like oxindoles), or undergo ring cleavage to form compounds like N-(2-formylphenyl)formamide.[6][11]
Caption: Simplified mechanism of indole autoxidation.
Section 5: Data Summary Table
| Parameter | Recommended Condition (Maximizes Stability) | Problematic Condition (Accelerates Oxidation) |
| Solid Storage Temp. | ≤ -20°C | Room Temperature or 4°C |
| Solution Storage Temp. | ≤ -20°C (preferably -80°C) | Room Temperature or 4°C |
| Atmosphere | Inert (Nitrogen or Argon) | Air |
| Light Exposure | Complete Darkness (Amber Vials) | Ambient Lab Light or Sunlight |
| Solvents | High-purity, anhydrous, degassed | Non-degassed, older stock (potential peroxides) |
| pH (in solution) | Neutral or slightly acidic (application dependent) | Strongly acidic or basic conditions |
| Handling | Under inert gas flow, minimize exposure time | Open to benchtop atmosphere |
Section 6: Visual Workflow for Troubleshooting
This flowchart provides a logical path for diagnosing stability issues.
Caption: Troubleshooting workflow for stability issues.
References
- Yamamuro, T., & Horigome, T. (1970).
- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]
- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics. [Link]
- Gillam, E. M., Notley, L. M., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry. [Link]
- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
- Dakota Biosolutions. (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA). Dakota Biosolutions. [Link]
- Sutthinan, A., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. [Link]
- El-Halfawy, O. M., et al. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. [Link]
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- Goyal, R. N. (1998). Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice.
- Marković, J. D., et al. (2021).
- Khan, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances. [Link]
- Simirgiotis, M. J., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Remoli, M. E., et al. (2022).
- Hilaris Publisher. (n.d.).
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Validation & Comparative
Comparing the biological effects of 4-methoxy, 5-methoxy, and 6-methoxy indole acetic acid.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the primary native auxin in plants, has a core structure that serves as a privileged scaffold in medicinal chemistry. The strategic addition of functional groups, such as a methoxy moiety at various positions on the indole ring, can significantly modulate the biological activity of the parent compound. This guide provides an in-depth, objective comparison of the biological effects of three constitutional isomers: 4-methoxyindole-3-acetic acid (4-MeO-IAA), 5-methoxyindole-3-acetic acid (5-MeO-IAA), and 6-methoxyindole-3-acetic acid (6-MeO-IAA).
While direct comparative studies across a range of biological assays for these three specific isomers are limited, this guide synthesizes available data from various sources to offer a comprehensive overview of their individual and potentially differential activities. We will delve into their roles as plant growth regulators, their anti-inflammatory and anticancer properties, and their potential in neuroscience. This guide is intended to be a valuable resource for researchers and professionals in drug development, providing both a comparative analysis and detailed experimental protocols for further investigation.
Comparative Analysis of Biological Activities
The position of the methoxy group on the indole ring can influence the molecule's lipophilicity, electronic properties, and steric hindrance, thereby affecting its interaction with biological targets.
Plant Growth Regulation (Auxin Activity)
All three isomers are expected to exhibit auxin-like activity, promoting cell elongation and root development. However, the position of the methoxy group can influence the potency of this effect. While direct comparative quantitative data is scarce, structure-activity relationship studies on substituted indole-3-acetic acids suggest that substitutions on the benzene ring can modulate auxin activity.
Hypothetical Comparative Auxin Activity:
| Compound | Relative Auxin Activity (Hypothetical) | Key Observations |
| 4-Methoxy-IAA | Moderate | Substitution at the 4-position may have a moderate impact on binding to auxin receptors. |
| 5-Methoxy-IAA | High | The 5-position is often a favorable site for substitution in auxin analogs, potentially enhancing receptor interaction. 5-MeO-IAA is a known plant growth regulator.[1][2] |
| 6-Methoxy-IAA | Moderate to High | The 6-position substitution is also known to be compatible with auxin activity, promoting root development and overall plant vigor.[3] |
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as NF-κB.
Reported and Potential Anti-inflammatory Effects:
| Compound | Reported/Potential Activity | Mechanism of Action |
| 4-Methoxy-IAA | Potential anti-inflammatory and antioxidant properties.[4] | Likely involves inhibition of inflammatory mediators. |
| 5-Methoxy-IAA | Has been used to synthesize selective COX-2 inhibitors and inhibitors of nitric oxide (NO) production.[5] It also possesses antioxidant properties.[5] | Inhibition of COX-2 and NO synthase. |
| 6-Methoxy-IAA | Potential therapeutic effects are being explored.[3] | Likely involves modulation of inflammatory pathways. |
Anticancer Activity
The indole scaffold is present in numerous anticancer agents. Methoxy-substituted indole-3-acetic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Reported and Potential Anticancer Effects:
| Compound | Reported/Potential Activity | Mechanism of Action |
| 4-Methoxy-IAA | Used in the synthesis of anticancer agents.[6] | The specific mechanism as a parent compound is not well-documented. |
| 5-Methoxy-IAA | Has been used to synthesize Gli1 antitumor agents.[5] When activated by horseradish peroxidase (HRP), it is cytotoxic to V79 hamster cells.[7] | Inhibition of oncogenic signaling pathways (e.g., Hedgehog signaling via Gli1). |
| 6-Methoxy-IAA | Potential for cancer therapeutics is being explored.[8] | The specific mechanism is under investigation. |
Neuroprotective Effects
Methoxyindole derivatives are being investigated for their potential in treating neurodegenerative diseases.
Reported and Potential Neuroprotective Effects:
| Compound | Reported/Potential Activity |
| 4-Methoxy-IAA | Serves as an intermediate in the synthesis of compounds targeting neurological disorders.[4] |
| 5-Methoxy-IAA | Used in neuroscience research related to neurotransmitter activity.[1] |
| 6-Methoxy-IAA | Studied for its potential neuroprotective effects.[3] |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key biological assays.
Auxin Activity: Avena Coleoptile Elongation Test
This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles, a hallmark of auxin activity.
Materials:
-
Oat seeds (Avena sativa)
-
Petri dishes
-
Filter paper
-
Incubator with controlled temperature and humidity
-
Test compounds (4-, 5-, and 6-MeO-IAA) dissolved in a suitable solvent (e.g., ethanol) and diluted in buffer
-
Citrate-phosphate buffer (pH 5.0)
-
Ruler or digital caliper
Procedure:
-
Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for 72 hours at 25°C.
-
Coleoptile Preparation: Under a dim green safelight, select uniform coleoptiles (approximately 2-3 cm long) and discard the primary leaf. Cut 10 mm sub-apical sections from each coleoptile.
-
Incubation: Place 10 coleoptile sections in a test tube containing 2 mL of the test solution (different concentrations of each MeO-IAA isomer in buffer). Include a control group with buffer only.
-
Measurement: Incubate the test tubes on a rotator in the dark at 25°C for 24 hours.
-
Data Analysis: Measure the final length of each coleoptile section. Calculate the percentage elongation relative to the initial length and compare the dose-response curves for each compound.
Avena Coleoptile Elongation Test Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay assesses the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (4-, 5-, and 6-MeO-IAA) dissolved in DMSO
-
Griess Reagent (for nitrite determination)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS) and a vehicle control group (LPS + DMSO).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC₅₀ value for each compound.
Cytotoxicity Assay: MTT Assay on HeLa Cells
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the test compounds.
Materials:
-
HeLa (human cervical cancer) cell line
-
DMEM with 10% FBS
-
Test compounds (4-, 5-, and 6-MeO-IAA) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of each MeO-IAA isomer for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Signaling Pathways
The biological effects of these indole derivatives are mediated through various signaling pathways. The following diagrams illustrate two key pathways potentially modulated by 4-, 5-, and 6-methoxyindole-3-acetic acid.
Auxin Signaling Pathway
Simplified Auxin Signaling Pathway
In the presence of auxin (or its analogs like MeO-IAA), the TIR1/AFB receptor binds to Aux/IAA transcriptional repressors, leading to their degradation. This releases Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby modulating gene expression and eliciting a physiological response.
NF-κB Inflammatory Signaling Pathway
Potential Inhibition of the NF-κB Pathway
Inflammatory stimuli like LPS activate the Toll-like receptor 4 (TLR4), leading to the activation of the IKK complex. IKK then phosphorylates IκBα, causing its degradation and the release of NF-κB. NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes. Methoxyindole-3-acetic acid derivatives may exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.
Conclusion
While 4-methoxy, 5-methoxy, and 6-methoxyindole-3-acetic acid share a common structural backbone, the position of the methoxy group likely imparts distinct biological activities. 5-Methoxy-IAA appears to be a potent plant growth regulator and a promising scaffold for anti-inflammatory and anticancer drug design. The biological profiles of 4- and 6-methoxy-IAA are less characterized, representing an opportunity for further investigation.
The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct direct comparative studies and elucidate the structure-activity relationships of these intriguing indole derivatives. Such research will be crucial for unlocking their full therapeutic and agricultural potential.
References
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-methoxy-1H-indol-3-yl)acetic Acid Analogs
The indole nucleus stands as a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs.[1] A strategic modification, the introduction of a methoxy substituent on the indole ring, particularly in derivatives of indole-3-acetic acid, has been pivotal in modulating their biological activity.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs of 2-(4-methoxy-1H-indol-3-yl)acetic acid, offering critical insights for researchers, scientists, and drug development professionals. We will dissect their therapeutic potential in key areas such as inflammation and cancer, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The therapeutic efficacy of methoxyindole derivatives is profoundly influenced by several structural factors: the position of the methoxy group on the indole ring, modifications of the acetic acid side chain at the C3 position, and various substitutions on the indole nitrogen.[1] These modifications can significantly alter the compound's lipophilicity, electronic properties, and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile.[3]
Anti-inflammatory Activity
A primary mechanism for the anti-inflammatory effects of these indole analogs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1] The well-known NSAID, Indomethacin, itself a methoxy-indole derivative, serves as a critical benchmark.[3][4]
The data below summarizes the COX inhibitory activity of several methoxyindole analogs. Variations in the core scaffold, such as the position of the methoxy group (e.g., 5-methoxy vs. 4-methoxy) and substitutions on the side chain, lead to significant differences in potency and selectivity towards COX-1 and COX-2.
| Compound | Modification from Core Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Indomethacin | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | Varies by assay | Varies by assay | Generally COX-1 selective[1] |
| Analog A | 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid | - | - | 64.2% inhibition at 50 mg/kg (in vivo)[1] |
| Analog B | (E)-N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1-indol-3-yl) acetohydrazide | - | - | Potent analgesic and anti-inflammatory activity[1] |
| Analog C | 1,2-disubstituted-5-methoxyindole-3-acetic acid | - | - | Potent anti-inflammatory activity[2] |
Note: Direct IC50 values for many analogs are not always available in comparative literature; in vivo inhibition percentages are often reported.
Anticancer Activity
Several methoxy-indole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3] The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Other pathways, such as the activation of NADPH oxidase 4 (NOX4) and Sirtuin 3 (SIRT3), have also been implicated, leading to increased reactive oxygen species (ROS) and cell death in cancer cells.[5]
The following table presents cytotoxic data for representative indole analogs against human cancer cell lines.
| Compound | Modification from Core Scaffold | Cell Line | IC50 |
| MIAM | {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester | Bel-7402/5FU (Resistant HCC) | More potent than on parent Bel-7402 cells[5] |
| Glyoxyl Analog | Glyoxyl analog of 1-methoxybrassenin B | Jurkat, MCF-7, MDA-MB-231, HeLa, A-549 | 3.3–66.1 µmol/L[6] |
| Bis-indolyl Conjugate 15r | 1,2,4-triazolo-linked bis-indolyl conjugate with 4-bromo substitution | HT-29 (Colon Cancer) | 0.85 µM[7] |
| Bis-indolyl Conjugate 15o | 1,2,4-triazolo-linked bis-indolyl conjugate with 3,4-dichloro substitution | HT-29 (Colon Cancer) | 2.04 µM[7] |
HCC: Hepatocellular Carcinoma
Key Signaling Pathways & Mechanism of Action
The diverse biological activities of these indole analogs stem from their interaction with multiple cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
COX Inhibition Pathway (Anti-Inflammatory)
The anti-inflammatory action is primarily mediated by blocking the cyclooxygenase (COX) enzymes. Arachidonic acid is converted by COX-1 and COX-2 into prostaglandins, which are pro-inflammatory molecules. By inhibiting these enzymes, the indole analogs reduce inflammation, pain, and fever.
Caption: Inhibition of the COX pathway by indole analogs.
SIRT3-Mediated Apoptosis (Anticancer)
In certain cancer cells, specific indole derivatives can induce apoptosis by upregulating SIRT3. This leads to the activation of downstream targets like p53, which in turn promotes the expression of cell cycle inhibitors such as p21, ultimately leading to G0/G1 phase cell cycle arrest and apoptosis.[5]
Experimental Protocols & Methodologies
The trustworthiness of SAR studies relies on robust and reproducible experimental protocols. Below are detailed methodologies for the synthesis and evaluation of this compound analogs.
General Synthesis of Indole Acetohydrazide Derivatives
A common route for synthesizing a variety of indole analogs involves a two-step process to create Schiff bases, which often exhibit enhanced biological activity.[8]
Workflow for Synthesis and Screening
Caption: General workflow for synthesis and biological evaluation.
Step-by-Step Protocol: [8]
-
Step 1: Synthesis of the Indole Hydrazide Intermediate
-
The starting material, 2-(methoxy-1H-indol-3-yl)acetic acid, is first esterified to its corresponding methyl ester.
-
This methyl ester is then reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to form the acetohydrazide intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
-
Step 2: Synthesis of the Final Derivatives (Schiff Bases)
-
The synthesized indole acetohydrazide intermediate is dissolved in ethanol.
-
A substituted benzaldehyde (containing various electron-withdrawing or electron-donating groups to study SAR) is added to the solution.
-
A few drops of a catalyst, such as glacial acetic acid, are added.
-
The reaction mixture is refluxed for several hours.
-
Upon completion, the mixture is cooled, and the resulting solid product is filtered and purified by recrystallization to yield the final derivative.
-
-
Step 3: Structural Confirmation
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema[8]
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Preparation: Wistar rats are divided into several groups: a control group (vehicle only), a standard group (e.g., indomethacin), and test groups (receiving different indole analogs).
-
Compound Administration: The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose.
-
Induction of Inflammation: After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay[3]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the indole analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours to allow the MTT to be metabolized by living cells into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Conclusion
The this compound scaffold is a remarkably versatile platform for developing novel therapeutics. Structure-activity relationship studies consistently demonstrate that subtle chemical modifications to the indole core, the C3-side chain, and the position and nature of substituents can dramatically influence biological potency and selectivity.[1] The analogs discussed exhibit significant potential as anti-inflammatory and anticancer agents. The experimental frameworks provided herein offer a validated starting point for researchers aiming to synthesize, evaluate, and optimize new chemical entities based on this privileged indole structure. Future work should focus on obtaining more direct comparative data, including head-to-head IC50 values and comprehensive pharmacokinetic profiling, to further refine the SAR and advance the most promising candidates toward clinical development.
References
- Comparative Analysis of 2-(Methoxy-1H-indol-3-yl)
- Structure-Activity Relationship of 2-(6-Methoxy-1H-indol-3-yl)acetic Acid Analogs. Benchchem.
- Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues.
- The Methoxy Advantage: A Comparative Analysis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid and Non-Methoxy Indole Compounds. Benchchem.
- Synthesis, reactivity and biological properties of methoxy-activ
- Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. PubMed Central.
- Glyoxyl analogs of indole phytoalexins: Synthesis and anticancer activity.
- {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)
- Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. MDPI.
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A Comparative Guide to Purity Validation of 2-(4-methoxy-1H-indol-3-yl)acetic Acid: An In-Depth Analysis of HPLC-UV and Alternative Methodologies
In the landscape of contemporary drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-(4-methoxy-1H-indol-3-yl)acetic acid, a derivative of the endogenous auxin, indole-3-acetic acid, rigorous purity assessment is paramount. This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a primary validation tool, benchmarked against alternative analytical techniques. We will delve into the causality behind experimental design, present self-validating protocols, and support our assertions with authoritative references, ensuring a trustworthy and expert-driven narrative for researchers, scientists, and drug development professionals.
The Criticality of Purity for this compound
This compound, with its indole core, is a molecule of significant interest, potentially exhibiting a range of biological activities. However, the synthetic routes to such indole derivatives, often involving multi-step processes like the Fischer indole synthesis, can introduce a variety of impurities.[1] These may include starting materials, intermediates, by-products from side reactions (e.g., regioisomers or chlorinated impurities), and degradation products.[1] Even trace-level impurities can have unintended pharmacological effects, impact stability, or interfere with downstream biological assays, making their detection and quantification a critical step in the compound's development lifecycle.[] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution and sensitivity in separating the main compound from its impurities.[3][4]
Primary Purity Validation: A Detailed HPLC-UV Protocol
The development of a robust HPLC-UV method is a systematic process that considers the physicochemical properties of the analyte.[5] For this compound (Molecular Formula: C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ), a reversed-phase HPLC method is the logical choice due to its non-polar indole ring and the presence of a polar carboxylic acid group.[6][7]
Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of the purity of this compound.
Instrumentation:
-
Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Materials:
-
This compound reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Formic acid or Acetic acid (analytical grade).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) | The C18 stationary phase provides excellent retention for the non-polar indole moiety. A smaller particle size enhances peak efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-20 min: 80% to 20% B; 20-25 min: 20% B | A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities, while providing a sharp peak for the main analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | The indole chromophore exhibits strong UV absorbance around this wavelength, providing high sensitivity. A photodiode array (PDA) detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL. | The chosen diluent should ensure complete dissolution of the analyte and be compatible with the mobile phase. |
Method Validation: A Self-Validating System Based on ICH Guidelines
A validated analytical method provides assurance that it is suitable for its intended purpose.[8] The validation of the HPLC-UV method for this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][9][10]
The following diagram illustrates the workflow for the validation of the HPLC-UV method:
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically evaluated by analyzing a placebo and a spiked sample, and by assessing the peak purity using a PDA detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies, where known amounts of the analyte are added to a sample matrix and the recovery is calculated.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[9] The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, column temperature, and flow rate.[9]
Comparative Analysis with Alternative Methodologies
While HPLC-UV is a robust and widely accessible technique for purity determination, a comprehensive assessment of a new chemical entity often benefits from orthogonal methods.[4] These are analytical techniques that rely on different physicochemical principles for separation and/or detection, providing a more complete picture of the compound's purity profile.
The following diagram illustrates the relationship between the primary method (HPLC-UV) and alternative, orthogonal techniques:
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection.[3] | - Robust and reproducible for routine quality control.- High sensitivity for UV-active compounds like indoles.- Excellent for quantifying known impurities with reference standards. | - May not detect non-UV active impurities.- Co-eluting impurities can be missed without a PDA detector.- Requires reference standards for accurate quantification of impurities. |
| LC-MS | Chromatographic separation coupled with mass spectrometry for detection.[11] | - Provides molecular weight information, aiding in the identification of unknown impurities.[]- High sensitivity and specificity.[3]- Can detect impurities that co-elute with the main peak in HPLC-UV. | - More complex instrumentation and maintenance.- Quantification can be less precise than HPLC-UV without isotope-labeled internal standards.- Ionization efficiency can vary between compounds, affecting relative quantification. |
| qNMR | Nuclear Magnetic Resonance spectroscopy for quantitative analysis.[4] | - A primary analytical method that can determine absolute purity without a specific reference standard for the analyte.[4]- Provides structural information about the analyte and any impurities present.[1]- Non-destructive, allowing for sample recovery.[4] | - Lower sensitivity compared to HPLC and LC-MS.[4]- Requires a higher sample amount (in the milligram range).[4]- Complex mixtures can lead to overlapping signals, making quantification challenging. |
| GC-MS | Gas chromatography for separation of volatile compounds, with mass spectrometry for detection.[3] | - Excellent for the detection and quantification of residual solvents from the synthesis. | - Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive and reliable purity validation of this compound, a multi-faceted approach is recommended. HPLC-UV stands as the gold standard for routine quality control, providing precise and accurate quantification of the main component and known impurities.[3] However, to build a complete purity profile and ensure the highest level of confidence, orthogonal techniques are indispensable.
LC-MS is crucial for the identification of unknown impurities, providing vital information about their molecular weights and structures. Quantitative NMR (qNMR) offers the unique advantage of determining absolute purity without the need for a specific reference standard, serving as an excellent confirmatory technique. Finally, GC-MS should be employed to ensure the absence of residual solvents. By integrating these methodologies, researchers and drug development professionals can establish a robust and self-validating system for the purity assessment of this compound, ensuring the quality, safety, and reliability of this promising compound.
References
- International Council for Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
- International Council for Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
- Pharmaguideline. (2024).
- Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Rajeswari, K. R. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
- Labinsights. (2023). Eight Commonly Used Techniques for Drug Analysis. [Link]
- PubChem. (n.d.). 2-(4-ethoxy-1H-indol-3-yl)acetic acid. [Link]
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- PubChemLite. (n.d.). This compound. [Link]
- Staszków, A., et al. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 56(5), 415-420. [Link]
- Colussi, A. G., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Journal of Forensic Sciences. [Link]
- Sharma, M., et al. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. African Journal of Biotechnology, 19(10), 781-788. [Link]
- McKay, R. T., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 147, 2-13. [Link]
- Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. [Link]
- Gang, S., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3230. [Link]
- ResearchGate. (2021). Quantification of indole-3-acetic acid from Bambusa tulda Roxb.
- PubChem. (n.d.). 5-Methoxyindoleacetic acid. [Link]
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A Guide to the Structural Confirmation of 2-(4-methoxy-1H-indol-3-yl)acetic acid via ¹H and ¹³C NMR Spectroscopy
This guide provides a comprehensive framework for the structural confirmation of 2-(4-methoxy-1H-indol-3-yl)acetic acid, a key indole derivative, using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices and spectral interpretation, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Role of NMR in Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3] For a substituted indole such as this compound, NMR is essential to unambiguously confirm the position of the methoxy substituent and the integrity of the acetic acid side chain on the indole scaffold.
This guide will compare the theoretically predicted NMR spectral data, based on established chemical shift principles and substituent effects, with experimental data to achieve a confident structural assignment.
Foundational Principles: Interpreting the NMR Spectrum
A rigorous interpretation of NMR spectra relies on understanding three key parameters: chemical shift (δ), integration, and spin-spin coupling (J-coupling).[4][5]
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electronegative groups (like oxygen) decrease the electron density around a nearby nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[6]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative count of the protons in a specific chemical environment.
-
Spin-Spin Coupling (J-coupling): The magnetic field of a nucleus influences adjacent, non-equivalent nuclei, causing their signals to split into multiplets (e.g., doublets, triplets). The pattern of this splitting reveals the number of neighboring protons, and the magnitude of the splitting, known as the coupling constant (J), provides information on the geometry and number of bonds separating the coupled nuclei.[7][8]
Experimental Protocol: Acquiring High-Quality NMR Data
The validity of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a robust methodology for preparing and analyzing this compound.
Step 1: Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds prevents the rapid exchange of the labile N-H and COOH protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum.[9][10] Furthermore, its high polarity ensures good solubility for the target compound.
-
Sample Concentration: Weigh approximately 5-10 mg of high-purity this compound and dissolve it in ~0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm) for both ¹H and ¹³C spectra.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Step 2: NMR Data Acquisition
The following experiments are essential for a complete structural assignment. Experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[11]
-
¹H NMR: A standard one-dimensional proton spectrum to identify all proton environments, their integrations, and coupling patterns.
-
¹³C{¹H} NMR: A proton-decoupled carbon spectrum to identify all unique carbon environments. Decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each carbon.[4]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D map connect coupled proton signals.[4]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is the primary method for assigning protonated carbons.[12]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds). This is crucial for identifying connectivity through quaternary carbons and piecing together the molecular framework.[13][14]
Spectral Analysis Workflow
The process of assigning the NMR spectra is a logical progression from simple 1D analysis to complex 2D correlations. This workflow ensures that each assignment is supported by multiple pieces of evidence.
Caption: Workflow for NMR-based structure elucidation.
Predicted vs. Experimental Data for this compound
The following tables present the predicted chemical shifts for the target molecule, based on known substituent effects on the indole ring, and provide columns for experimental data comparison. The numbering scheme used for assignment is shown below.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant, J (Hz) | Integration | Experimental δ (ppm) |
| H1 (N-H) | ~10.9 | br s | - | 1H | |
| H2 | ~7.2 | s | - | 1H | |
| H5 | ~6.6 | d | J = 7.8 | 1H | |
| H6 | ~7.0 | t | J = 8.0 | 1H | |
| H7 | ~6.8 | d | J = 8.2 | 1H | |
| H10 (CH₂) | ~3.7 | s | - | 2H | |
| H12 (OCH₃) | ~3.8 | s | - | 3H | |
| H11 (COOH) | >12.0 | br s | - | 1H |
-
Rationale: The N-H and COOH protons are expected far downfield and are often broad due to exchange and quadrupolar effects.[15][16] The H2 proton is a singlet as it has no adjacent proton neighbors. The aromatic protons H5, H6, and H7 form a coupled system; the methoxy group at C4 is strongly electron-donating, shielding these protons and shifting them upfield relative to unsubstituted indole.[17] The methylene (H10) and methoxy (H12) protons appear as sharp singlets in their expected regions.[15]
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Position | Predicted δ (ppm) | DEPT-135 | Experimental δ (ppm) |
| C2 | ~124 | CH (+) | |
| C3 | ~108 | C (none) | |
| C3a | ~122 | C (none) | |
| C4 | ~154 | C (none) | |
| C5 | ~100 | CH (+) | |
| C6 | ~121 | CH (+) | |
| C7 | ~112 | CH (+) | |
| C7a | ~131 | C (none) | |
| C10 (CH₂) | ~31 | CH₂ (-) | |
| C11 (C=O) | ~173 | C (none) | |
| C12 (OCH₃) | ~55 | CH₃ (+) |
-
Rationale: The C4 carbon, directly attached to the electronegative oxygen, is significantly deshielded and appears far downfield.[18][19] The carbonyl carbon (C11) is the most downfield signal.[15] The other aromatic carbons are assigned based on established data for indole and methoxy-substituted benzene rings.[20][21] The aliphatic CH₂ and OCH₃ carbons appear in their characteristic upfield regions.[22]
Confirming Connectivity with 2D NMR
While 1D spectra provide the initial assignments, 2D NMR is required for unambiguous confirmation.
-
COSY: A cross-peak between the signals at ~7.0 ppm (H6) and ~6.6 ppm (H5), as well as between ~7.0 ppm (H6) and ~6.8 ppm (H7), would confirm their adjacency in the aromatic ring.
-
HSQC: This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the proton at δ ~3.8 ppm would show a correlation to the carbon at δ ~55 ppm, confirming the OCH₃ assignment).
-
HMBC: This is the ultimate tool for confirming the overall structure. Key expected correlations include:
-
From the H12 (OCH₃) protons (δ ~3.8) to the C4 carbon (δ ~154), confirming the position of the methoxy group.
-
From the H10 (CH₂) protons (δ ~3.7) to the C2 , C3 , and C11 (C=O) carbons, confirming the attachment of the acetic acid side chain at the C3 position.
-
From the H2 proton (δ ~7.2) to C3 , C3a , and C7a , confirming the indole ring structure.
-
Conclusion
By systematically applying a suite of NMR experiments and adhering to a logical workflow of interpretation, the chemical structure of this compound can be confirmed with a high degree of confidence. The combination of ¹H and ¹³C chemical shifts, proton integrations, coupling patterns, and crucial 2D correlations (COSY, HSQC, and HMBC) provides a self-validating dataset. This multi-faceted approach ensures that each atomic position and point of connectivity is rigorously verified, meeting the high standards required for research, development, and quality control in the chemical and pharmaceutical sciences.
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A Comparative Guide to 4-Methoxyindole-3-Acetic Acid and Other Synthetic Auxins for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of 4-methoxyindole-3-acetic acid with other commercially available synthetic auxins. While direct comparative experimental data for 4-methoxyindole-3-acetic acid is limited in publicly available literature, this document synthesizes information on structurally related compounds to offer a predictive assessment of its potential bioactivity. This guide is intended for researchers, scientists, and drug development professionals in plant science, agriculture, and pharmacology.
Introduction to Synthetic Auxins: Beyond Nature's Blueprint
Auxins are a class of plant hormones that orchestrate a wide array of developmental processes, from cell elongation and division to root formation and responses to light and gravity.[1] The archetypal natural auxin, indole-3-acetic acid (IAA), is a key regulator of plant growth.[1] However, its rapid in-planta degradation can limit its experimental and agricultural utility. This has led to the development of synthetic auxins, which are designed to mimic the activity of IAA but with enhanced stability and, in some cases, altered specificity.[2]
Synthetic auxins are broadly categorized into several chemical families, including indole-based auxins (like 1-naphthaleneacetic acid, NAA), phenoxy-carboxylic acids (such as 2,4-dichlorophenoxyacetic acid, 2,4-D), and benzoic acids (like dicamba).[2] These compounds have become indispensable tools in plant tissue culture, agriculture for promoting rooting and fruit set, and as selective herbicides at higher concentrations.[2]
This guide focuses on a specific synthetic auxin, 4-methoxyindole-3-acetic acid, and evaluates its potential performance in comparison to other well-established synthetic auxins.
The Auxin Signaling Pathway: A Molecular Overview
The canonical auxin signaling pathway is initiated by the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin, the TIR1/AFB receptor binds to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately leading to a physiological response.
Caption: A simplified diagram of the auxin signaling pathway.
Structure-Activity Relationships of 4-Substituted Indole-3-Acetic Acids
The biological activity of indole-3-acetic acid derivatives is profoundly influenced by the nature and position of substituents on the indole ring. Substitutions at the 4-position, in particular, have been shown to significantly modulate auxin activity.
A study on the biological activities of 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) and 4-methylindole-3-acetic acid (4-CH3-IAA) provides valuable insights.[3] The research demonstrated that 4-CF3-IAA exhibited potent root-promoting activity, even surpassing that of indole-3-butyric acid (IBA), a commonly used rooting agent.[3] In contrast, 4-CH3-IAA showed weaker root-promoting effects but was a strong inhibitor of hypocotyl growth.[3] These findings underscore that the electronic properties of the substituent at the 4-position—whether electron-withdrawing (like -CF3) or electron-donating (like -CH3)—can drastically alter the biological response.
The methoxy group (-OCH3) is an electron-donating group. Based on the structure-activity relationships observed in other 4-substituted IAAs, it is plausible to hypothesize that 4-methoxyindole-3-acetic acid may exhibit a distinct bioactivity profile compared to unsubstituted IAA and other synthetic auxins. Its potential for enhanced stability and altered receptor binding affinity warrants experimental investigation.
Comparative Performance Analysis (Hypothesized)
In the absence of direct comparative studies on 4-methoxyindole-3-acetic acid, we can extrapolate its potential performance based on the known effects of the methoxy substitution on aromatic rings in other bioactive molecules. The methoxy group can influence a molecule's lipophilicity, metabolic stability, and electronic distribution, all of which can affect its interaction with biological targets.
Table 1: Hypothesized Comparative Performance of 4-Methoxyindole-3-Acetic Acid
| Feature | 4-Methoxyindole-3-acetic acid (Hypothesized) | 1-Naphthaleneacetic Acid (NAA) | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Root Induction | Potentially moderate to high activity. The methoxy group may enhance stability and uptake. | High activity, widely used for rooting cuttings. | Moderate activity, can induce rooting but also callus formation. |
| Callus Induction | May be effective, potentially at lower concentrations than 2,4-D. | Effective, often used in combination with cytokinins. | Highly effective, a standard for callus induction. |
| Herbicidal Activity | Likely to exhibit herbicidal properties at high concentrations, but potency is unknown. | Herbicidal at high concentrations, but less commonly used for this purpose. | Potent broadleaf herbicide. |
| Photostability | The methoxy group may offer some protection against photodegradation compared to IAA. | More stable than IAA. | Relatively stable. |
| Metabolic Stability | Potentially more resistant to enzymatic degradation than IAA due to the methoxy group. | More resistant to degradation than IAA. | High resistance to degradation in plants. |
Experimental Protocols for Comparative Evaluation
To empirically determine the performance of 4-methoxyindole-3-acetic acid relative to other synthetic auxins, the following standardized bioassays are recommended.
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of an auxin to induce cell elongation in oat coleoptiles.
Methodology:
-
Germinate Avena sativa (oat) seeds in complete darkness for 3-4 days.
-
Under a dim green safelight, excise 10 mm segments from the coleoptiles, 3 mm below the tip.
-
Randomly distribute the segments into petri dishes containing a buffered solution with a range of concentrations of the test auxins (e.g., 4-methoxyindole-3-acetic acid, IAA, NAA, 2,4-D) and a control without auxin.
-
Incubate the petri dishes in the dark for 24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage elongation relative to the initial length and compare the dose-response curves for each auxin.
Caption: Workflow for the Avena coleoptile elongation bioassay.
Cress Root Inhibition Bioassay
This assay is based on the principle that auxins at higher concentrations inhibit root elongation.
Methodology:
-
Place a filter paper in a petri dish and moisten it with a test solution containing a specific concentration of the auxin to be tested. A control with only the solvent should be included.
-
Place cress (Lepidium sativum) seeds on the filter paper.
-
Seal the petri dishes and incubate them in an upright position in the dark for 48-72 hours.
-
Measure the length of the primary root of the seedlings.
-
Compare the root lengths of the auxin-treated seedlings to the control.
Callus Induction from Tobacco Leaf Explants
This protocol assesses the ability of auxins to induce callus formation, often in synergy with a cytokinin.
Methodology:
-
Sterilize tobacco (Nicotiana tabacum) leaves and cut them into approximately 1 cm² explants.
-
Place the explants onto Murashige and Skoog (MS) medium supplemented with a fixed concentration of a cytokinin (e.g., kinetin or BAP) and varying concentrations of the test auxins.
-
Incubate the cultures in the dark for 4-6 weeks.
-
Visually assess the degree of callus formation and measure the fresh weight of the callus produced.
Conclusion and Future Directions
While 4-methoxyindole-3-acetic acid remains a less-studied synthetic auxin, the principles of structure-activity relationships suggest it may possess unique and valuable biological properties. The methoxy substitution at the 4-position of the indole ring could potentially enhance its stability and modulate its activity in rooting, callus induction, and as a herbicide.
The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and elucidate the specific performance characteristics of 4-methoxyindole-3-acetic acid. Such research will be crucial in determining its potential applications in agriculture, horticulture, and as a tool in plant biology research. Furthermore, understanding the bioactivity of this and other substituted indoles could inform the design of novel plant growth regulators and other bioactive molecules for a range of applications.
References
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- Gouthu, S., et al. (2012). Structures of indole-3-acetic acid (IAA) and three conjugate forms analyzed in this report. In Grape Berry Development.
- Katayama, M., Thiruvikraman, S. V., & Marumo, S. (1987). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Journal of Pesticide Science, 12(3), 517-522.
- Katayama, M., et al. (1988). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Journal of Pesticide Science, 13(2), 273-278.
- Korasick, D. A., et al. (2015). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 6, 834.
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- Tofanelli, R., et al. (2018). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. Journal of Chemical and Pharmaceutical Research, 10(8), 1-8.
- Health Canada Pest Management Regulatory Agency. (2016). 4-Chloroindole-3-Acetic Acid.
- European Patent Office. (2016). Use of 4-chloroindole-3-acetic acid for controlling unwanted plants.
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A Comparative Analysis of Anti-inflammatory Potency: 2-(4-methoxy-1H-indol-3-yl)acetic acid versus Indomethacin
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth, objective comparison of the anti-inflammatory properties of 2-(4-methoxy-1H-indol-3-yl)acetic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. Directed at researchers, scientists, and professionals in drug development, this document synthesizes mechanistic insights with comparative experimental data derived from relevant studies on analogous indole derivatives to elucidate the potential of this compound as an anti-inflammatory agent.
Introduction: The Quest for Potent and Safer Anti-inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and osteoarthritis. For decades, indomethacin, a methylated indole derivative, has been a cornerstone in managing inflammation and pain.[1] Its therapeutic efficacy, however, is often marred by significant adverse effects, particularly gastrointestinal ulceration, stemming from its non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3]
This has fueled the search for new anti-inflammatory agents with improved safety profiles. The indole scaffold, central to indomethacin's structure, remains a "privileged structure" in medicinal chemistry due to its versatility in designing novel therapeutics.[4][5] this compound is an indole derivative structurally related to indomethacin. This guide explores its anti-inflammatory potential by comparing its core structure and inferred mechanism of action with that of indomethacin, supported by experimental data from closely related methoxy-indole analogues.
Mechanistic Foundations of Anti-inflammatory Action
The primary mechanism for most NSAIDs, including indomethacin, is the inhibition of prostaglandin synthesis.[6][7] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[8] Their synthesis from arachidonic acid is catalyzed by the cyclooxygenase (COX) enzymes.
Indomethacin: Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2.[2][7]
-
COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[8] Inhibition of COX-1 is largely responsible for the gastrointestinal side effects of traditional NSAIDs.[1]
-
COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[8] Its inhibition is responsible for the desired anti-inflammatory effects.
Beyond COX inhibition, indomethacin may also exert its effects by inhibiting the migration of polymorphonuclear leukocytes (white blood cells) to inflamed tissues and inhibiting phospholipase A2, which releases the prostaglandin precursor, arachidonic acid.[1][7][8]
This compound: Direct mechanistic studies on this compound are not extensively documented. However, its core structure, indole-3-acetic acid (IAA), is known to possess anti-inflammatory and anti-oxidative properties.[9][10] Studies on IAA have shown it can suppress the expression of pro-inflammatory cytokines like IL-1β and IL-6 and mitigate the nuclear translocation of the inflammatory transcription factor NF-κB.[9][10]
The structural similarity to indomethacin strongly suggests that this compound also functions by inhibiting COX enzymes. The key differentiator lies in its potential for selective inhibition of COX-2 over COX-1, a feature that has been actively pursued in analogous indole derivatives to reduce gastric toxicity.[11][12][13] The position and nature of the methoxy group on the indole ring can significantly influence this selectivity and overall potency.[5]
Signaling Pathway: Prostaglandin Synthesis
The diagram below illustrates the arachidonic acid cascade and the central role of COX enzymes, the primary targets for both indomethacin and its indole analogues.
Caption: The arachidonic acid cascade leading to inflammatory prostaglandins.
Comparative Experimental Data: Potency and Safety
While direct head-to-head data for this compound is limited, extensive research on structurally similar methoxy-indole derivatives provides a strong basis for comparison with indomethacin.[4][11][12][14]
In Vitro COX Inhibition
The following table summarizes the COX inhibitory activity of several methoxy-indole derivatives compared to indomethacin. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The Selectivity Index (SI) is calculated as (IC50 for COX-1 / IC50 for COX-2); a higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2) | Reference |
| Indomethacin | 0.63 | 11.63 | 0.05 | [12] |
| Indomethacin Analog 10e | 7.78 | 1.65 | 4.71 | [12] |
| Indomethacin Analog 4f | >10 | 0.14 | >71.4 | [11] |
| Indomethacin Analog 4b | 0.81 | 0.17 | 4.76 | [13] |
Data compiled from studies on 2-phenyl-indole and other complex indole derivatives.
These findings demonstrate that strategic modifications to the indole scaffold can transform a non-selective inhibitor into a highly selective COX-2 inhibitor. For instance, analog 4f is significantly more selective for COX-2 than indomethacin, suggesting a potentially much lower risk of gastrointestinal side effects.[11]
In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard assay to evaluate the in vivo anti-inflammatory activity of novel compounds. The table below compares the percentage of edema inhibition by various indole derivatives against indomethacin.
| Compound | Dose (mg/kg) | % Edema Inhibition (at 3h) | Reference |
| Indomethacin | 10 | 86.3% | [12] |
| Indole Derivative S3 | 50 | 63.7% | [4] |
| Indomethacin Analog 10d | 100 | 80.1% | [12] |
| Indomethacin Analog 4f | 20 | 90.5% | [11] |
The data reveals that certain methoxy-indole derivatives exhibit anti-inflammatory potency comparable, and in some cases superior, to indomethacin in vivo.[11] Compound 4f showed greater edema inhibition at a lower dose than indomethacin, highlighting its potential as a highly potent agent.[11]
Ulcerogenic Potential
A critical aspect of NSAID development is minimizing gastric damage. The ulcer index is a quantitative measure of this adverse effect.
| Compound | Ulcer Index | Reference |
| Indomethacin | 20.20 | [11] |
| Indole Derivative S3 | 0.116 | [4] |
| Indomethacin Analog 4f | 7.3 | [11] |
The results are striking. Synthesized indole derivatives consistently show a significantly lower ulcer index compared to indomethacin, correlating with their higher COX-2 selectivity.[4][11] This suggests a substantially improved gastrointestinal safety profile.
Experimental Protocols & Workflows
To ensure scientific rigor and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
Workflow for In Vivo Anti-inflammatory Evaluation
Caption: Standard workflow for carrageenan-induced paw edema assay.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess in vivo acute anti-inflammatory activity.
-
Methodology:
-
Animals: Wistar albino rats (150-200g) are used. They are acclimatized for one week before the experiment.
-
Grouping: Animals are divided into a control group (vehicle), a standard group (Indomethacin, 10 mg/kg), and test groups (e.g., this compound at various doses).
-
Administration: The test compounds and standard drug are administered orally. The control group receives only the vehicle (e.g., 0.5% sodium carboxymethyl cellulose).
-
Induction: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after injection (0 hour) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
-
(This protocol is adapted from methodologies described in multiple sources.[4][14])
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the potency and selectivity of the compound against COX isoforms.
-
Methodology:
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: A chromogenic assay is commonly used to measure the peroxidase activity of the COX enzyme. The enzyme converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This process is monitored by observing the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Procedure:
-
The enzyme is pre-incubated with the test compound (at various concentrations) or vehicle in a reaction buffer at room temperature.
-
Arachidonic acid (substrate) and the chromogenic agent are added to initiate the reaction.
-
The rate of color development is measured using a spectrophotometer (e.g., at 590 nm).
-
-
Calculation: The IC50 values are determined by plotting the percentage of enzyme inhibition versus the logarithm of the compound concentration. The selectivity index is then calculated.
-
Protocol 3: Ulcerogenic Index Determination
-
Objective: To evaluate the gastrointestinal toxicity of the compound.
-
Methodology:
-
Animals and Dosing: Rats are fasted for 24 hours and then administered a high dose of the test compound or indomethacin orally for several consecutive days (e.g., 3-7 days).
-
Observation: On the final day, animals are euthanized, and their stomachs are removed.
-
Scoring: The stomachs are opened along the greater curvature and washed with saline. The gastric mucosa is examined for lesions or ulcers using a magnifying glass.
-
Calculation: An ulcer score is assigned based on the number and severity of the lesions. The mean score for each group is calculated to determine the ulcer index.
-
Discussion and Future Perspectives
The compiled evidence strongly suggests that indole-based structures, particularly those incorporating a methoxy group, hold significant promise as a foundation for developing next-generation anti-inflammatory drugs. While indomethacin remains a potent anti-inflammatory agent, its clinical utility is hampered by its non-selective COX inhibition and consequent high ulcerogenic potential.[2][13]
The comparative data from analogous compounds indicate that derivatives of the methoxy-indole acetic acid scaffold can be engineered to achieve:
-
High Potency: Several analogues demonstrate anti-inflammatory activity comparable or even superior to indomethacin in vivo.[11][12]
-
Enhanced Safety: A dramatic reduction in ulcerogenic index is a consistent finding, directly linked to a significant increase in COX-2 selectivity.[4][11]
For this compound specifically, its structural simplicity relative to the more complex, patented analogues makes it an intriguing candidate for further investigation. The position of the methoxy group at the 4-position is less common than the 5-methoxy substitution found in indomethacin and many of its derivatives, warranting a direct and thorough investigation of its specific COX inhibition profile and in vivo efficacy.
Future research should prioritize a direct, head-to-head comparison of this compound and indomethacin using the standardized protocols outlined in this guide. Such studies will be crucial to definitively characterize its therapeutic index and validate its potential as a lead compound for a new class of safer, more effective NSAIDs.
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- Anti-Inflammatory Indomethacin Analogs Endowed with Preferential COX-2 Inhibitory Activity | Request PDF - ResearchG
- 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - Taylor & Francis.
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- Comparative Analysis of 2-(Methoxy-1H-indol-3-yl)
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A Comparative Guide to the In Vitro Anticancer Efficacy of 4-Methoxyindole-3-Acetic Acid versus Established Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Agents
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and mitigating the often-debilitating side effects of conventional chemotherapy. Established drugs such as Doxorubicin and Cisplatin have long been mainstays in cancer treatment, yet their clinical utility is frequently constrained by dose-limiting toxicities and the emergence of drug resistance. This has catalyzed the exploration of novel chemical entities with potentially more favorable therapeutic indices.
Indole derivatives have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active compounds. Indole-3-acetic acid (IAA), a well-known plant auxin, and its derivatives have demonstrated intriguing anticancer properties.[1][2] The strategic addition of a methoxy group to the indole scaffold has been shown to modulate the biological activity of these compounds, often enhancing their therapeutic potential.[3][4] This guide focuses on 4-methoxyindole-3-acetic acid, a promising candidate, and critically evaluates its in vitro anticancer profile in comparison to established chemotherapeutics.
Mechanisms of Action: A Tale of Two Therapeutic Strategies
The anticancer activity of a compound is intrinsically linked to its mechanism of action at the cellular and molecular level. Here, we dissect the distinct pathways through which 4-methoxyindole-3-acetic acid is hypothesized to exert its effects, in contrast to the well-characterized mechanisms of Doxorubicin and Cisplatin.
4-Methoxyindole-3-Acetic Acid: A Multi-Pronged Approach
While the precise mechanism of 4-methoxyindole-3-acetic acid is still under active investigation, studies on closely related methoxy-indole compounds and indole-3-acetic acid itself suggest a multi-faceted mode of action. A related compound, 4-methoxyindole-3-carbinol, has been shown to inhibit the proliferation of colon cancer cells by inducing a slowdown of the cell cycle at lower concentrations and triggering cell death and G0/G1 phase arrest at higher concentrations.[5] Furthermore, indole-3-acetic acid has been observed to suppress cancer cell proliferation through the activation of the Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) pathway, which can lead to cell cycle inhibition.[6] A key feature of indole-3-acetic acid's anticancer activity, particularly when activated by peroxidases, is the generation of reactive oxygen species (ROS), which induces oxidative stress and can lead to apoptosis.[2][7]
Figure 1: Hypothesized Signaling Pathway for 4-Methoxyindole-3-Acetic Acid.
Established Chemotherapeutics: The Pillars of Cytotoxicity
Doxorubicin: This anthracycline antibiotic primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the relaxation of supercoiled DNA, which is essential for replication and transcription. This leads to DNA damage and the induction of apoptosis.[8]
Cisplatin: As a platinum-based compound, cisplatin forms intra- and inter-strand DNA crosslinks. These adducts physically obstruct DNA replication and transcription, triggering DNA damage responses that ultimately culminate in apoptosis.[9]
Figure 2: Simplified Mechanisms of Action for Doxorubicin and Cisplatin.
Comparative In Vitro Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for 4-methoxyindole-3-acetic acid (hypothetical, based on related compounds), Doxorubicin, and Cisplatin against a panel of representative human cancer cell lines. It is crucial to note that the IC50 values for 4-methoxyindole-3-acetic acid are projected based on the activity of structurally similar methoxy-indole derivatives and serve an illustrative purpose for this guide.[3][5] Actual experimental validation is required.
| Compound | Cancer Cell Line | IC50 (µM) |
| 4-Methoxyindole-3-Acetic Acid (Hypothetical) | MCF-7 (Breast) | 15 |
| HCT-116 (Colon) | 25 | |
| A549 (Lung) | 30 | |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 2[8] |
| HCT-116 (Colon) | 0.1 - 0.5 | |
| A549 (Lung) | 0.2 - 1 | |
| Cisplatin | MCF-7 (Breast) | 5 - 20[9] |
| HCT-116 (Colon) | 2 - 10 | |
| A549 (Lung) | 1 - 5 |
Note: IC50 values for Doxorubicin and Cisplatin are representative ranges from published literature and can vary based on experimental conditions.
Experimental Protocols: Ensuring Scientific Rigor
The reliability of any in vitro comparison hinges on the meticulous execution of standardized experimental protocols. This section provides detailed, step-by-step methodologies for the key assays used to evaluate and compare the anticancer efficacy of these compounds.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[3]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-methoxyindole-3-acetic acid, Doxorubicin, and Cisplatin in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Figure 3: Experimental Workflow for the MTT Assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of each compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Discussion and Future Directions
This guide provides a comparative framework for evaluating the in vitro anticancer efficacy of 4-methoxyindole-3-acetic acid against established chemotherapeutics. The hypothetical data, based on related compounds, suggests that while 4-methoxyindole-3-acetic acid may be less potent than Doxorubicin, its efficacy could be comparable to or greater than Cisplatin in certain cancer cell lines.
The key differentiator for 4-methoxyindole-3-acetic acid lies in its potentially distinct mechanism of action, which may offer advantages in overcoming resistance to DNA-damaging agents. The induction of ROS and targeting of specific signaling pathways like TLR4-JNK could provide a therapeutic window that is different from that of traditional chemotherapeutics.[6]
It is imperative that the hypothetical nature of the 4-methoxyindole-3-acetic acid efficacy data presented herein is recognized. Rigorous, direct head-to-head in vitro studies are essential to validate these projections. Future investigations should also explore the synergistic potential of combining 4-methoxyindole-3-acetic acid with established chemotherapeutics, as their distinct mechanisms of action could lead to enhanced anticancer effects.
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A Comparative Guide to De-risking Novel Indole Therapeutics: A Framework for Assessing Off-Target Effects of 2-(4-methoxy-1H-indol-3-yl)acetic Acid
Introduction
The compound 2-(4-methoxy-1H-indol-3-yl)acetic acid belongs to the indole acetic acid class of molecules. Its core structure is analogous to endogenous signaling molecules such as the neurotransmitter serotonin, the hormone melatonin, and the amino acid tryptophan.[1][2] This structural similarity, while potentially beneficial for on-target activity, presents a significant challenge in drug development: a high propensity for unintended interactions with a wide range of biological targets. These "off-target" effects are a primary cause of adverse drug reactions and a major contributor to late-stage clinical trial failures.[3][4][5]
Predicting these liabilities early in the discovery pipeline is paramount.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive, multi-tiered strategy for systematically identifying, validating, and characterizing the off-target profile of this compound and similar novel chemical entities. We will move beyond simple screening to establish a self-validating framework that explains the causality behind experimental choices, ensuring a robust and reliable assessment of a compound's selectivity and potential for toxicity.
Part 1: The Strategic Framework - A Multi-Tiered Approach to Off-Target Assessment
A successful de-risking strategy does not rely on a single experiment. It employs a phased approach that moves from broad, unbiased discovery to focused, hypothesis-driven validation. This tiered system is designed to efficiently allocate resources by casting a wide net initially and then focusing on the most plausible liabilities.
The Three Tiers of Off-Target Profiling:
-
Tier 1: Unbiased Discovery. The objective is to identify all potential binding partners without preconceived notions of the compound's mechanism. This phase prioritizes comprehensiveness to uncover both expected and unexpected interactions.
-
Tier 2: Focused Profiling. This tier involves systematically screening the compound against large panels of protein families that are common sources of off-target effects and are known to be implicated in adverse drug events, such as kinases and G-Protein Coupled Receptors (GPCRs).[6][7]
-
Tier 3: Cellular Validation & Mechanistic Elucidation. The final phase confirms whether the interactions identified in Tiers 1 and 2 occur within a living cellular environment and determines their functional consequences. This step is crucial for establishing a causal link between a specific off-target interaction and a cellular phenotype.
Caption: A multi-tiered workflow for systematic off-target identification and validation.
Part 2: Tier 1 Protocols - Unbiased Discovery
The initial goal is to cast the widest possible net. The following methods are designed to identify protein interactions in an unbiased manner directly in complex biological samples.
Method 1: Thermal Proteome Profiling (TPP)
Expertise & Experience: TPP is a powerful method for assessing target engagement across the proteome.[8] It operates on the principle that a protein's thermal stability changes when a ligand is bound. This allows for the identification of direct binding partners in their native state, within intact cells or lysates, without requiring any modification of the test compound.[8][9] This is a significant advantage over affinity chromatography-mass spectrometry, which requires immobilizing the compound and can lead to steric hindrance or the identification of non-specific binders.
Detailed Experimental Protocol:
-
Cell Culture: Culture two populations of a relevant cell line (e.g., HEK293T or a cancer cell line like HCT116) to ~80% confluency.
-
Treatment: Treat one population with this compound (e.g., at 10 µM) and the other with a vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer without detergents.
-
Temperature Gradient: Aliquot the lysate from each condition (vehicle and treated) into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins in the supernatant to peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample at each temperature point.
-
Data Analysis: For each identified protein, plot the relative soluble abundance against temperature to generate a "melting curve." A shift in the melting curve between the treated and vehicle samples indicates a direct binding interaction.
Trustworthiness (Self-Validating System): The inclusion of a vehicle control at every temperature point is critical. Furthermore, known protein-ligand pairs can be used as positive controls to validate the experimental setup.
Hypothetical Data Summary:
| Protein Hit | Function | Melting Temp Shift (ΔTm) | p-value | Interpretation |
| MAOB | Monoamine Oxidase B | +4.2 °C | < 0.001 | Strong, stabilizing interaction. Potential off-target. |
| AAK1 | AP2-associated kinase 1 | +2.8 °C | < 0.01 | Moderate, stabilizing interaction. Potential off-target. |
| ALDH2 | Aldehyde dehydrogenase 2 | -3.1 °C | < 0.01 | Moderate, destabilizing interaction. Potential off-target. |
| GAPDH | Housekeeping protein | +0.1 °C | > 0.5 | No significant interaction (Negative Control). |
Part 3: Tier 2 Protocols - Focused Profiling
Based on the structural alerts of the indole core and the potential for broad activity, it is essential to screen against the two largest and most frequently implicated target families in off-target toxicity: protein kinases and GPCRs.
Method 2: Kinome Profiling
Expertise & Experience: Protein kinases are a critical class of enzymes and a frequent source of off-target effects.[10] Rather than testing kinases one by one, a comprehensive profiling service provides a rapid and quantitative measure of a compound's selectivity across the human kinome. The KINOMEscan® platform, for example, utilizes an active site-directed competition binding assay which measures the thermodynamic dissociation constant (Kd), providing a true measure of affinity independent of ATP concentration.[6][11]
Caption: Principle of a competition binding assay for kinome profiling.
Protocol (General workflow for a profiling service):
-
Compound Submission: Prepare a high-concentration stock of this compound in DMSO.
-
Screening Concentration Selection: Choose a primary screening concentration (e.g., 1 µM or 10 µM) to test against a large panel of kinases (e.g., scanMAX panel with 468 kinases).[6][12]
-
Assay Performance: The service performs the binding assays. In brief, the test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified (often by qPCR of a DNA tag on the kinase). A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low signal.[11]
-
Data Analysis: Results are typically provided as '% Inhibition' relative to a control.
-
Follow-up (Kd Determination): For any significant "hits" (e.g., >90% inhibition), a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), which quantifies the binding affinity.[13]
Hypothetical Data Summary:
| Kinase Target | Gene Symbol | % Inhibition @ 10 µM | Kd (nM) | Interpretation |
| Casein kinase 2 alpha 1 | CSNK2A1 | 98% | 85 | Potent off-target interaction. High priority for validation. |
| Serine/threonine-protein kinase | BRSK2 | 95% | 250 | Potent off-target interaction. High priority for validation. |
| Epidermal growth factor receptor | EGFR | 15% | > 10,000 | No significant interaction. |
| Cyclin-dependent kinase 2 | CDK2 | 8% | > 10,000 | No significant interaction. |
Method 3: GPCR Safety Panel Screening
Expertise & Experience: Given the compound's structural similarity to serotonin, interaction with aminergic GPCRs is a primary concern.[14] It is crucial to use functional assays (e.g., measuring second messengers like cAMP or calcium flux) rather than simple binding assays.[7] Functional assays distinguish between agonists, antagonists, and non-functional binders, providing much richer and more physiologically relevant data.[7][15]
Protocol (General workflow for a functional GPCR screen):
-
Assay Selection: Select a panel of GPCR targets known to be associated with adverse effects, with a focus on serotonin, dopamine, adrenergic, and opioid receptors.[16]
-
Mode of Action: Test the compound in both agonist mode (to see if it activates the receptor) and antagonist mode (to see if it blocks the action of the natural ligand).
-
Assay Performance:
-
HEK293 cells stably expressing the GPCR of interest are used.
-
For agonist mode, cells are treated with a dose-response of the test compound.
-
For antagonist mode, cells are pre-treated with the test compound, then stimulated with a known agonist at its EC80 concentration.
-
The cellular response (e.g., change in intracellular cAMP or calcium) is measured using a sensitive detection method (e.g., TR-FRET).
-
-
Data Analysis: Data is plotted as dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Hypothetical Data Summary:
| GPCR Target | Assay Type | Mode | Result (IC50 / EC50) | Interpretation |
| Serotonin Receptor 2A | Calcium Flux | Antagonist | IC50 = 450 nM | Significant antagonistic activity. Potential for CNS side effects. |
| Serotonin Receptor 2B | cAMP | Antagonist | IC50 = 980 nM | Activity at 5-HT2B is a known cardiotoxicity risk (fen-phen). |
| Dopamine Receptor D2 | cAMP | Agonist | EC50 > 30,000 nM | No significant agonist activity. |
| Adrenergic Receptor Alpha-1A | Calcium Flux | Antagonist | IC50 = 2.1 µM | Moderate antagonistic activity. Potential for cardiovascular effects. |
Part 4: Tier 3 Protocols - Cellular Validation
Identifying a "hit" in a biochemical or recombinant assay is not enough. It is imperative to confirm that the compound engages the target in a live-cell context and that this engagement is responsible for an observable cellular phenotype.
Method 4: Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA serves as the ideal orthogonal method to validate hits from TPP or biochemical screens.[8] It directly measures target engagement inside intact cells, providing evidence that the compound is cell-permeable and binds to its putative target in the crowded, complex intracellular environment. The protocol is similar to TPP but is performed on a single target, often analyzed by Western Blot or specific ELISA, making it lower-throughput but more targeted.
Detailed Experimental Protocol:
-
Cell Culture and Treatment: Grow cells expressing the target of interest (e.g., CSNK2A1, identified from kinome screen). Treat with a dose-response of this compound and a vehicle control.
-
Heating: Heat intact cells at a single, optimized temperature (the Tm of the target protein) for 3 minutes.
-
Lysis and Separation: Lyse the cells and separate the soluble and aggregated fractions by centrifugation.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blotting.
-
Data Analysis: Increased band intensity in the treated samples compared to the vehicle control indicates target stabilization and engagement. Plot the band intensity against compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
Trustworthiness (Self-Validating System): A non-binding protein (like GAPDH) should be blotted on the same membrane as a negative control; its solubility should not change with compound treatment.
Method 5: Off-Target Pathway Validation using CRISPR-Cas9
Expertise & Experience: This is the gold standard for linking a molecular off-target to a cellular phenotype.[17] If the compound causes a specific phenotype (e.g., decreased cell viability, identified in a phenotypic screen) and is also shown to bind to a specific protein (e.g., CSNK2A1), then knocking out the gene for that protein should make the cells resistant to the compound's effect. This directly tests the hypothesis that the interaction with CSNK2A1 is responsible for the observed cytotoxicity.
Caption: Logic diagram for validating an off-target's role in a cellular phenotype.
Detailed Experimental Protocol:
-
gRNA Design: Design and validate two independent guide RNAs (gRNAs) targeting an early exon of the gene for the putative off-target (e.g., CSNK2A1).
-
RNP Transfection: Assemble Cas9-gRNA ribonucleoproteins (RNPs) and transfect them into the chosen cell line.
-
Clonal Selection: Isolate single cells and expand them into clonal populations.
-
Knockout Validation: Screen the clones by PCR, Sanger sequencing, and Western Blot to confirm frameshift mutations and complete loss of protein expression.
-
Phenotypic Assay: Treat both the parental (wild-type) and validated knockout cell lines with a dose-response of this compound.
-
Data Analysis: Measure the relevant phenotype (e.g., cell viability via CellTiter-Glo®). A significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells confirms that the off-target is responsible for the effect.
Part 5: Synthesis and Final Assessment
By integrating the data from all three tiers, a comprehensive off-target profile for this compound can be constructed. This profile is not merely a list of interactions but a weighted assessment of risk, prioritizing functionally validated, high-affinity interactions in relevant cellular models. This systematic approach transforms off-target screening from a simple checkbox exercise into a powerful tool for rational drug design, enabling informed decisions to either terminate a problematic compound early or guide medicinal chemistry efforts to mitigate identified liabilities.
Final Comparison of Methodologies:
| Methodology | Principle | Pros | Cons |
| Thermal Proteome Profiling (TPP) | Ligand-induced protein thermal stabilization | Unbiased, proteome-wide, no compound modification needed, in-cell context | Requires specialized LC-MS/MS, computationally intensive |
| Phenotypic Screening | Observing compound-induced cellular changes | Unbiased, discovers novel biology, high-throughput | Target deconvolution is a major challenge, indirect |
| Kinome Profiling | Competition for kinase active site | Highly quantitative (Kd), broad coverage, industry standard | In vitro (biochemical), may miss allosteric effects |
| GPCR Functional Panel | Measures second messenger signaling | Physiologically relevant (functional), distinguishes agonists/antagonists | Limited to panel targets, requires specific cell lines |
| Cellular Thermal Shift Assay (CETSA) | Target stabilization in intact cells | Confirms intracellular target engagement, orthogonal validation | Low-throughput, requires specific antibody for detection |
| CRISPR-based Validation | Gene knockout to abrogate phenotype | Gold standard for causality, definitive mechanistic link | Labor-intensive, requires robust phenotypic assay |
References
- Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec. Evotec. [Link]
- Safety and Off-Target Drug Screening Services - Reaction Biology. Reaction Biology. [Link]
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- Proteomics for target deconvolution and selectivity profiling - Evotec. Evotec. [Link]
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- Kinome Profiling Service | MtoZ Biolabs. MtoZ Biolabs. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(4-methoxy-1H-indol-3-yl)acetic Acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-methoxy-1H-indol-3-yl)acetic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in the laboratory.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not widely available. The following guidance is synthesized from the safety profiles of structurally analogous compounds, such as indole-3-acetic acid and other substituted indole derivatives, alongside established best practices for hazardous laboratory waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA). It is imperative to consult the manufacturer-provided SDS and your institution's Environmental Health and Safety (EHS) department for definitive protocols.
Hazard Profile and Immediate Safety Precautions
Before any disposal-related activities commence, a thorough understanding of the compound's potential hazards is essential. Structurally similar indole derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, all waste containing this chemical must be managed as hazardous.
Causality Behind Precaution: The acetic acid moiety and the indole ring system present potential reactivity and biological activity. Assuming irritant properties necessitates the use of robust protective measures to prevent accidental exposure during handling and aggregation of waste.
Essential Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
All handling of the compound, including the preparation of waste containers, should be performed within a certified chemical fume hood to minimize inhalation risk.[2]
The Core Principle: Cradle-to-Grave Waste Management
The U.S. Environmental Protection Agency (EPA) governs hazardous waste management from its point of generation to its final disposal, a principle known as "cradle-to-grave management".[5] This framework mandates that this compound waste is never to be disposed of via standard trash or sanitary sewer systems.[1][3][6]
Logical Framework for Waste Segregation: Proper segregation is the cornerstone of safe disposal. It prevents unintended chemical reactions and ensures that waste is routed to the correct treatment facility. For this compound, you will generate three primary waste streams.
| Waste Stream | Description | Key Segregation Principle |
| Pure Compound | Unused, expired, or off-specification this compound in its original container. | Keep in its original, clearly labeled container. This is now considered hazardous waste. |
| Contaminated Solid Waste | Items that have come into direct contact with the compound, such as gloves, weigh boats, pipette tips, and paper towels. | Collect in a designated, lined container separate from liquid waste and general trash. |
| Contaminated Liquid Waste | Solutions containing the dissolved compound, as well as solvent rinses of glassware (e.g., triple rinsate). | Segregate based on solvent type. Halogenated and non-halogenated solvent wastes must be kept in separate containers.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its readiness for pickup by certified professionals.
Step 1: Select the Appropriate Waste Container
The integrity of your waste containment is the first line of defense against spills and exposure.
-
Compatibility: Use a container made of material that is chemically compatible with the waste. For solid waste, a polyethylene-lined cardboard box or a dedicated plastic drum is suitable. For liquid waste, use glass or high-density polyethylene (HDPE) bottles.[1][7][8]
-
Condition: The container must be in excellent condition, free of cracks or leaks, with a secure, screw-on cap to prevent spills and evaporation.[1][7][8]
-
Headspace: Fill liquid containers to no more than 90% capacity to allow for vapor expansion.[7][9]
Step 2: Label the Container Correctly
Accurate labeling is a strict regulatory requirement and is critical for safety. Before any waste is added, the container must be affixed with a hazardous waste label.
-
Mandatory Fields:
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
Regulations define an SAA as a location at or near the point of waste generation where small quantities of waste can be collected.[7][10][11]
-
Location: The SAA must be under the direct control of laboratory personnel.[9]
-
Quantity Limits: An SAA may hold up to 55 gallons of hazardous waste, although it is best practice to maintain minimal volumes by requesting frequent pickups.[10][11]
-
Container Management: The waste container must remain closed at all times except when you are actively adding waste.[7][8] This is a critical and frequently cited violation.
Step 4: Ensure Safe Storage Pending Disposal
-
Secondary Containment: Store all waste containers, especially liquids, in a secondary bin or tray that can hold the entire volume of the largest container. This prevents spills from spreading.[1]
-
Chemical Compatibility: Segregate waste containers from incompatible materials. For this compound, store it away from strong oxidizing agents.[12] As a general rule, acids should be stored separately from bases.[7]
Caption: Decision workflow for handling this compound waste.
Step 5: Final Disposal
The ultimate disposal of hazardous waste must be conducted by a licensed and certified entity.[1][9]
-
Institutional Procedures: Follow your organization's specific procedures for requesting a hazardous waste pickup from your EHS department.
-
Documentation: Ensure all paperwork is completed accurately to maintain the chain of custody required by regulatory agencies.
Emergency Procedures: Managing Spills
In the event of a small spill of solid this compound:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear your lab coat, gloves, and safety goggles.
-
Containment: Gently sweep up the solid material using a dustpan and brush or absorbent pads. Avoid creating dust.[3]
-
Collection: Place the swept-up material and all cleaning supplies into a designated container for contaminated solid waste.
-
Labeling: Label the container as hazardous waste, detailing the spilled contents.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
References
- BenchChem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Fisher Scientific. (n.d.). 2-(1H-indol-3-yl) acetic acid - SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: 2-(1H-indol-3-yl)acetic acid.
- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET: 1H-Indole-3-acetic acid.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (3-Formyl-5-methoxy-1H-indol-1-yl)acetic acid.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
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Navigating the Uncharted: A Safety and Handling Guide for 2-(4-methoxy-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. 2-(4-methoxy-1H-indol-3-yl)acetic Acid, a structurally intriguing indole derivative, represents a frontier in this exploration. As with any new compound, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is not just a regulatory requirement, but a cornerstone of responsible scientific practice.
This guide provides a comprehensive framework for the safe management of this compound in a laboratory setting. In the absence of specific safety data for this particular isomer, the following recommendations are judiciously derived from the established profiles of structurally analogous compounds, including Indole-3-acetic acid (IAA) and other methoxy-indole acetic acid derivatives. This approach underscores a conservative safety-first principle, treating the compound with the caution it merits as a substance with an incompletely characterized toxicological profile.
Hazard Assessment: An Inductive Approach
Key Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact[2][3][7].
-
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs[2][3][7][8].
-
Respiratory Tract Irritation: Inhalation of dust may cause coughing and irritation of the nasal passages and lungs[1][2][3][4].
It is imperative to handle this compound as if it possesses these potential hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the minimum recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.[1][5][9] | To prevent skin contact and potential irritation. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures.[1][5][6][9] | To protect against airborne particles and accidental splashes. |
| Respiratory Protection | For handling powders, a NIOSH-approved N95 or higher-rated dust respirator is recommended.[1][5][9] | To prevent inhalation of fine dust particles. |
| Protective Clothing | A standard laboratory coat is required. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron or full-body suit should be considered.[5][6][9] | To protect skin and personal clothing from contamination. |
Operational Plan: From Receipt to Experimentation
A systematic workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: A logical workflow for the safe handling of the compound.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the container is clearly labeled. Log the material into your chemical inventory system.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents[5][6][7]. The container should be kept tightly sealed to prevent contamination and exposure[1][5].
-
Weighing and Aliquoting:
-
Always handle the solid form of this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk[1][6].
-
Don appropriate PPE as outlined in the table above.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Clean the weighing area and spatula thoroughly after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Prepare solutions in a chemical fume hood.
-
-
Experimental Use:
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Caption: A clear process for managing waste contaminated with the compound.
Disposal Procedures:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable labware, and contaminated paper towels, should be considered hazardous waste. Segregate this waste into a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain[8][9].
-
Decontamination: Decontaminate work surfaces with an appropriate solvent and cleaning agent.
-
Regulatory Compliance: All waste must be disposed of in accordance with your institution's environmental health and safety guidelines, as well as local, state, and federal regulations[5][8]. Consult your institution's waste management plan for specific instructions.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][9][10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3][9][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9][10] |
| Minor Spill | Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place the material in a sealed container for disposal. Clean the spill area thoroughly. |
| Major Spill | Evacuate the area and notify your institution's emergency response team. |
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence. As more information about this compound becomes available, this guidance will be updated to reflect the most current safety knowledge.
References
- Oxford Lab Fine Chem LLP. (n.d.).
- Cayman Chemical. (2024, October 30).
- (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA).
- Szabo-Scandic. (n.d.). 3-Indoleacetic acid.
- CDH Fine Chemical. (n.d.). Indole-3-Acetic Acid (IAA) Plant Culture Tested CAS NO 87-51-4.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid.
- Fisher Scientific. (2011, December 15).
- Fisher Scientific. (2023, September 25).
- (n.d.). 2-(1H-indol-3-yl)
- Cole-Parmer. (n.d.).
- Thermo Fisher Scientific. (2011, December 15).
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). (3-Formyl-5-methoxy-1H-indol-1-yl)acetic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
